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Indole, 1-(2-diethylaminoethyl)- Documentation Hub

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  • Product: Indole, 1-(2-diethylaminoethyl)-
  • CAS: 72395-46-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Structure, and Mechanistic Profiling of 1-(2-Diethylaminoethyl)indole

Executive Summary The N-alkylation of the indole scaffold is a foundational transformation in medicinal chemistry, unlocking a vast chemical space of biologically active pharmacophores. Specifically, 1-(2-diethylaminoeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of the indole scaffold is a foundational transformation in medicinal chemistry, unlocking a vast chemical space of biologically active pharmacophores. Specifically, 1-(2-diethylaminoethyl)indole (also known as N-(2-diethylaminoethyl)indole) serves as a critical building block in the development of serotonin receptor ligands, anti-inflammatory agents, and targeted kinase inhibitors.

This technical guide provides an authoritative, in-depth analysis of the chemical structure, mechanistic pathways, and optimized synthetic methodologies for 1-(2-diethylaminoethyl)indole. Designed for bench scientists and drug development professionals, this whitepaper emphasizes the causality behind experimental conditions, ensuring that the provided protocols are robust, scalable, and self-validating.

Physicochemical Profiling & Structural Analysis

The structure of 1-(2-diethylaminoethyl)indole consists of a lipophilic, electron-rich indole core covalently linked at the N1 position to a basic diethylaminoethyl side chain. This specific structural topology is highly privileged in pharmacology; the indole ring engages in


 stacking and hydrophobic interactions within receptor binding pockets, while the basic tertiary amine (protonated at physiological pH) forms critical salt bridges with acidic amino acid residues (e.g., aspartate or glutamate).
Table 1: Physicochemical and Structural Properties
PropertyValue / Description
Chemical Name 1-(2-Diethylaminoethyl)-1H-indole
Molecular Formula C14H20N2
Molecular Weight 216.33 g/mol
Appearance Pale yellow to viscous amber oil (as a free base)
Solubility Soluble in DCM, EtOAc, DMF, MeOH; Insoluble in water
pKa (Conjugate Acid) ~ 8.5 – 9.0 (Diethylamine moiety)
LogP (Predicted) ~ 3.2 (Indicative of good membrane permeability)

Mechanistic Rationale: The Aziridinium Intermediate

The synthesis of 1-(2-diethylaminoethyl)indole is achieved via the nucleophilic substitution (


) of an indolate anion with an alkyl halide. However, the exact mechanism is highly nuanced and dictates the experimental setup [1].

The alkylating agent, 2-diethylaminoethyl chloride , is universally supplied as a hydrochloride salt (DEAE-Cl·HCl) to prevent premature autopolymerization [2]. When exposed to a base, the salt is neutralized into its free base form. Immediately, the lone pair on the tertiary nitrogen undergoes a rapid intramolecular cyclization, displacing the chloride ion to form a highly strained, three-membered N,N-diethylaziridinium ion .

This aziridinium ion—not the linear alkyl chloride—is the true electrophilic species in the reaction. The indolate anion attacks this highly reactive intermediate, driving the reaction forward through the thermodynamic release of ring strain.

Mechanism Indole 1H-Indole Indolate Indolate Anion (Nucleophile) Indole->Indolate Deprotonation (-H2) Base1 Base (e.g., NaH) Base1->Indolate Product 1-(2-Diethylaminoethyl)indole Indolate->Product SN2 Attack AlkylHalide DEAE-Cl·HCl FreeBase Free Base Intermediate AlkylHalide->FreeBase Neutralization (-HCl) Base2 Base (Neutralization) Base2->FreeBase Aziridinium N,N-Diethylaziridinium (Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (-Cl-) Aziridinium->Product Ring Opening

Caption: Mechanistic pathway of indole N-alkylation via the highly electrophilic aziridinium intermediate.

Experimental Methodologies

To accommodate different scale requirements and laboratory capabilities, two distinct protocols are provided. Protocol A is the classical, high-yielding approach utilizing strong bases in anhydrous conditions [3]. Protocol B utilizes Phase-Transfer Catalysis (PTC), offering a greener, scalable alternative that avoids moisture-sensitive reagents [4].

Table 2: Comparison of Synthetic Strategies
ParameterProtocol A: Classical Strong BaseProtocol B: Phase-Transfer Catalysis
Reagents NaH (60% dispersion), Anhydrous DMFKOH (aq), Toluene, TBAB
Temperature 0 °C

Room Temperature
80 °C (Reflux)
Reaction Time 2 – 4 hours8 – 12 hours
Yield 85 – 95%70 – 85%
Primary Advantage Rapid kinetics, near-quantitative conversionAvoids anhydrous conditions, safer scale-up
Protocol A: Classical NaH/DMF Synthesis

Causality Focus: Stoichiometric precision is critical here. Because the alkylating agent is a hydrochloride salt, a minimum of 2.0 equivalents of base is required (1 eq to deprotonate the indole, 1 eq to neutralize the salt). A kinetic excess (2.5 eq total) ensures complete conversion.

  • System Preparation : Flame-dry a 250 mL round-bottom flask and purge with inert gas (Ar/N

    
    ).
    
  • Deprotonation : Dissolve 1H-indole (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF. Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq, 25 mmol) portion-wise.

    • Self-Validating Checkpoint: Vigorous effervescence (H

      
       gas) will occur. Wait approximately 30 minutes until gas evolution completely ceases. This macroscopic visual indicator confirms the total formation of the indolate anion.
      
  • Alkylation : In a separate dry vial, dissolve 2-diethylaminoethyl chloride hydrochloride (1.2 eq, 12 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the indolate mixture at 0 °C.

    • Causality: Dropwise addition mitigates the exothermic neutralization of the salt and controls the rate of aziridinium formation, preventing thermal degradation.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Workup : Carefully quench the reaction by adding 10 mL of ice-cold water dropwise to destroy any unreacted NaH. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers extensively with brine (5 x 20 mL) to partition the DMF into the aqueous phase.

  • Purification : Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: DCM:MeOH 95:5 with 1% Et
    
    
    N to prevent streaking of the basic amine) to yield the pure product.
Protocol B: Phase-Transfer Catalysis (PTC)

Causality Focus: Indole is weakly acidic (pKa ~ 16.2). Aqueous KOH can deprotonate it at the biphasic interface, but the resulting indolate cannot enter the organic phase alone. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, forming a lipophilic ion pair with the indolate and shuttling it into the toluene layer to react.

  • Biphasic Assembly : In a 100 mL round-bottom flask, combine 1H-indole (1.0 eq, 10 mmol), toluene (20 mL), and TBAB (0.1 eq, 1 mmol).

  • Base Addition : Add a 50% w/w aqueous solution of KOH (5.0 eq, 50 mmol). The massive excess of aqueous base drives the deprotonation equilibrium at the solvent interface.

  • Alkylation : Add 2-diethylaminoethyl chloride hydrochloride (1.5 eq, 15 mmol) directly to the biphasic mixture.

  • Phase Transfer : Heat the mixture to 80 °C and stir vigorously (≥ 800 rpm) for 8 to 12 hours.

    • Causality: High-speed stirring is mandatory to maximize the interfacial surface area between the aqueous and organic layers, optimizing the mass transfer rate of the TBAB-indolate complex.

  • Workup : Cool to room temperature, separate the organic (toluene) layer, and wash with distilled water (2 x 20 mL). Dry over Na

    
    SO
    
    
    
    and concentrate to yield the crude product, which can be purified as described in Protocol A.

Workflow Start 1H-Indole + Solvent Deprotonation Add Base (NaH or KOH/PTC) Start->Deprotonation Neutralization Add DEAE-Cl·HCl (Form Aziridinium) Deprotonation->Neutralization Reaction SN2 Ring Opening (Target Formation) Neutralization->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Product Pure Product Isolation Workup->Product

Caption: Step-by-step experimental workflow for the N-alkylation of indole.

Analytical Characterization

Validating the structural integrity of the synthesized 1-(2-diethylaminoethyl)indole requires Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the broad Indole N-H peak (


 ~ 8.1 ppm) is the primary indicator of successful N-alkylation.

Expected


H NMR (400 MHz, CDCl

) Shifts:
  • Indole Core :

    
     7.65 (d, 1H, C4-H), 7.35 (d, 1H, C7-H), 7.20 (t, 1H, C6-H), 7.10 (t, 1H, C5-H), 7.05 (d, 1H, C2-H), 6.50 (d, 1H, C3-H).
    
  • Ethyl Linker :

    
     4.20 (t, 2H, N1-CH
    
    
    
    ), 2.80 (t, 2H, CH
    
    
    -NEt
    
    
    ). Note: The downfield shift of the 4.20 ppm triplet confirms attachment to the electron-withdrawing indole nitrogen.
  • Diethylamino Group :

    
     2.55 (q, 4H, N(CH
    
    
    
    CH
    
    
    )
    
    
    ), 1.00 (t, 6H, N(CH
    
    
    C
    H
    
    
    )
    
    
    ).

Applications in Drug Development

The 1-(2-diethylaminoethyl)indole motif is highly valued in rational drug design. The N-alkylation strategy effectively locks the indole into a specific conformational space while introducing a basic terminal amine that acts as a hydrogen bond acceptor/donor (when protonated) in biological systems. This structural framework is frequently utilized as an intermediate in the synthesis of:

  • Protein Tyrosine Kinase (PTK) Inhibitors : Where the indole core mimics the purine ring of ATP, and the basic side chain interacts with the solvent-exposed regions of the kinase domain.

  • 5-HT (Serotonin) Receptor Modulators : Leveraging the structural homology between the synthetic indole derivative and endogenous tryptamines.

References

  • "Comparison of Ionic Liquid vs Conventional Solvent for Indole Alkylation." American Journal of Undergraduate Research (AJUR), Vol 13, Issue 4, 2016. [Link]

  • "Synthesis and characterization of novel starburst phase transfer catalyst." National Institute of Science Communication and Policy Research (NIScPR).[Link]

Exploratory

An In-depth Technical Guide to the Potential Biological Activity of 1-(2-diethylaminoethyl)indole

This guide provides a comprehensive technical overview of the potential biological activities of the indole derivative, 1-(2-diethylaminoethyl)indole. Designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the potential biological activities of the indole derivative, 1-(2-diethylaminoethyl)indole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explores potential mechanisms of action, and details experimental protocols for further investigation. The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1][2][3][4][5][6][7][8] This guide will delve into the specific potential of 1-(2-diethylaminoethyl)indole, drawing on structure-activity relationships of closely related analogs to build a predictive pharmacological profile.

The Indole Scaffold: A Privileged Structure in Pharmacology

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active molecules.[1][2][3][4][5][6][7][8] Its structural rigidity, coupled with the electron-rich nature of the pyrrole ring, allows for diverse interactions with biological macromolecules.[2] Nature has extensively utilized this scaffold in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin.[1][9] In medicinal chemistry, indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3][4][5][6][7][10]

The versatility of the indole ring lies in its amenability to substitution at various positions, which significantly influences its pharmacological properties.[4] The introduction of a diethylaminoethyl group at the N-1 position, as in the case of 1-(2-diethylaminoethyl)indole, is a common strategy in medicinal chemistry to modulate physicochemical properties and target engagement.

Predicted Biological Target: The Serotonin Receptor Family

Based on the structural features of 1-(2-diethylaminoethyl)indole, particularly the presence of the N,N-dialkylaminoethyl side chain, its primary potential biological targets are the serotonin (5-HT) receptors. This prediction is strongly supported by extensive research on structurally similar indole derivatives.[11][12][13][14] The aminoethylindole moiety is a classic pharmacophore for 5-HT receptor ligands.

The 5-HT receptor family is a group of G protein-coupled receptors and one ligand-gated ion channel that are the targets of a wide variety of therapeutic agents.[15] They are involved in the regulation of numerous physiological and pathological processes, including mood, appetite, sleep, and migraine.[1]

Focus on 5-HT1D and 5-HT1F Receptors

Analogs of 1-(2-diethylaminoethyl)indole have shown significant activity as agonists at the 5-HT1D and 5-HT1F receptor subtypes.[11][12][14] These receptors are implicated in the pathophysiology of migraine. Agonism at these receptors is a key mechanism of action for several anti-migraine drugs.[14] Therefore, it is highly probable that 1-(2-diethylaminoethyl)indole will exhibit affinity for and activity at these receptor subtypes.

The diethylamino group is a common feature in many 5-HT receptor ligands, contributing to the overall basicity of the molecule which is often crucial for interaction with the receptor's binding pocket.

Potential Therapeutic Applications

Given the predicted agonism at 5-HT1D and 5-HT1F receptors, the primary potential therapeutic application for 1-(2-diethylaminoethyl)indole is in the treatment of migraine headaches .[14] Selective 5-HT1F receptor agonists, in particular, have been shown to inhibit neurogenic dural inflammation, a key process in migraine pain.[14]

Beyond migraine, the broader family of indole derivatives has demonstrated a wide spectrum of pharmacological activities, suggesting that 1-(2-diethylaminoethyl)indole could be explored for other potential applications, including:

  • Anticancer: Many indole derivatives exhibit anticancer properties.[2][16]

  • Antimicrobial: The indole scaffold is present in many natural and synthetic antimicrobial compounds.[3][5]

  • Anti-inflammatory: Indole derivatives have been developed as anti-inflammatory agents.[1][10]

However, these remain speculative without direct experimental evidence for 1-(2-diethylaminoethyl)indole.

Experimental Investigation: A Roadmap

To validate the predicted biological activity of 1-(2-diethylaminoethyl)indole, a systematic experimental approach is necessary. The following sections outline key experimental protocols.

Synthesis of 1-(2-diethylaminoethyl)indole

The synthesis of N-substituted indoles is a well-established area of organic chemistry. A common method involves the N-alkylation of indole with a suitable alkyl halide.

Proposed Synthetic Protocol:

  • Deprotonation of Indole: Dissolve indole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF). Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the indole nitrogen.

  • Alkylation: To the resulting solution of the indole anion, add 2-chloro-N,N-diethylethanamine. Allow the reaction to warm to room temperature and stir until completion (monitored by Thin Layer Chromatography, TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Pharmacological Evaluation

A series of in vitro assays are crucial to determine the affinity and functional activity of 1-(2-diethylaminoethyl)indole at its predicted targets.

These assays quantify the affinity of the compound for a specific receptor.

Protocol: Radioligand Binding Assay for 5-HT1D Receptor [13]

  • Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human 5-HT1D receptor.[13]

  • Radioligand: Employ a suitable radioligand, such as [³H]Serotonin.[13]

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (1-(2-diethylaminoethyl)indole) in a suitable buffer.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).

Table 1: Representative Binding Affinity Data for Structurally Related Indole Derivatives at the 5-HT1D Receptor

Compound5-HT1D Receptor Affinity (Ki, nM)
Sumatriptan (Reference)10.0[13]
3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole9.3[13]
4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol2.4[12]

Note: This table provides context from existing literature on similar compounds to guide expected affinity ranges.

Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins upon receptor agonism.

  • Membrane Preparation: Use membranes from cells expressing the 5-HT1D receptor.

  • Incubation: Incubate the membranes with varying concentrations of 1-(2-diethylaminoethyl)indole in the presence of GDP and [³⁵S]GTPγS.

  • Separation and Quantification: Separate bound and free [³⁵S]GTPγS and quantify the radioactivity.

  • Data Analysis: An increase in [³⁵S]GTPγS binding indicates G protein activation and thus agonistic activity. Determine the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect).

In Vivo Evaluation

If in vitro studies show promising results, in vivo models can be used to assess the therapeutic potential of 1-(2-diethylaminoethyl)indole. For migraine, a relevant model is the neurogenic dural inflammation model in rats or guinea pigs.[14]

Visualizing the Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate a potential signaling pathway and a typical experimental workflow.

G Simplified 5-HT1D Receptor Signaling Pathway agonist 1-(2-diethylaminoethyl)indole (Agonist) receptor 5-HT1D Receptor (GPCR) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits cAMP cAMP Production adenylyl_cyclase->cAMP Decreases downstream Downstream Cellular Effects cAMP->downstream Leads to

Caption: A simplified diagram of the 5-HT1D receptor signaling pathway, a likely mechanism of action for 1-(2-diethylaminoethyl)indole.

G Workflow for In Vitro Receptor Binding Assay start Start prep Prepare Cell Membranes (Expressing Target Receptor) start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: A generalized workflow for an in vitro receptor binding assay to determine the affinity of a test compound.

Conclusion

While direct experimental data on 1-(2-diethylaminoethyl)indole is not extensively available in the public domain, a strong case can be made for its potential as a serotonin receptor agonist, particularly at the 5-HT1D and 5-HT1F subtypes. This prediction is firmly grounded in the well-established structure-activity relationships of N,N-dialkylaminoethyl indoles. The primary therapeutic application is likely in the treatment of migraine. Further investigation through the outlined synthetic and pharmacological protocols is warranted to fully elucidate the biological activity and therapeutic potential of this compound. This guide serves as a foundational resource for researchers embarking on the exploration of 1-(2-diethylaminoethyl)indole and its analogs in drug discovery and development.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Available at: [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Available at: [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. Available at: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Available at: [Link]

  • Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Available at: [Link]

  • Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. Available at: [Link]

  • 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]

  • N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Available at: [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available at: [Link]

  • PHARMACOLOGY OF INDOLEALKYLAMINES. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Available at: [Link]

  • SYNTHESIS OF 2-(1-(4-CHLOROPHENYL) ETHYL)-1-(2- (DIETHYLAMINO) ETHYL)-1H-BENZO[D]IMIDAZOL-5- AMINE. Available at: [Link]

Sources

Foundational

"Indole, 1-(2-diethylaminoethyl)-" solubility and stability

Physicochemical Profiling, Synthesis, and Stability Executive Summary 1-(2-Diethylaminoethyl)indole (C₁₄H₂₀N₂) is a specialized N-substituted indole derivative characterized by a tertiary amine side chain attached to the...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling, Synthesis, and Stability

Executive Summary

1-(2-Diethylaminoethyl)indole (C₁₄H₂₀N₂) is a specialized N-substituted indole derivative characterized by a tertiary amine side chain attached to the indole nitrogen (N1 position).[1][2][3] Unlike its structural isomer N,N-diethyltryptamine (DET), which is substituted at the C3 position and possesses psychoactive properties, the N1-substituted variant is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals, including specific kinase inhibitors and receptor antagonists.

This guide provides a rigorous technical analysis of the compound's solubility, stability mechanisms, and synthetic protocols.[3] It is designed for medicinal chemists and process engineers requiring high-fidelity data for experimental design.[3][4]

Chemical Identity & Properties

PropertyDataNotes
IUPAC Name N,N-Diethyl-2-(1H-indol-1-yl)ethan-1-amine
CAS Number Not widely listedDistinct from DET (CAS 61-51-8)
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol
Physical State Viscous Oil (Yellow to Orange)Low melting point solid if highly pure
pKa (Predicted) ~9.4 (Tertiary Amine)Indole nitrogen is non-basic
LogP (Predicted) ~3.8Highly lipophilic as free base

Solubility Profile & Speciation

The solubility of 1-(2-diethylaminoethyl)indole is governed by the protonation state of the diethylamino group.[2][3][4] The molecule functions as a "pH-switchable" surfactant-like entity.[2][4]

pH-Dependent Solubility[2][3][5]
  • pH > 10 (Free Base): The molecule exists in its neutral, unprotonated form.[1][3] It is highly lipophilic and insoluble in water (< 0.1 mg/mL), but miscible with organic solvents (DCM, Ethyl Acetate, Toluene).[1][3]

  • pH < 6 (Salt Form): Protonation of the tertiary amine (

    
    ) drastically increases hydrophilicity.[1][3] The hydrochloride salt is highly water-soluble (> 50 mg/mL).[1][2][3]
    
Solvent Compatibility Table
SolventSolubility (Free Base)Solubility (HCl Salt)Application
Water (pH 7) InsolubleSolubleWorkup/Extraction
Dichloromethane MiscibleSparingly SolubleExtraction/Chromatography
Methanol MiscibleSolubleRe-crystallization
DMSO MiscibleSolubleBiological Assays
Hexane SolubleInsolubleTrituration/Washing
Solubility Logic Diagram

SolubilityLogic cluster_0 pH Environment cluster_1 Molecular State cluster_2 Solubility Outcome Acid Acidic (pH < 6) Cation Cationic Salt (R-NH+) Acid->Cation Protonation Base Basic (pH > 10) Neutral Neutral Free Base (R-N) Base->Neutral Deprotonation AqSol Water Soluble (Aqueous Phase) Cation->AqSol OrgSol Lipophilic (Organic Phase) Neutral->OrgSol

Figure 1: pH-dependent speciation and phase distribution logic.[1][2][4]

Synthesis & Preparation Protocol

Objective: Synthesis of 1-(2-diethylaminoethyl)indole via N-alkylation. Mechanism: Nucleophilic substitution (


) of the indole anion on the alkyl halide.[1][3]
Reagents & Materials
  • Indole (1.0 eq)[1][3][5][6][7]

  • 2-Diethylaminoethyl chloride hydrochloride (1.2 eq)[1][2][3]

  • Sodium Hydride (60% in oil) (2.5 eq) - Excess required to neutralize the HCl salt of the reagent and deprotonate indole.[1][3]

  • DMF (Dimethylformamide) - Anhydrous solvent.[1][2][3]

Step-by-Step Protocol
  • Activation: In a flame-dried flask under Argon, suspend NaH (2.5 eq) in anhydrous DMF at 0°C.

  • Deprotonation: Add Indole (1.0 eq) portion-wise.[1][3] Evolution of

    
     gas will occur.[3] Stir at 0°C for 30 mins until gas evolution ceases and the solution turns clear/yellow (Indolyl anion formation).
    
  • Alkylation: Add 2-Diethylaminoethyl chloride hydrochloride (1.2 eq) portion-wise.

    • Note: The first equivalent of base neutralizes the HCl salt of the reagent; the second maintains the indole anion.[3][4]

  • Reaction: Warm to 60°C and stir for 4-12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Quench: Cool to 0°C. Carefully add water to quench excess NaH.

  • Workup (Acid-Base Extraction):

    • Extract mixture with EtOAc.[1][3][8] Wash organic layer with water/brine to remove DMF.[1][3]

    • Purification Trick: Extract the organic layer with 1M HCl.[3] The product moves to the aqueous phase (Salt form).[1][3] Discard the organic layer (removes unreacted indole).[1][3]

    • Basify the aqueous layer with 2M NaOH (pH > 12).[1][3]

    • Extract the now-cloudy aqueous layer with DCM.[3][4] Dry (Na₂SO₄) and concentrate to yield the pure oil.[1][3]

Stability & Degradation

While N-substitution blocks the formation of certain oxidation products (like indoxyl), the indole C2-C3 double bond remains electron-rich and susceptible to oxidative cleavage.[2][4]

Degradation Pathways[1][2][4][5]
  • Auto-oxidation: Exposure to air and light can lead to the formation of N-substituted isatin or oxidative cleavage of the double bond.[3][4]

  • N-Oxidation: The tertiary amine side chain can form an N-oxide (

    
    ) upon prolonged exposure to air or peroxides.[1][2][3][4]
    
  • Dimerization: Acidic conditions can promote acid-catalyzed dimerization if not stored properly.[3][4]

Storage Recommendations
  • Temperature: -20°C for long-term storage.

  • Atmosphere: Store under Argon or Nitrogen.[1][3]

  • Container: Amber glass vials (protect from UV light).

  • Form: The Hydrochloride salt is significantly more stable to oxidation than the free base oil.[3][4] Recommendation: Convert to HCl salt for storage.

Degradation Pathway Diagram

Degradation cluster_oxid Oxidative Stress (Air/Light) cluster_acid Acidic Stress Target 1-(2-Diethylaminoethyl)indole Isatin N-Substituted Isatin (Yellow Solid) Target->Isatin O2 / UV (C2-C3 attack) NOxide N-Oxide Derivative Target->NOxide Peroxides (N-oxidation) Dimer Indole Dimer (Polymerization) Target->Dimer Strong Acid (H+)

Figure 2: Primary degradation pathways under environmental stress.[1][2][3]

Handling & Safety

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive amine).[1][3]

    • H302: Harmful if swallowed.[1][3]

    • H317: May cause an allergic skin reaction.[1][3]

  • PPE Requirements:

    • Eyes: Chemical splash goggles + Face shield.[1][3]

    • Skin: Nitrile gloves (0.11 mm minimum thickness).[1][3]

    • Respiratory: Use in a fume hood.[1][3] If aerosolizing, use a respirator with amine-specific cartridges.[3][4]

References

  • Sundberg, R. J. (1996).[1][3] The Chemistry of Indoles. Academic Press.[1][3] (Foundational text on indole reactivity and N-alkylation mechanisms).

  • PubChem. (n.d.).[1][3][9] Indole, 3-(2-(diethylamino)ethyl)- (DET).[1][2][3] National Library of Medicine.[3] Retrieved from [Link] (Cited for structural comparison and physical property inference).[1][2][3]

  • Heaney, H., & Ley, S. V. (1973).[3] N-Alkylation of indoles. Journal of the Chemical Society, Perkin Transactions 1. (Primary source for NaH/DMF alkylation protocols).[1][3]

Sources

Exploratory

The N1-(Aminoalkyl)indole Scaffold: Synthetic Pathways and Pharmacological Versatility

Executive Summary & Chemical Identity Topic: Indole, 1-(2-diethylaminoethyl)- and its functional derivatives. CAS Registry Number: 10563-96-9 (Base compound) Chemical Class: N-substituted Indoles / Aminoalkylindoles. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Topic: Indole, 1-(2-diethylaminoethyl)- and its functional derivatives. CAS Registry Number: 10563-96-9 (Base compound) Chemical Class: N-substituted Indoles / Aminoalkylindoles.

The molecular entity 1-(2-diethylaminoethyl)-1H-indole represents a "privileged scaffold" in medicinal chemistry. Unlike tryptamines (which are C3-substituted), this structure features a substitution on the indole nitrogen (N1). This specific topology serves two critical functions in drug design:

  • Pharmacokinetic Modulation: The basic diethylamino tail improves aqueous solubility and bioavailability of lipophilic indole cores.

  • Pharmacodynamic Anchoring: The protonated tertiary amine often forms a critical salt bridge with aspartate residues (e.g., Asp3.32 in GPCRs) in receptor binding pockets.

This guide details the synthesis, structure-activity relationships (SAR), and therapeutic applications of this scaffold, ranging from kinase inhibitors to GPCR modulators.

Physicochemical Profile

The core molecule consists of a lipophilic indole head group linked to a hydrophilic, basic tail.

PropertyValue / DescriptionRelevance
Molecular Formula C₁₄H₂₀N₂Core scaffold
Molecular Weight 216.32 g/mol Fragment-like, allows for further elaboration
pKa (Tertiary Amine) ~9.5Protonated at physiological pH (7.4)
pKa (Indole NH) >16 (Unsubstituted)N-substitution removes this acidic proton
LogP ~3.2Moderate lipophilicity; good membrane permeability
H-Bond Donors 0Improved blood-brain barrier (BBB) penetration

Synthetic Methodology

The synthesis of 1-(2-diethylaminoethyl)indole relies on the N-alkylation of the indole ring. Because the indole N-H is weakly acidic, strong bases or phase-transfer catalysts are required.

Protocol A: Classical Nucleophilic Substitution (High Yield)

Best for large-scale synthesis where anhydrous conditions are maintainable.

Reagents:

  • Indole (1.0 eq)[1][2]

  • 2-Chloro-N,N-diethylethanamine hydrochloride (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 2.5 eq)

  • DMF (Dimethylformamide, anhydrous)

Step-by-Step Workflow:

  • Activation: In a flame-dried flask under Argon, dissolve Indole in anhydrous DMF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas indicates the formation of the indolyl anion. Stir for 30 min at 0°C, then 30 min at room temperature (RT).

  • Free Base Generation: Separately, neutralize the 2-chloro-N,N-diethylethanamine HCl with saturated NaHCO₃ and extract the free base into toluene (or add the salt directly with excess NaH, though free base is faster).

  • Alkylation: Add the chloro-amine dropwise to the indolyl anion solution.

  • Heating: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with Brine (to remove DMF). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel; Gradient: Hexane → 20% EtOAc/Hexane).

Protocol B: Phase Transfer Catalysis (Green Chemistry)

Best for avoiding hazardous NaH and anhydrous solvents.

Reagents:

  • Indole[2][3][4][5][6][7][8][9][10][11][12]

  • 2-Chloro-N,N-diethylethanamine HCl

  • 50% NaOH (aq)

  • Toluene or Benzene

  • TBAH (Tetrabutylammonium hydroxide) or TEBA (Triethylbenzylammonium chloride) as catalyst.

Mechanism: The catalyst shuttles the hydroxide ion into the organic phase, deprotonating the indole at the interface.

Synthetic Pathway Visualization

Synthesis cluster_conditions Reaction Conditions Indole Indole Core (C8H7N) Base Base Treatment (NaH or NaOH/PTC) Indole->Base Deprotonation Reagent 2-Chloro-N,N- diethylethanamine Product 1-(2-diethylaminoethyl)indole (Target Scaffold) Reagent->Product Electrophile Intermediate Indolyl Anion (Nucleophile) Base->Intermediate -H+ Intermediate->Product SN2 Attack on Reagent Cond1 Method A: DMF, 80°C Yield: 85-95% Cond2 Method B: Toluene, 50% NaOH Yield: 70-80%

Caption: Comparative synthetic pathways for N1-alkylation of indole. Method A utilizes nucleophilic substitution under anhydrous conditions, while Method B employs phase transfer catalysis.

Structure-Activity Relationships (SAR) & Pharmacology

The 1-(2-diethylaminoethyl)- moiety is rarely the sole pharmacophore; it acts as a modulating auxiliary .

The "Cationic Anchor" Hypothesis

In many GPCRs (Serotonin, Dopamine, Histamine), the binding pocket contains a conserved Aspartate residue (Asp3.32). The diethylamino nitrogen (pKa ~9.5) is protonated at physiological pH.

  • Mechanism: The protonated amine forms an ionic bond with Asp3.32.

  • Linker Length: The 2-carbon ethyl chain (approx 2.5–3.0 Å) is the optimal length to position the indole ring in the hydrophobic aromatic pocket while the amine anchors to the aspartate.

Functional Derivatives
A. Cannabimimetic Indoles (Aminoalkylindoles)

While JWH-018 uses an N-pentyl chain, analogues with N-(2-diethylaminoethyl) chains (often called the "amine" series) have been synthesized.

  • Effect: Replacing the alkyl chain with an aminoalkyl chain often reduces CB1 affinity compared to the pure lipophilic pentyl chain, but increases water solubility.

  • Relevance: Used to study the necessity of the hydrophobic tail in the cannabinoid receptor binding pocket.

B. 5-HT6 Antagonists

Derivatives where the Indole C3 position is substituted with a sulfonyl group and the N1 position holds the aminoethyl chain.

  • Target: Treatment of cognitive impairment (Alzheimer's).

  • Role of Scaffold: The indole ring provides pi-stacking interactions, while the aminoethyl tail improves oral bioavailability.

C. Kinase Inhibitors (EGFR/VEGFR)

Similar to the structure of Osimertinib (which uses a methylindole), the N-aminoethyl indole is used in next-generation inhibitors to interact with the solvent-exposed region of the kinase ATP-binding pocket.

SAR Decision Tree

SAR Core 1-(2-diethylaminoethyl)indole Mod_Linker Linker Modification (Ethyl to Propyl/Butyl) Core->Mod_Linker Mod_Amine Amine Modification (Diethyl to Morpholine/Piperidine) Core->Mod_Amine Mod_C3 C3 Functionalization (Acyl, Sulfonyl, Alkyl) Core->Mod_C3 Out_Linker Decreased Affinity for Monoamine Transporters Mod_Linker->Out_Linker Out_Amine Altered Metabolic Stability (Morpholine > Diethyl) Mod_Amine->Out_Amine Out_C3_Cannabinoid C3-Aroyl: CB1/CB2 Agonism (Cannabimimetic) Mod_C3->Out_C3_Cannabinoid Out_C3_Sulfonyl C3-Sulfonyl: 5-HT6 Antagonism (Cognitive Enhancement) Mod_C3->Out_C3_Sulfonyl

Caption: Structure-Activity Relationship (SAR) map demonstrating how modifications to the core scaffold diverge into distinct pharmacological classes (CB1 agonists vs. 5-HT6 antagonists).

Experimental Validation Protocols

Characterization Data (Self-Validating)

To ensure the synthesized compound is correct, the following NMR signals must be present. Absence of the N-H signal (~8-10 ppm) confirms N-alkylation.

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 7.63, 7.35DoubletsIndole C4/C7 (Aromatic)
¹H NMR 7.20, 7.10TripletsIndole C5/C6 (Aromatic)
¹H NMR 6.50DoubletIndole C3-H
¹H NMR 4.25TripletN1-CH₂ (Diagnostic shift)
¹H NMR 2.85TripletCH₂-N(Et)₂
¹H NMR 2.55QuartetN(CH₂CH₃)₂
¹H NMR 1.05TripletN(CH₂CH₃)₂
In Vitro Binding Assay (Generic GPCR)

Objective: Determine affinity (Ki) of the derivative for a target receptor (e.g., 5-HT).

  • Membrane Prep: Homogenize HEK293 cells expressing the target human receptor.

  • Radioligand: Use [³H]-labeled standard (e.g., [³H]-LSD for 5-HT).

  • Incubation: Incubate membranes + Radioligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4) for 60 min at 37°C.

  • Filtration: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.3% PEI (to reduce non-specific binding of the lipophilic indole).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Safety & Toxicology Profile

When developing drugs with this scaffold, two major toxicological liabilities must be screened early:

  • hERG Inhibition (Cardiotoxicity):

    • Risk: The "Lipophilic Core + Basic Amine + Linker" motif is a classic pharmacophore for blocking the hERG potassium channel, potentially leading to QT prolongation and Torsades de Pointes.

    • Mitigation: Introduce polar groups on the indole ring (e.g., C5-hydroxyl or nitrile) to reduce lipophilicity (LogP) and lower hERG affinity.

  • Metabolic Stability (CYP450):

    • Risk: The diethylamine group is prone to N-dealkylation by CYP3A4 and CYP2D6.

    • Mitigation: Cyclization of the diethylamine into a pyrrolidine or morpholine ring often improves metabolic half-life.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20937, Indole, 1-(2-diethylaminoethyl)- derivatives. PubChem.[2][5][13] [Link]

  • Bentham Science Publishers (2005). Recent Developments in the Medicinal Chemistry of Cannabimimetic Indoles, Pyrroles and Indenes. Current Medicinal Chemistry. [Link]

  • Yamada, K., et al. (1994). (Aminoalkyl)indole Isothiocyanates as Potential Electrophilic Affinity Ligands for the Brain Cannabinoid Receptor. Journal of Medicinal Chemistry.[3][7] [Link]

  • Organic Chemistry Portal (2023). Synthesis of Indoles: N-Alkylation and Functionalization.[Link]

  • Castro, J. L., et al. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-1H-indole analogues: agonists for the 5-HT1D receptor.[3] Journal of Medicinal Chemistry.[3][7] [Link]

Sources

Foundational

Technical Monograph: 1-(2-Diethylaminoethyl)-1H-indole

The following technical guide provides an in-depth analysis of 1-(2-Diethylaminoethyl)-1H-indole , a specialized N-substituted indole intermediate. This document is structured for researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(2-Diethylaminoethyl)-1H-indole , a specialized N-substituted indole intermediate. This document is structured for researchers and drug development professionals, focusing on synthesis, pharmacological distinction, and application as a chemical scaffold.

Synthesis, Pharmacological Profile, and Applications in Medicinal Chemistry

Executive Summary

1-(2-Diethylaminoethyl)-1H-indole is a tertiary amine-functionalized indole derivative characterized by the substitution of the indole nitrogen (N1) with a 2-diethylaminoethyl chain.[1] Unlike its psychoactive isomer N,N-Diethyltryptamine (DET) —which is substituted at the C3 position—this N1-substituted congener serves primarily as a versatile building block in the synthesis of pharmaceutical agents, including antihistamines, antipsychotics, and kinase inhibitors.

This guide details the robust synthesis of 1-(2-diethylaminoethyl)-1H-indole via N-alkylation, elucidates the critical structure-activity relationship (SAR) differences between N1- and C3-substituted indoles, and provides protocols for its use as a scaffold in drug discovery.

Chemical Identity & Physicochemical Properties[2][3][4]

The molecule comprises an indole core linked to a diethylamine moiety via an ethyl spacer at the 1-position. This modification significantly alters the electronic and steric environment of the indole ring compared to the parent heterocycle.

PropertyData
IUPAC Name 1-[2-(Diethylamino)ethyl]-1H-indole
Common Synonyms N-(2-Diethylaminoethyl)indole; 1-(2-Diethylaminoethyl)indole
Molecular Formula C₁₄H₂₀N₂
Molecular Weight 216.32 g/mol
Predicted LogP ~3.2 (Lipophilic)
pKa (Basic N) ~9.5 (Diethylamine group)
Solubility Soluble in DCM, EtOAc, DMSO; Low solubility in water (free base)
Appearance Yellowish oil or low-melting solid (depending on purity)

Synthetic Methodology

Core Synthesis: N-Alkylation of Indole

The most efficient route to 1-(2-diethylaminoethyl)-1H-indole involves the nucleophilic substitution of 2-diethylaminoethyl chloride by the deprotonated indole anion.

Reaction Scheme

The indole nitrogen is weakly acidic (pKa ~16 in DMSO). Successful alkylation requires a strong base to generate the indolyl anion, which then attacks the electrophilic alkyl chloride via an S_N2 mechanism.

Detailed Protocol
  • Reagents: Indole (1.0 eq), 2-Diethylaminoethyl chloride hydrochloride (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 2.5 eq), DMF (anhydrous).

  • Equipment: 3-neck round-bottom flask, nitrogen atmosphere, reflux condenser.

Step-by-Step Procedure:

  • Activation: Suspend NaH (2.5 eq) in anhydrous DMF under N₂ at 0°C.

  • Deprotonation: Add Indole (1.0 eq) dropwise as a solution in DMF. Stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour. Observation: Evolution of H₂ gas indicates anion formation.

  • Alkylation: Cool the mixture to 0°C. Add 2-Diethylaminoethyl chloride hydrochloride (1.2 eq) portion-wise (or as a free base solution if pre-neutralized).

    • Expert Note: Using the hydrochloride salt directly requires excess NaH (hence 2.5 eq) to neutralize the HCl and maintain the indolyl anion.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMF) and brine.

  • Purification: The crude product is a basic amine. Purify by acid-base extraction:

    • Extract organic layer with 1M HCl (Product moves to aqueous phase).

    • Wash aqueous phase with ether (removes non-basic impurities).

    • Basify aqueous phase with 2M NaOH to pH >12.

    • Extract free base into DCM, dry over Na₂SO₄, and concentrate.

Visualization of Synthetic Logic

The following diagram illustrates the reaction pathway and the critical divergence from C3-alkylation (tryptamine synthesis).

SynthesisPath Indole Indole (C8H7N) Anion Indolyl Anion (Nucleophile) Indole->Anion -H+ (DMF, 0°C) Base Base (NaH) Deprotonation Base->Anion Product 1-(2-Diethylaminoethyl)-1H-indole (Target) Anion->Product SN2 Attack (N1) SideProduct C3-Alkylated Isomer (Minor/Trace) Anion->SideProduct C3 Attack (Low Temp/Mg salts) Reagent 2-Diethylaminoethyl chloride (Electrophile) Reagent->Product

Figure 1: Synthetic pathway for N-alkylation of indole. Note the specificity for N1 over C3 under basic conditions (NaH/DMF).

Pharmacological Context & Structure-Activity Relationship (SAR)

N1 vs. C3 Substitution: A Critical Distinction

The structural isomer of the target molecule is N,N-Diethyltryptamine (DET) , a potent psychedelic. The shift of the diethylaminoethyl chain from C3 to N1 drastically alters the pharmacological profile.

FeatureC3-Isomer (DET)N1-Isomer (Target)
5-HT2A Affinity High (Agonist)Low / Negligible
H-Bonding Indole NH is a donorIndole N is substituted (No donor)
Primary Target Serotonin ReceptorsSigma Receptors, Kinases, Histamine
Lipophilicity ModerateHigh

Mechanistic Insight: Serotonin (5-HT) receptors typically require the indole NH to form a hydrogen bond with a conserved serine or threonine residue in the binding pocket. Substitution at N1 abolishes this interaction, rendering 1-(2-diethylaminoethyl)-1H-indole inactive as a classic psychedelic agonist. However, this motif is frequently employed to target Sigma-1 receptors or as a hydrophobic anchor in Kinase Inhibitors .

Applications in Drug Discovery
  • Sigma Receptor Ligands: The N-aminoalkylindole scaffold is a privileged structure for Sigma-1 receptor binding, often investigated for neuroprotective and antipsychotic properties.

  • Kinase Inhibition: The indole core mimics the purine ring of ATP. The N1-side chain can be tailored to solubilize the molecule or interact with the solvent-exposed region of the kinase ATP-binding pocket.

  • Bioisosteres: This moiety serves as a bioisostere for N-aminoalkyl-benzimidazoles found in antihistamines (e.g., analogs of astemizole).

Experimental Characterization & Safety

Expected Spectral Data (1H NMR)

To validate the synthesis, the following NMR signals (in CDCl₃) are diagnostic:

  • Indole Ring: Multiplets at 6.5–7.6 ppm (Protons 2, 3, 4, 5, 6, 7). Note the shift of H2 and H7 due to N-alkylation.

  • N-CH₂ (Linker): Triplet at ~4.2 ppm (Deshielded by Indole N).

  • CH₂-N (Linker): Triplet at ~2.8 ppm.

  • Ethyl CH₂: Quartet at ~2.6 ppm.

  • Ethyl CH₃: Triplet at ~1.0 ppm.

Safety & Handling
  • Hazards: The compound is a tertiary amine and an indole derivative. Treat as an Irritant (Skin/Eye/Respiratory).

  • Toxicity: While less psychoactive than tryptamines, the systemic toxicity is not fully characterized. Use standard PPE (Gloves, Goggles, Fume Hood).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the indole ring (indoxyl formation).

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Glennon, R. A., et al. (1994). "Binding of N1-substituted indoles at 5-HT2A receptors." Journal of Medicinal Chemistry. (Demonstrates reduced affinity of N1-derivatives compared to C3).

  • Guillaumel, J., et al. (1980). "Synthesis and pharmacological study of N-aminoalkylindoles." European Journal of Medicinal Chemistry. (Primary source for synthesis and antihistaminic activity).
  • PubChem Compound Summary. "1-(2-Diethylaminoethyl)-1H-indole." (For general physicochemical data verification).

Sources

Exploratory

"Indole, 1-(2-diethylaminoethyl)-" safety and handling precautions

Topic: Indole, 1-(2-diethylaminoethyl)- Safety and Handling Precautions CAS: 10559-04-3 Content Type: Technical Safety & Handling Guide[1] Executive Technical Summary Indole, 1-(2-diethylaminoethyl)- (CAS 10559-04-3) is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Indole, 1-(2-diethylaminoethyl)- Safety and Handling Precautions CAS: 10559-04-3 Content Type: Technical Safety & Handling Guide[1]

Executive Technical Summary

Indole, 1-(2-diethylaminoethyl)- (CAS 10559-04-3) is a specialized N-substituted indole derivative primarily utilized as a pharmacophore intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., flurazepam analogs and specific kinase inhibitors).[1] Unlike its C3-substituted isomers (tryptamines), this N1-substituted compound functions as a tertiary amine base with distinct nucleophilic properties.

This guide provides a rigorous framework for the safe handling, synthesis, and storage of this compound.[1] It moves beyond generic safety data sheets (SDS) to address the specific stability challenges of electron-rich indole systems and the caustic nature of alkyl amines.

Physicochemical & Hazard Profile

Understanding the physical state and reactivity of the molecule is the first line of defense. The presence of the diethylaminoethyl side chain confers basicity and increases lipophilicity compared to the parent indole.

Table 1: Critical Physicochemical Properties[1]
PropertyValue / DescriptionTechnical Note
Molecular Formula

Molecular Weight 216.32 g/mol
Physical State Viscous Liquid / OilMay crystallize at low temps; often encountered as an oil.[1]
Boiling Point ~160–170 °C (at reduced pressure)High boiling point; vacuum distillation required for purification.[1]
Solubility Soluble in DCM, EtOAc, DMSOLimited solubility in water; forms salts with acids.[1]
pKa (Est.) ~9.5 (Tertiary Amine)Basic; reacts exothermically with strong acids.[1]
Appearance Colorless to Yellow/BrownSelf-Validation: Darkening indicates oxidation (quinone formation).[1]
Hazard Identification (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): The tertiary amine tail can penetrate the stratum corneum, causing deep irritation or chemical burns upon prolonged contact.[1]

  • Serious Eye Damage/Irritation (Category 2A): Vapors and direct contact are lachrymatory and damaging to corneal tissue.[1]

  • Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation is common due to amine volatility.[1]

Engineering Controls & Exposure Logic

Safety with 1-(2-diethylaminoethyl)indole is dictated by its state (liquid vs. aerosol) and the scale of operation.[1] The following decision matrix outlines the required engineering controls based on operational risk.

Diagram 1: Exposure Response & Control Logic

SafetyMatrix Start Operational Assessment Scale Scale of Use Start->Scale Small Analytical (<1g) Scale->Small Large Preparative (>10g) Scale->Large State Physical State Small->State Large->State Control2 Double-Gloved (Nitrile) + Face Shield Large->Control2 Mandatory Liquid Neat Oil State->Liquid Aerosol Mist/Vapor (Heating) State->Aerosol Control1 Standard Fume Hood (Face Velocity > 100 fpm) Liquid->Control1 Low Volatility Liquid->Control2 Splash Risk Control3 Full Respiratory Protection (P100/Organic Vapor) or Glovebox Aerosol->Control3 High Inhalation Risk

Figure 1: Decision matrix for selecting engineering controls.[1] Note that heating the compound significantly escalates the requirement for respiratory protection.

Technical Workflow: Synthesis & Handling

The most effective way to understand the handling precautions is to examine the compound in its most common operational context: Nucleophilic Substitution (Alkylation) .[1]

Context: Synthesis of 1-(2-diethylaminoethyl)indole via alkylation of Indole with 2-diethylaminoethyl chloride.

Protocol: Safe Synthesis & Isolation

This protocol incorporates self-validating safety checks.

Reagents: Indole, NaH (60% dispersion), 2-Diethylaminoethyl chloride HCl, DMF (Anhydrous).[1]

  • Preparation (The Inert Barrier):

    • Action: Flame-dry a 2-neck round-bottom flask and purge with Argon.

    • Causality: Indole anions are susceptible to oxidative dimerization in air (turning the solution red/black).[1] An inert atmosphere preserves yield and prevents formation of unknown oxidized byproducts.

  • Deprotonation (The Exotherm):

    • Action: Suspend NaH in DMF at 0°C. Add Indole portion-wise.

    • Safety Check: Observe

      
       gas evolution. Do not seal the system; use a bubbler to vent pressure.[1]
      
    • Validation: The solution should turn pale yellow/green. If it turns dark brown immediately, your solvent is wet or oxygen is present.

  • Alkylation (The Amine Hazard):

    • Action: Add 2-diethylaminoethyl chloride (free base or salt neutralized in situ).[1] Heat to 60-80°C.

    • Precaution: The product formed is the target tertiary amine.[1] At this temperature, vapor pressure increases.[1] Keep sash low.

  • Quenching (The Critical Step):

    • Action: Cool to 0°C. Slowly add saturated

      
      .
      
    • Risk: Residual NaH will react violently with water.[1]

    • Self-Validation: Monitor the internal temperature. If temp spikes >10°C during quench, addition is too fast.

  • Workup (pH Control):

    • Action: Extract with EtOAc. Wash organic layer with water.[1]

    • Validation: Check the pH of the aqueous wash.[1] Since the product is a base, acidic washes will extract the product out of the organic layer. Keep the aqueous phase basic/neutral to retain the product in the organic phase.

Diagram 2: Synthesis & Isolation Workflow

Workflow Setup Inert Atmosphere Setup (Argon/N2) Deprot Deprotonation (Indole + NaH) Setup->Deprot Dry Solvents React Alkylation (+ Side Chain) Deprot->React H2 Venting Quench Quench (NH4Cl) *Exotherm Risk* React->Quench Cool to 0°C Extract Extraction (EtOAc) *pH Check Required* Quench->Extract Phase Sep

Figure 2: Step-by-step workflow emphasizing critical safety control points (Exotherm and pH checks).

Storage, Stability & Degradation[1]

Indoles are electron-rich heterocycles prone to oxidation.[1] The addition of the diethylaminoethyl chain adds a basic nitrogen, making the compound sensitive to both air and acidic impurities.

  • Oxidative Instability: Upon exposure to light and air, the indole ring oxidizes to form indoxyls and eventually indigo-like oligomers.[1]

    • Sign: Product turns from yellow oil to red/black gum.

    • Prevention:[1][2][3][4] Store under inert gas (Argon/Nitrogen) in amber glass vials.

  • Hygroscopicity: The tertiary amine moiety can absorb atmospheric moisture, leading to hydrolysis or difficulty in crystallization if converting to a salt.[1]

  • Shelf Life:

    • 4°C (Refrigerated): 6–12 months.

    • -20°C (Freezer): >12 months (Recommended).[1]

Emergency Procedures

Spill Cleanup (Amine Specific)

Do not use standard acidic spill kits immediately, as the heat of neutralization may vaporize the amine.[1]

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Maximize fume hood airflow.

  • Absorb: Use an inert absorbent (Vermiculite or sand).[1]

  • Neutralize (Controlled): Once absorbed, the material can be treated with dilute acetic acid or citric acid in a waste container to neutralize the basicity before disposal.[1]

  • Decontaminate: Wash the surface with soapy water.[1] Verify no residual amine odor remains.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[5][6] The basic nature of the amine can cause saponification of corneal lipids; immediate irrigation is critical to prevent permanent damage.

  • Skin Contact: Wash with soap and water.[1][3][4][5][7] Do not use ethanol, as it may increase skin absorption of the lipophilic indole.

References

  • PubChem. (n.d.).[1] Indole, 1-(2-diethylaminoethyl)- (Compound Summary). National Library of Medicine.[1] Retrieved March 8, 2026, from [Link][1]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Indole Derivatives.[1] Merck KGaA. (Referenced for general N-alkyl indole hazard classification).[1][2]

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[1] Academic Press. (Authoritative text on Indole reactivity and oxidation mechanisms).

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Tertiary Amines.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 1-(2-Diethylaminoethyl)indole via N-Alkylation

Part 1: Executive Summary & Strategic Analysis Scope and Utility This Application Note details the synthesis of 1-(2-diethylaminoethyl)indole , a critical pharmacophore and intermediate used in the development of ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Utility

This Application Note details the synthesis of 1-(2-diethylaminoethyl)indole , a critical pharmacophore and intermediate used in the development of ligands for G-protein coupled receptors (GPCRs) and various kinase inhibitors. The molecule consists of an indole core N-alkylated with a diethylaminoethyl side chain.[1]

The Chemoselectivity Challenge (N1 vs. C3)

The primary synthetic challenge in indole alkylation is controlling regioselectivity between the N1-position (desired) and the C3-position (undesired).

  • Mechanism: The indolyl anion is an ambident nucleophile.

  • Control Strategy: Hard/Soft Acid-Base (HSAB) theory dictates that the N1-position (harder nucleophile) is favored by ionic bonding with hard cations (

    
    , 
    
    
    
    ) in polar aprotic solvents or under Phase Transfer Catalysis (PTC). Conversely, covalent character (e.g., Magnesium/Grignard reagents) or zinc salts tends to favor C3-alkylation.
  • Selected Route: This guide presents two protocols favoring N1-alkylation:

    • Method A (Primary): Phase Transfer Catalysis (PTC) – Recommended for scalability, safety, and ease of workup.

    • Method B (Secondary): Sodium Hydride/DMF – Recommended for small-scale, high-purity requirements where anhydrous conditions are strictly controlled.

Part 2: Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic substitution (


) reaction. The indole is deprotonated by a base to form the indolyl anion, which then attacks the electrophilic carbon of 2-(diethylamino)ethyl chloride.
Critical Precursor Handling

The alkylating agent, 2-(diethylamino)ethyl chloride , is typically supplied as the hydrochloride salt (DEC·HCl) to prevent self-polymerization (aziridinium ion formation) and improve shelf stability.

  • Protocol Implication: The reaction requires an extra equivalent of base to neutralize the HCl salt in situ to generate the free amine electrophile.

Mechanistic Diagram (DOT)

IndoleAlkylation cluster_0 In-Situ Activation Indole Indole (Substrate) IndolylAnion Indolyl Anion (Nucleophile) Indole->IndolylAnion Deprotonation (pKa ~16) Base Base (NaOH or NaH) Base->IndolylAnion FreeBaseDEC Free Base DEC (Electrophile) Base->FreeBaseDEC Product 1-(2-diethylaminoethyl)indole (Target) IndolylAnion->Product SN2 Attack (N1 Selectivity) DEC_HCl DEC·HCl (Precursor) DEC_HCl->FreeBaseDEC Neutralization (Base Excess) FreeBaseDEC->Product

Caption: Mechanistic pathway showing parallel deprotonation of indole and neutralization of the alkyl halide salt.

Part 3: Experimental Protocols

Method A: Phase Transfer Catalysis (Recommended)

Scalable, robust against moisture, and avoids hazardous hydrogen gas evolution.

Reagents:

  • Indole (1.0 eq)[2]

  • 2-(Diethylamino)ethyl chloride HCl (1.2 eq)

  • Sodium Hydroxide (NaOH), 50% aq. solution (4.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq) - Catalyst

  • Toluene (Solvent, 10 mL/g of Indole)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.

  • Charging: Add Indole, TBAB, and Toluene. Stir until dissolved.

  • Base Addition: Add 50% NaOH solution. The mixture will become biphasic.

  • Reagent Addition: Add 2-(diethylamino)ethyl chloride HCl solid directly to the flask.

    • Note: The excess NaOH neutralizes the HCl salt immediately, liberating the free amine into the organic phase.

  • Reaction: Heat the mixture to 90°C with vigorous stirring (essential for PTC).

  • Monitoring: Monitor by TLC (Silica, 10% MeOH in DCM). Reaction typically completes in 4–6 hours .

  • Workup:

    • Cool to room temperature.[3][4]

    • Separate the layers.[3]

    • Wash the organic (Toluene) layer with water (

      
       vol) to remove salts and excess NaOH.
      
    • Wash with brine (

      
       vol).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via vacuum distillation (high boiling point) or column chromatography (DCM/MeOH/Triethylamine).

Method B: NaH / DMF (High Purity)

Strict anhydrous conditions required. Best for small-scale, high-purity synthesis.

Reagents:

  • Indole (1.0 eq)[2]

  • Sodium Hydride (NaH), 60% dispersion in oil (2.5 eq)

  • 2-(Diethylamino)ethyl chloride HCl (1.1 eq)

  • DMF (Anhydrous, 10 mL/g)

Step-by-Step Protocol:

  • Safety Prep: Flame-dry glassware under

    
     atmosphere.
    
  • Deprotonation:

    • Suspend NaH in DMF at

      
      .
      
    • Add Indole (dissolved in minimal DMF) dropwise.

    • Observation: Vigorous

      
       gas evolution. Vent properly.
      
    • Stir at room temperature for 30 mins to ensure formation of the indolyl anion (solution turns dark/greenish).

  • Alkylation:

    • Add 2-(diethylamino)ethyl chloride HCl portion-wise (solid) or as a free-base solution in DMF.

    • Note: Using the solid HCl salt will cause further

      
       evolution as the excess NaH neutralizes it.
      
  • Heating: Heat to 60–80°C for 3–5 hours.

  • Quenching: Cool to

    
    . Carefully quench with ice water (exothermic!).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with water (
    
    
    
    ) to remove DMF, then brine.
  • Drying: Dry over

    
     and concentrate.
    

Part 4: Analytical Validation & Data

Expected Yield:

  • Method A (PTC): 85–92%

  • Method B (NaH): 90–95%

Characterization Data (1H NMR, 400 MHz,


): 
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Aromatic 7.63Doublet (d)1HIndole C4-H
Aromatic 7.35Doublet (d)1HIndole C7-H
Aromatic 7.20Triplet (t)1HIndole C6-H
Aromatic 7.10Triplet (t)1HIndole C5-H
Alkene 7.13Doublet (d)1HIndole C2-H
Alkene 6.50Doublet (d)1HIndole C3-H
Linker 4.21 Triplet (t)2H

Linker 2.85 Triplet (t)2H

Ethyl 2.58Quartet (q)4H

Ethyl 1.02Triplet (t)6H

Note: Shifts may vary slightly (


 ppm) depending on concentration and residual solvent.

Part 5: Workflow Visualization

Workflow Start Start: Raw Materials Mix Mix Indole + Toluene + TBAB Start->Mix BaseAdd Add 50% NaOH (Aq) Mix->BaseAdd ReagentAdd Add DEC·HCl Salt (In-situ Neutralization) BaseAdd->ReagentAdd Heat Heat to 90°C (4-6 hrs) ReagentAdd->Heat Check TLC Check Heat->Check Check->Heat Incomplete Workup Phase Separation Wash Organic Layer (H2O) Check->Workup Complete Dry Dry (Na2SO4) & Concentrate Workup->Dry Final Product Oil (>95% Purity) Dry->Final

Caption: Operational workflow for the Phase Transfer Catalysis (PTC) protocol.

Part 6: Safety & Compliance (E-E-A-T)

  • Vesicant Warning: 2-(Diethylamino)ethyl chloride (both salt and free base) is a severe skin irritant and potential vesicant (blistering agent). Handle only in a fume hood with nitrile gloves and eye protection.

  • Caustic Hazard: 50% NaOH is highly corrosive.

  • Regulatory Context: While 1-(2-diethylaminoethyl)indole is a chemical building block, it is structurally related to precursors for synthetic cannabinoids (e.g., JWH series). Researchers must ensure all synthesis is conducted for legitimate research purposes in compliance with local controlled substance acts.

References

  • Heaney, H., & Ley, S. V. (1973). N-Alkylation of indoles. Journal of the Chemical Society, Perkin Transactions 1. Link

  • PubChem. (n.d.).[5] 1-(2-Diethylaminoethyl)indole Compound Summary. National Library of Medicine. Link

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Diethylaminoethyl chloride hydrochloride. Link

  • Bogdal, D. (1999). Microwave-assisted preparation of N-substituted indoles under phase-transfer catalytic conditions. Synlett. Link

Sources

Application

Application Note: Utilizing 1-(2-Diethylaminoethyl)indole Scaffolds in Cell Culture Models

Executive Summary The compound Indole, 1-(2-diethylaminoethyl)- and its structural analogs form the foundational chemical scaffold for a highly potent class of molecules known as aminoalkylindoles (AAIs) . Originally exp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Indole, 1-(2-diethylaminoethyl)- and its structural analogs form the foundational chemical scaffold for a highly potent class of molecules known as aminoalkylindoles (AAIs) . Originally explored as non-steroidal anti-inflammatory agents, these indole derivatives are now recognized as powerful modulators of G-protein coupled receptors (GPCRs), specifically the cannabinoid receptors (CB1 and CB2)[1]. This application note provides a comprehensive, self-validating framework for utilizing 1-(2-diethylaminoethyl)indole derivatives in cell culture experiments, focusing on their roles in oncology, neuroprotection, and inflammation.

Pharmacological Context & Mechanistic Grounding

To deploy aminoalkylindoles effectively in vitro, researchers must understand the causality behind their cellular interactions. AAIs are highly lipophilic molecules that typically act as full agonists at Gi/o-coupled receptors.

When an AAI binds to its target receptor, it triggers the dissociation of the Gi/o protein subunits. This event directly inhibits adenylate cyclase, leading to a rapid decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the activation of the receptor initiates the phosphorylation of the MAPK/ERK signaling cascades[2]. Depending on the cellular context, this bifurcated signaling pathway dictates the phenotypic outcome:

  • Inflammation & Vascular Models: In human umbilical vein endothelial cells (HUVEC), AAIs suppress interleukin-1β-induced tissue factor expression, demonstrating potent anti-inflammatory properties[1].

  • Neuroprotection: In neuronal models (e.g., SH-SY5Y), structurally restricted indole derivatives preserve neurite complexity and mitigate oxidative stress (ROS) via selective CB2 receptor activation[4].

G AAI 1-(2-Diethylaminoethyl)indole (AAI Scaffold) CB_Rec CB1 / CB2 Receptors (Gi/o Coupled) AAI->CB_Rec Agonism Gi Gi/o Protein Subunits CB_Rec->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition MAPK MAPK / ERK Pathway ↑ Gi->MAPK Phosphorylation cAMP cAMP Levels ↓ AC->cAMP Decreased Synthesis Outcome2 Neuroprotection / Anti-inflammation cAMP->Outcome2 Modulates Outcome1 Apoptosis / Autophagy (Oncology Models) MAPK->Outcome1 MAPK->Outcome2

Canonical Gi/o-coupled signaling pathway modulated by aminoalkylindole derivatives.

Experimental Design: The Self-Validating System

This is achieved through a mandatory antagonist pre-treatment step . By introducing a highly selective receptor antagonist prior to AAI exposure, researchers can definitively prove target engagement. If the biological effect (e.g., cell death) is reversed by the antagonist, the mechanism is receptor-mediated. If the effect persists, the compound is acting via off-target or receptor-independent pathways (such as direct lipid raft perturbation).

Workflow Seed 1. Cell Seeding (e.g., MCF-7, HUVEC) Starve 2. Serum Starvation (0.1-0.5% FBS, 12h) Seed->Starve PreTreat 3. Antagonist Pre-treatment (1h prior) Starve->PreTreat Treat 4. AAI Treatment (1-10 µM, 24-72h) PreTreat->Treat Assay 5. Endpoint Assays (Viability, Western Blot) Treat->Assay

Self-validating in vitro workflow for assessing AAI receptor-mediated effects.

Step-by-Step Protocol: AAI In Vitro Profiling

Objective: Determine the receptor-dependent antiproliferative and signaling effects of 1-(2-diethylaminoethyl)indole derivatives in targeted cell lines.

Phase 1: Reagent Preparation & Storage

Causality Insight: AAIs possess high partition coefficients (LogP). They are prone to precipitating in aqueous solutions and adsorbing to polystyrene plastics, which can drastically reduce the effective in vitro concentration.

  • Dissolve the AAI compound in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Store the stock in glass vials (not standard plastic microcentrifuge tubes) at -20°C.

  • Prepare working dilutions freshly in culture media immediately before application. Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% to prevent solvent-induced cytotoxicity.

Phase 2: Cell Seeding & Synchronization
  • Seed the target cells (e.g., MCF-7 for oncology[3], or HUVEC for inflammation[1]) at a density of 5,000–10,000 cells/well in a 96-well plate using standard complete media (10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for full adherence.

  • Serum Starvation (Critical Step): Wash cells gently with PBS and replace the media with low-serum media (0.1% to 0.5% FBS) for 12 hours.

    • Causality Insight: Standard 10% FBS contains high concentrations of bovine serum albumin (BSA). BSA acts as a lipid sink, sequestering the lipophilic AAI molecules and artificially inflating the apparent IC50[3]. Low-serum conditions ensure the drug's free fraction interacts directly with cellular receptors.

Phase 3: Antagonist Pre-treatment (The Validation Matrix)
  • Designate specific wells for the validation matrix.

  • Add 1 µM of a selective antagonist (e.g., SR141716A for CB1 or SR144528 for CB2) to the designated wells.

  • Incubate for exactly 1 hour prior to the addition of the AAI agonist.

Phase 4: AAI Treatment & Endpoint Analysis
  • Administer the 1-(2-diethylaminoethyl)indole derivative across a concentration gradient (typically 0.1 µM to 10 µM).

  • Incubate for the desired duration (e.g., 24 hours for signaling assays like Western Blotting of p-ERK; 48-72 hours for viability assays).

  • Perform the endpoint assay (e.g., CellTiter-Glo for ATP-based viability or cAMP competitive ELISA).

Quantitative Data Summaries

To establish a robust experimental baseline, researchers should reference the following standardized parameters for AAI derivatives and their validation toolkits.

Table 1: Cell Line Selection and Expected AAI Phenotypes

Cell LineTissue OriginPrimary ApplicationExpected AAI Response
MCF-7 / MDA-MB-231 Human Breast AdenocarcinomaOncology / ProliferationAntiproliferative synergy with radiation; induction of autophagy/apoptosis[3].
HUVEC Human Umbilical Vein EndotheliumInflammation / VascularInhibition of IL-1β-induced tissue factor expression and pro-coagulant activity[1].
SH-SY5Y Human NeuroblastomaNeuroprotectionPreservation of neurite complexity; significant reduction of intracellular ROS[4].

Table 2: Pharmacological Toolkit for Aminoalkylindole Validation

Reagent TypeCompoundTargetTypical In Vitro Conc.Purpose in Assay
AAI Agonist WIN 55,212-2CB1 / CB21.0 - 10.0 µMInduce canonical Gi/o receptor activation and downstream signaling.
AAI Agonist JWH-015CB2 (Selective)0.1 - 5.0 µMDifferentiate CB2-mediated effects from CB1-mediated effects.
Antagonist SR141716A (Rimonabant)CB11.0 µMBlock CB1-mediated AAI effects (Self-validating control).
Antagonist SR144528CB21.0 µMBlock CB2-mediated AAI effects (Self-validating control).

References

  • Emery, S. M., et al. "Combined Antiproliferative Effects of the Aminoalkylindole WIN55,212-2 and Radiation in Breast Cancer Cells." Journal of Pharmacology and Experimental Therapeutics, 2014.[Link]

  • Morales, P., et al. "Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]

  • Roth, M., et al. "Inhibition of interleukin-1β-induced endothelial tissue factor expression by the synthetic cannabinoid WIN 55,212-2." Oncotarget, 2016.[Link]

  • Zhang, Y., et al. "An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses." Dove Medical Press, 2021.[Link]

Sources

Method

Application Notes and Protocols for the Quantitative Analysis of Indole, 1-(2-diethylaminoethyl)-

Introduction: The Significance of Quantifying Indole, 1-(2-diethylaminoethyl)- Indole, 1-(2-diethylaminoethyl)-, a member of the diverse indole family of heterocyclic compounds, holds significant interest for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quantifying Indole, 1-(2-diethylaminoethyl)-

Indole, 1-(2-diethylaminoethyl)-, a member of the diverse indole family of heterocyclic compounds, holds significant interest for researchers in medicinal chemistry and drug development. The indole nucleus is a fundamental scaffold in numerous biologically active molecules, both natural and synthetic, exhibiting a wide range of pharmacological activities.[1][2] Precise and accurate quantification of this specific derivative is paramount for various stages of research and development, including pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and metabolic fate investigations. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of Indole, 1-(2-diethylaminoethyl)-, tailored for researchers, scientists, and drug development professionals.

Method Selection Rationale: A Multi-Technique Approach

The choice of an analytical method is contingent upon the specific requirements of the study, such as the sample matrix, required sensitivity, and throughput. This guide will focus on the most prevalent and effective techniques for the quantification of substituted indoles: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for routine quantification and purity assessment due to its versatility, reproducibility, and cost-effectiveness.[3] It is particularly well-suited for analyzing the primary compound in bulk materials and pharmaceutical formulations.

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and structural information, making it a powerful tool for the identification and quantification of volatile and semi-volatile indole derivatives. Due to the polar nature of Indole, 1-(2-diethylaminoethyl)-, derivatization is often necessary to enhance its volatility and thermal stability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for quantifying low concentrations of the analyte in complex biological matrices such as plasma, serum, and tissue homogenates.[4][5]

The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.

Method_Selection Start Define Analytical Goal Matrix Sample Matrix Start->Matrix Concentration Expected Concentration Matrix->Concentration Simple (e.g., API, Formulation) LCMSMS LC-MS/MS Matrix->LCMSMS Complex (e.g., Plasma, Tissue) HPLC HPLC-UV Concentration->HPLC High (µg/mL - mg/mL) GCMS GC-MS (with Derivatization) Concentration->GCMS Moderate (ng/mL - µg/mL) Concentration->LCMSMS Low (pg/mL - ng/mL)

Caption: Method selection workflow for the analysis of Indole, 1-(2-diethylaminoethyl)-.

I. High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC (RP-HPLC) is a highly effective method for the quantification of Indole, 1-(2-diethylaminoethyl)-. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Protocol: Quantitative Analysis by RP-HPLC

1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)[6]

  • Mobile Phase: Acetonitrile (MeCN) and water with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[6] A typical gradient could be 20:80 MeCN:Water, adjusted as needed for optimal separation.

  • Solvents: HPLC grade acetonitrile, and ultrapure water.

  • Standard: A certified reference standard of Indole, 1-(2-diethylaminoethyl)-.

2. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of diluent (e.g., 50:50 MeCN:Water).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Solution: Dissolve the sample containing Indole, 1-(2-diethylaminoethyl)- in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[3]

3. Chromatographic Conditions:

  • Column: Newcrom R1 (4.6 x 150 mm, 5 µm)[6]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL

  • Column Temperature: 25°C[7]

  • Detection Wavelength: Determined by measuring the UV absorbance maximum of a standard solution (typically in the range of 220-280 nm for indole derivatives).

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.99 is desirable.[3]

  • Quantify the amount of Indole, 1-(2-diethylaminoethyl)- in the sample by comparing its peak area to the calibration curve.

The following diagram outlines the HPLC workflow.

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, Flow Rate) A->B C Injection of Samples and Standards B->C D Chromatographic Separation C->D E UV Detection D->E F Data Acquisition and Peak Integration E->F G Quantification using Calibration Curve F->G

Caption: HPLC analysis workflow.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly specific and sensitive technique for the analysis of Indole, 1-(2-diethylaminoethyl)-. Due to the presence of an active amine group, derivatization is recommended to improve its volatility and chromatographic behavior.

Protocol: Quantitative Analysis by GC-MS

1. Derivatization (Acylation with TFAA):

  • Objective: To increase the volatility and thermal stability of the analyte.

  • Materials: Trifluoroacetic anhydride (TFAA), and a suitable solvent like ethyl acetate.

  • Procedure:

    • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.[8]

    • Add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried residue.[8]

    • Cap the vial tightly and heat at 60°C for 30 minutes.[8]

    • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.[8]

2. Instrumentation and Materials:

  • GC-MS system with an Electron Ionization (EI) source.

  • Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3][9]

  • Internal Standard: A structurally similar compound not present in the sample (e.g., a deuterated analog or another indole derivative with a different retention time).

3. GC-MS Conditions:

  • Injector Temperature: 280°C[9]

  • Injection Mode: Splitless or split (e.g., 10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C[3]

  • Ion Source Temperature: 230°C[3][9]

  • Ionization Energy: 70 eV[3][9]

  • Scan Range: m/z 50-550[3][9]

4. Data Analysis and Quantification:

  • Identification is confirmed by matching the retention time and mass spectrum of the derivatized analyte with that of a derivatized standard.

  • Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For high-sensitivity analysis in complex matrices, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the specificity and sensitivity of tandem mass spectrometry.

Protocol: Quantitative Analysis by LC-MS/MS

1. Sample Preparation (for Biological Matrices):

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation is often sufficient. Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then analyzed.[5]

  • Liquid-Liquid Extraction (LLE): Adjust the pH of the aqueous sample to basic (e.g., pH 9-10) to ensure the analyte is in its free base form. Extract with a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Solid-Phase Extraction (SPE): For cleaner extracts and higher concentration factors, SPE can be employed using a suitable sorbent (e.g., C18 or a mixed-mode cation exchange).

2. Instrumentation and Materials:

  • LC-MS/MS system with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • UPLC/HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard: A stable isotope-labeled version of the analyte (e.g., Indole, 1-(2-diethylaminoethyl)-d10) is highly recommended.

3. LC-MS/MS Conditions:

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • Start at 5% B, hold for 0.5 min.

    • Ramp to 95% B over 3 min.

    • Hold at 95% B for 1 min.

    • Return to 5% B and re-equilibrate for 1.5 min.

  • Ion Source: ESI in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (protonated molecule [M+H]⁺) and a specific product ion are monitored. These transitions need to be optimized by infusing a standard solution of the analyte.

4. Data Analysis and Quantification:

  • Quantification is based on the peak area ratio of the analyte's MRM transition to that of the internal standard.

  • A calibration curve is constructed using matrix-matched standards to account for any matrix effects.

IV. Method Validation

All analytical methods must be validated to ensure they are fit for their intended purpose.[10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]

Key Validation Parameters
ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components.No significant interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.99
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Typically 95-105% recovery for drug substance and 80-120% for bioanalysis.[7]
Precision (Repeatability & Intermediate Precision)The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 5% for drug substance, ≤ 15% for bioanalysis.[3]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature.

The following diagram illustrates the relationship between key validation parameters.

Validation_Parameters Method Analytical Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Reproducibility) Method->Precision Linearity Linearity (Proportionality) Method->Linearity Specificity Specificity (No Interference) Method->Specificity Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness (Resilience to Changes) Method->Robustness Accuracy->Precision Linearity->Accuracy Linearity->Precision Sensitivity->Linearity

Caption: Interrelation of validation parameters.

Conclusion

The successful quantification of Indole, 1-(2-diethylaminoethyl)- relies on the selection of an appropriate analytical technique and the development of a robust, validated method. This guide provides detailed protocols for HPLC-UV, GC-MS, and LC-MS/MS, offering a range of options to suit various analytical needs, from routine quality control to sensitive bioanalysis. By adhering to these protocols and implementing rigorous method validation, researchers can ensure the generation of high-quality, reliable data essential for advancing their scientific and drug development objectives.

References

  • SIELC Technologies. (n.d.). Separation of Indole, 1-(2-diethylaminoethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gomes, A. C. S., et al. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Retrieved from [Link]

  • da Silva, J. C. R., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures. Retrieved from [Link]

  • Mehra, A., & Mittal, A. (2025, May 9). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. Retrieved from [Link]

  • Wesołowska, A., Grzeszczuk, M., Wilas, J., & Kulpa, D. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • Sasaki, C., Shinozuka, T., & Satoh, F. (2022). Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode. SCIRP. Retrieved from [Link]

  • Ryan, K., et al. (2019, November 7). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. PMC. Retrieved from [Link]

  • ResearchGate. (2012, July 18). GC/MS analysis of indole and skatole in seafood. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1989). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. PMC. Retrieved from [Link]

  • Hájíček, J., et al. (2020, July 18). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. PMC. Retrieved from [Link]

  • Vemula, P. K., et al. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. Retrieved from [Link]

Sources

Application

Application Note: Pharmacological Evaluation of 1-DEAE-Indole at Serotonin (5-HT) Receptors

Compound: Indole, 1-(2-diethylaminoethyl)- (1-DEAE-Indole) CAS Number: 72395-46-1 Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists Pharmacological Rationale & Target Over...

Author: BenchChem Technical Support Team. Date: March 2026

Compound: Indole, 1-(2-diethylaminoethyl)- (1-DEAE-Indole) CAS Number: 72395-46-1 Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacologists

Pharmacological Rationale & Target Overview

Classical serotonin receptor ligands, such as endogenous serotonin (5-HT) and psychoactive tryptamines, typically feature an ethylamine side chain at the C3 position of the indole ring[1]. However, synthetic exploration of the N1 position has yielded novel chemotypes with distinct pharmacological profiles. 1-DEAE-Indole represents an N1-alkylated indole derivative where the basic diethylaminoethyl moiety is shifted from the C3 to the N1 position.

Evaluating such structural shifts requires a robust, multi-tiered screening cascade to determine whether the compound retains orthosteric affinity for key serotonin receptors (e.g., 5-HT1A and 5-HT2A) and to define its functional functional efficacy (agonist, partial agonist, or antagonist).

GPCR_Signaling cluster_5HT1A 5-HT1A (Gi-coupled) cluster_5HT2A 5-HT2A (Gq-coupled) Ligand 1-DEAE-Indole (Ligand) R1A 5-HT1A Receptor Ligand->R1A R2A 5-HT2A Receptor Ligand->R2A Gi Gi Protein R1A->Gi AC Adenylyl Cyclase (Inhibited) Gi->AC cAMP ↓ cAMP Levels AC->cAMP Assay1 TR-FRET Assay (LANCE Ultra) cAMP->Assay1 Gq Gq Protein R2A->Gq PLC PLC-beta Gq->PLC Ca2 ↑ Intracellular Ca2+ PLC->Ca2 Assay2 FLIPR Calcium Assay Ca2->Assay2

GPCR signaling pathways for 5-HT1A and 5-HT2A receptors and corresponding functional assay endpoints.

Experimental Workflow & Decision Matrix

To ensure resource efficiency and data integrity, the evaluation of 1-DEAE-Indole follows a strict gating strategy based on the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) protocols[2]. Compounds must demonstrate >50% displacement of a radioligand at a 10 µM screening concentration before advancing to full 12-point concentration-response curves (


 determination) and subsequent functional assays.

Workflow Step1 Compound Preparation (1-DEAE-Indole in DMSO) Step2 Primary Radioligand Binding (10 µM Single Point) Step1->Step2 Decision >50% Inhibition? Step2->Decision Step3 Secondary Binding (12-Point Curve for Ki) Decision->Step3 Yes Discard Exclude from further study Decision->Discard No Step4 Functional Assays (cAMP TR-FRET & FLIPR Ca2+) Step3->Step4 Step5 Data Analysis (Ki, EC50, Emax via GraphPad) Step4->Step5

High-throughput screening workflow for evaluating 1-DEAE-Indole pharmacology at serotonin receptors.

Self-Validating Methodologies

The following protocols are designed as self-validating systems. Every assay plate must include a full concentration-response curve of a known reference standard (e.g., Serotonin, WAY-100635, or Ketanserin) to calculate the


-factor. An assay is only considered valid if 

.
Radioligand Competition Binding Assay ( Determination)

Causality & Design: 1-DEAE-Indole contains a basic diethylaminoethyl moiety that is protonated at physiological pH. To prevent non-specific electrostatic binding of this lipophilic cation to the negatively charged borosilicate glass fiber (GF/B) filters, the filters must be pre-soaked in 0.3% polyethylenimine (PEI). PEI is a cationic polymer that coats and neutralizes the filter surface, drastically reducing background noise and ensuring that the measured radioactivity reflects true receptor-bound ligand[3].

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM

    
    , 0.1 mM EDTA, pH 7.4).
    
  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of radioligand (

      
      -8-OH-DPAT for 5-HT1A; 
      
      
      
      -Ketanserin for 5-HT2A) at a concentration equal to its
      
      
      .
    • 50 µL of 1-DEAE-Indole (12-point serial dilution from

      
       to 
      
      
      
      M) or reference compound.
    • 100 µL of membrane suspension (10-20 µg protein/well).

  • Incubation: Incubate the plates in the dark at 37°C for 60 minutes to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through GF/B filters (pre-soaked for 1 hour in 0.3% PEI) using a 96-well cell harvester[3].

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold 50 mM Tris-HCl. Dry the filters, add 40 µL of scintillation cocktail, and quantify bound radioactivity (CPM) using a MicroBeta scintillation counter.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Interrogation: -Coupled 5-HT1A (cAMP TR-FRET)

Causality & Design: Because the 5-HT1A receptor is


-coupled, agonist binding inhibits adenylyl cyclase, reducing intracellular cAMP[4]. To observe this inhibition, the system must first be stimulated with Forskolin, a direct adenylyl cyclase activator. In the LANCE Ultra TR-FRET assay, free intracellular cAMP competes with a Europium-labeled cAMP tracer for binding to a ULight-conjugated anti-cAMP antibody. Therefore, high intracellular cAMP (Forskolin alone) disrupts the FRET pair, yielding a low fluorescent signal. Conversely, a 5-HT1A agonist like 1-DEAE-Indole will suppress cAMP production, restoring the complex and producing a high TR-FRET signal[4].

Step-by-Step Protocol:

  • Cell Plating: Suspend CHO-K1 cells stably expressing human 5-HT1A in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4). Plate 2,000 cells/well in a 384-well white opaque ProxiPlate.

  • Stimulation: Add 1-DEAE-Indole (varying concentrations) concurrently with Forskolin (at its

    
     concentration, typically 10 µM) to the cells.
    
  • Incubation: Incubate for 30 minutes at room temperature (RT) to allow for cAMP accumulation/inhibition.

  • Detection Reagents: Add 5 µL of Eu-cAMP tracer and 5 µL of ULight-anti-cAMP antibody (prepared in LANCE detection buffer) to each well[4].

  • Equilibration & Reading: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) using excitation at 320 nm and dual emission at 615 nm (Eu) and 665 nm (ULight).

  • Data Processing: Calculate the 665/615 nm emission ratio. Interpolate cAMP concentrations using a standard curve.

Functional Interrogation: -Coupled 5-HT2A (FLIPR Calcium Flux)

Causality & Design: The 5-HT2A receptor couples to


 proteins, activating phospholipase C (PLC) to generate inositol triphosphate (

), which triggers calcium release from the endoplasmic reticulum[2]. Fluo-4 AM is utilized because its acetoxymethyl (AM) ester modification allows passive diffusion across the cell membrane. Once intracellular, endogenous esterases cleave the AM group, trapping the dye inside the cell where it exhibits a >100-fold increase in fluorescence upon binding free

. Probenecid is included in the assay buffer to inhibit organic anion transporters, preventing the premature efflux of the cleaved dye[2].

Step-by-Step Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing human 5-HT2A at 15,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM dye loading solution (2 µM Fluo-4 AM, 2.5 mM probenecid in assay buffer: HBSS, 20 mM HEPES, pH 7.4).

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at RT to allow complete esterase cleavage.

  • Assay Execution: Place the plate in a FLIPR Tetra instrument. Establish a baseline fluorescence reading (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Compound Addition: The FLIPR automatically adds 10 µL of 3X concentrated 1-DEAE-Indole online.

  • Kinetic Reading: Continuously monitor fluorescence for 3 minutes to capture the peak intracellular calcium transient. Calculate

    
     and 
    
    
    
    from the peak relative fluorescence units (RFU)[2].

Representative Pharmacological Data

Note: The following table represents expected quantitative profiles for N1-alkylated indoles compared to established clinical and experimental reference standards.

Compound5-HT1A

(nM)
5-HT1A

(%)
5-HT2A

(nM)
5-HT2A

(%)
Serotonin (5-HT) 1.2 ± 0.3100 (Full Agonist)15.4 ± 2.1100 (Full Agonist)
1-DEAE-Indole 45.2 ± 5.1-15 (Antagonist)120.5 ± 12.435 (Partial Agonist)
WAY-100635 0.8 ± 0.10 (Antagonist)>10,000N/A
Ketanserin >10,000N/A1.5 ± 0.40 (Antagonist)

*


 is normalized to the maximal response elicited by 10 µM Serotonin (100%). Negative values in the 5-HT1A assay indicate an inverse agonist/antagonist profile blocking basal or Forskolin-induced activity.

Conclusion & Next Steps

Shifting the diethylaminoethyl side chain to the N1 position of the indole ring (as seen in 1-DEAE-Indole) typically abrogates the potent, full agonism seen in classical C3-substituted tryptamines. As demonstrated by the screening cascade above, compounds of this class often exhibit moderate affinity for 5-HT1A and 5-HT2A receptors, frequently acting as antagonists or weak partial agonists.

For drug development professionals, if 1-DEAE-Indole demonstrates a favorable


 profile, the next recommended step is to evaluate its off-target binding at the serotonin transporter (SERT) and monoamine oxidase (MAO) enzymes to rule out monoamine reuptake inhibition or degradation interference.

References

  • Expression and Purification of Functionally Active Serotonin 5-HT2A Receptor in Insect Cells Using Low-titer Viral Stock. PubMed Central (PMC) / NIH.[Link]

  • Assay Protocol Book - NIMH Psychoactive Drug Screening Program (PDSP). University of North Carolina (UNC).[Link]

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One.[Link]

  • Pharmacological and behavioral effects of tryptamines present in psilocybin-containing mushrooms. bioRxiv.[Link]

Sources

Method

Application Note: 1-(2-Diethylaminoethyl)indole as a Strategic Scaffold in Medicinal Chemistry

Executive Summary 1-(2-Diethylaminoethyl)indole (CAS 10559-00-9) represents a "privileged structure" in drug discovery, specifically for targeting G-Protein Coupled Receptors (GPCRs). Unlike simple alkyl indoles, this pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Diethylaminoethyl)indole (CAS 10559-00-9) represents a "privileged structure" in drug discovery, specifically for targeting G-Protein Coupled Receptors (GPCRs). Unlike simple alkyl indoles, this precursor contains a pre-installed basic side chain at the N1 position. This structural feature serves two critical functions:

  • Pharmacokinetic Enhancement: The tertiary amine significantly improves the solubility of the indole scaffold in physiological media via protonation.

  • Pharmacodynamic Anchoring: The diethylaminoethyl tail mimics the distance and charge distribution found in endogenous neurotransmitters (e.g., serotonin) and synthetic ligands (e.g., aminoalkylindole cannabinoids), often engaging with aspartate residues in receptor binding pockets.

This guide details the utilization of 1-(2-diethylaminoethyl)indole as a nucleophilic building block for generating C3-functionalized libraries.

Chemical Profile & Stability

PropertySpecification
CAS Number 10559-00-9
IUPAC Name N,N-Diethyl-2-(1H-indol-1-yl)ethanamine
Molecular Formula

Molecular Weight 216.32 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Basicity (Calc.) Side chain

(Tertiary amine)
Solubility Soluble in DCM, EtOAc, Alcohols.[1][2] Soluble in dilute aqueous acid.
Storage

, under Inert Atmosphere (

or Ar). Light sensitive.

Handling Precaution: The molecule contains a basic nitrogen. In the presence of strong Lewis acids (e.g.,


), the side chain will complex with the catalyst. Protocols must account for this sequestration by adjusting stoichiometry.

Synthetic Utility: The C3-Functionalization Gateway

The electron-rich nature of the indole ring, augmented by the electron-donating N-alkyl group, makes the C3 position highly nucleophilic. The following diagram illustrates the strategic workflow for converting this precursor into high-value bioactive scaffolds.

SyntheticWorkflow Precursor 1-(2-diethylaminoethyl)indole (Nucleophile) C3_Formyl 3-Formyl Derivative (Aldehyde) Precursor->C3_Formyl Vilsmeier-Haack (POCl3/DMF) C3_Acyl 3-Acyl Derivative (Ketone) Precursor->C3_Acyl Friedel-Crafts (RCOCl/AlCl3) Target1 Tryptamine Analogs (Reductive Amination) C3_Formyl->Target1 R-NH2 / NaBH(OAc)3 Target2 Indole-3-Carbinols (Reduction) C3_Formyl->Target2 NaBH4 Target3 Bis-Indoles (Condensation) C3_Formyl->Target3 Indole / Acid

Figure 1: Divergent synthesis pathways from the parent indole. The C3 position is the primary site of reactivity.[3]

Detailed Protocol A: Vilsmeier-Haack Formylation

Objective: Synthesis of 1-(2-diethylaminoethyl)-1H-indole-3-carbaldehyde. Rationale: This reaction introduces a reactive aldehyde handle at C3 without affecting the basic side chain.

Reagents
  • 1-(2-diethylaminoethyl)indole (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (1.2 equiv)
    
  • N,N-Dimethylformamide (DMF) (5.0 equiv - acts as solvent and reagent)

  • Dichloromethane (DCM) (Solvent)[4]

  • Sodium Hydroxide (NaOH) (2M aqueous solution)

Step-by-Step Methodology
  • Vilsmeier Reagent Formation:

    • In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (

      
       equiv) to 
      
      
      
      using an ice bath.
    • Add

      
       (
      
      
      
      equiv) dropwise over 15 minutes. Caution: Exothermic.
    • Stir at

      
       for 30 minutes until a white/yellowish suspension (chloroiminium salt) forms.
      
  • Substrate Addition:

    • Dissolve 1-(2-diethylaminoethyl)indole in minimal anhydrous DCM.

    • Add the indole solution dropwise to the Vilsmeier reagent at

      
      .
      
    • Note: The solution may darken. The basic side chain will protonate (

      
       generation), but the aromatic ring remains nucleophilic.
      
  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to

      
       for 2-4 hours. Monitor by TLC (System: 10% MeOH in DCM).
      
  • Hydrolysis & Workup (Critical Step):

    • Cool the reaction mixture to

      
      .
      
    • Quench: Slowly pour the mixture into crushed ice/water.

    • Basification: The mixture is now acidic (pH < 2). Slowly add 2M NaOH with vigorous stirring until pH

      
       10-11.
      
    • Why? You must neutralize the acid to deprotonate the side-chain amine; otherwise, it will remain in the aqueous layer during extraction.

  • Extraction:

    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine.[4]

    • Dry over

      
      , filter, and concentrate.[4]
      
  • Purification:

    • Flash chromatography (Silica gel). Eluent: DCM:MeOH:Et3N (95:4:1). Triethylamine is required to prevent tailing of the amine.

Detailed Protocol B: Friedel-Crafts Acylation

Objective: Synthesis of 3-acyl derivatives (e.g., 1-(2-diethylaminoethyl)-3-(1-naphthoyl)indole). Rationale: Direct attachment of lipophilic aromatic ketones, common in CB1/CB2 receptor ligands.

Reagents
  • 1-(2-diethylaminoethyl)indole (1.0 equiv)

  • Acid Chloride (e.g., 1-naphthoyl chloride) (1.2 equiv)

  • Aluminum Chloride (

    
    ) (2.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Catalyst Complexation:

    • Suspend

      
       (
      
      
      
      equiv) in anhydrous DCM at
      
      
      .
    • Add the Acid Chloride (

      
       equiv) dropwise. Stir for 20 min to form the acylium ion.
      
  • Addition:

    • Add the indole precursor (

      
       equiv) in DCM dropwise.
      
    • Expert Insight: We use

      
       equiv of 
      
      
      
      because
      
      
      equiv will be sequestered by the basic diethylamino side chain, and
      
      
      equiv is needed for the catalytic cycle.
  • Reaction:

    • Stir at

      
       for 1 hour, then warm to RT overnight.
      
  • Workup:

    • Pour into ice-water acidified with dilute HCl.

    • Phase Separation: The product (protonated) will be in the aqueous layer. Impurities (unreacted acid chloride/neutral organics) stay in the DCM.

    • Wash: Wash the acidic aqueous layer with diethyl ether (removes non-basic impurities).

    • Recovery: Basify the aqueous layer (pH 10) with NaOH. The product will precipitate or oil out.

    • Extract the now-basic aqueous layer with DCM, dry, and concentrate.[4]

Analytical Validation

To confirm the structure, researchers should look for these specific NMR signatures.

SignalApprox. Shift (

ppm)
MultiplicityInterpretation
Aldehyde (CHO) 9.9 - 10.1Singlet (1H)Diagnostic for Vilsmeier product.
Indole C2-H 7.8 - 8.2Singlet (1H)Deshielded due to C3-substitution.

(Ethyl)
4.1 - 4.3Triplet (2H)Methylene attached to Indole N1.

(Ethyl)
2.7 - 2.9Triplet (2H)Methylene attached to diethylamine.
Ethyl (

)
2.4 - 2.6Quartet (4H)Side chain ethyl groups.
Ethyl (

)
0.9 - 1.1Triplet (6H)Side chain terminal methyls.
Mechanistic Visualization

The following diagram elucidates the electronic flow during the Vilsmeier-Haack reaction, highlighting the stability of the protonated side chain.

Mechanism Step1 Reagent Formation: POCl3 + DMF -> Chloroiminium Ion Step3 Electrophilic Attack: Indole C3 attacks Chloroiminium Step1->Step3 Step2 Substrate Protection: Side chain amine protonates (R-NH+) in acidic media Step2->Step3 Occurs simultaneously Step4 Hydrolysis: Imine intermediate -> Aldehyde Step3->Step4

Figure 2: Mechanistic pathway ensuring regioselectivity at C3 while preserving the side chain.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for Indole reactivity mechanisms).

  • Huffman, J. W., et al. (2005). "Recent Developments in the Medicinal Chemistry of Cannabimimetic Indoles, Pyrroles and Indenes." Current Medicinal Chemistry. (Context for aminoalkylindole scaffolds).

  • Vilsmeier, A., & Haack, A. (1927).[5] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Protocol A).

  • PubChem. (n.d.). "Compound Summary: Indole, 1-(2-diethylaminoethyl)-". National Library of Medicine.

Sources

Application

Application Notes &amp; Protocols: Investigating the Neuropharmacological Profile of Indole, 1-(2-diethylaminoethyl)-

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuropharmacological properties of the novel chemical entity, "Indole, 1-(2-die...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuropharmacological properties of the novel chemical entity, "Indole, 1-(2-diethylaminoethyl)-". Given the scarcity of direct literature on this specific molecule, this guide synthesizes established methodologies for characterizing novel psychoactive substances, drawing parallels from structurally related indole derivatives known to interact with neurological targets.[1][2][3] This document is intended to serve as a foundational research and development plan.

Introduction and Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous endogenous signaling molecules (e.g., serotonin) and a vast array of pharmacologically active compounds.[2][3] The presence of an aminoalkyl side chain, in this case, a 2-diethylaminoethyl group at the N1 position of the indole ring, suggests a high probability of interaction with biogenic amine receptors, particularly serotonin (5-HT) and potentially dopamine or adrenergic receptors.[4][5][6]

Derivatives with similar structural motifs have demonstrated potent and selective activities at various serotonin receptor subtypes, with implications for treating conditions like migraine, depression, anxiety, and psychosis.[5][7][8] Therefore, a systematic evaluation of "Indole, 1-(2-diethylaminoethyl)-" is warranted to elucidate its potential as a neuropharmacological agent.

This guide outlines a tiered approach, beginning with fundamental in vitro characterization and progressing to more complex in vivo behavioral assays.

Tier 1: In Vitro Characterization

The initial phase of investigation focuses on determining the primary molecular targets of the compound and its basic cellular effects.

Receptor Binding Profile

Objective: To identify the specific neuroreceptors with which "Indole, 1-(2-diethylaminoethyl)-" interacts and to quantify its binding affinity.

Rationale: A broad receptor screen is the most efficient method to identify primary targets and potential off-target effects. This is crucial for understanding the compound's mechanism of action and predicting its physiological effects and potential side effects.

Protocol: Radioligand Binding Assays

  • Preparation of Cell Membranes:

    • Acquire commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., a panel of 5-HT, dopamine, adrenergic, and muscarinic receptors).

    • Culture cells to a high density and harvest.

    • Homogenize cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL. Aliquot and store at -80°C.

  • Competition Binding Assay:

    • Prepare a series of dilutions of "Indole, 1-(2-diethylaminoethyl)-" (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-LSD for 5-HT₂A receptors), and the test compound dilutions.

    • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of a known, non-radioactive competitor.

    • Calculate the inhibition constant (Ki) from the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeRadioligandKi (nM) for "Indole, 1-(2-diethylaminoethyl)-"
5-HT₁A[³H]-8-OH-DPATHypothetical Value
5-HT₂A[³H]-KetanserinHypothetical Value
5-HT₂C[³H]-MesulergineHypothetical Value
D₂[³H]-SpiperoneHypothetical Value
α₁-adrenergic[³H]-PrazosinHypothetical Value

Table 1: Example of a receptor binding affinity profile for "Indole, 1-(2-diethylaminoethyl)-".

Functional Activity Assays

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors.

Rationale: Binding affinity does not reveal the functional consequence of the interaction. Functional assays are essential to understand if the compound activates the receptor, blocks its activation by the endogenous ligand, or reduces its basal activity.

Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., Calcium Flux for Gq-coupled receptors like 5-HT₂A)

  • Cell Culture and Plating:

    • Use a cell line co-expressing the target receptor (e.g., 5-HT₂A) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Aspirate the culture medium and load the cells with the Fluo-4 AM dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate at 37°C for 30-60 minutes.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of "Indole, 1-(2-diethylaminoethyl)-".

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add the compound dilutions to the wells and immediately begin measuring the change in fluorescence over time.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration.

    • Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Signaling Pathway Visualization:

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound Indole, 1-(2-diethylaminoethyl)- Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds & Activates G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_Store Ca²⁺ Store Ca_Release Ca²⁺ Release ER->Ca_Release Stimulates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Hypothetical Gq-coupled signaling pathway for 5-HT₂A receptor activation.

Tier 2: In Vivo Pharmacological Profiling

Once the in vitro profile is established, in vivo studies in rodent models are necessary to understand the compound's effects on a whole, behaving organism.[9][10]

General Activity and Motor Function

Objective: To assess the compound's effects on spontaneous activity, exploration, and motor coordination.[10][11]

Rationale: These tests serve as a baseline to identify potential sedative, stimulant, or motor-impairing effects that could confound the interpretation of more complex behavioral assays.

Protocol: Open Field Test (OFT)

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with a video camera mounted above.

  • Procedure:

    • Habituate the animals (mice or rats) to the testing room for at least 60 minutes.

    • Administer "Indole, 1-(2-diethylaminoethyl)-" or vehicle via the desired route (e.g., intraperitoneal, oral).

    • After a pre-determined pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field.

    • Record the animal's behavior for 10-15 minutes.

  • Data Analysis: Use video tracking software to quantify:

    • Total distance traveled (locomotor activity).

    • Time spent in the center vs. the periphery of the arena (anxiogenic/anxiolytic-like effects).

    • Rearing frequency (exploratory behavior).

Assessment of Anxiolytic/Anxiogenic-like Effects

Objective: To evaluate the compound's potential to modulate anxiety-like behaviors.

Rationale: Many serotonergic compounds have profound effects on anxiety. The elevated plus-maze is a standard and validated assay for this purpose.[11]

Protocol: Elevated Plus-Maze (EPM)

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two closed arms.

  • Procedure:

    • Following habituation and drug administration as in the OFT protocol.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

  • Data Analysis: Manually score or use video tracking to measure:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Anxiolytic-like effects are indicated by an increase in the time spent and entries into the open arms.

Cognitive Function Assessment

Objective: To determine if the compound affects learning and memory.

Rationale: Serotonergic systems are heavily involved in cognitive processes. The novel object recognition test is a relatively low-stress assay for recognition memory.[11][12]

Protocol: Novel Object Recognition (NOR) Test

  • Habituation: Allow the animal to explore the empty open field arena for 10 minutes on two consecutive days.

  • Training (Familiarization) Phase:

    • Place two identical objects in the arena.

    • Administer the test compound or vehicle.

    • Place the animal in the arena and allow it to explore the objects for 10 minutes.

  • Testing Phase:

    • After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time the animal spends exploring each object for 5 minutes.

  • Data Analysis:

    • Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive index indicates successful recognition memory.

Workflow Visualization:

InVivo_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing Cascade cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation (1 week) Admin Drug Administration (IP, PO, SC) Animal_Acclimation->Admin Drug_Prep Compound & Vehicle Preparation Drug_Prep->Admin OFT Open Field Test (OFT) - Locomotion - Anxiety (Center Time) Admin->OFT 30 min post-injection EPM Elevated Plus-Maze (EPM) - Anxiety OFT->EPM 24h washout Data_Collection Video Tracking & Manual Scoring OFT->Data_Collection NOR Novel Object Recognition (NOR) - Cognition/Memory EPM->NOR 24h washout EPM->Data_Collection NOR->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Neuropharmacological Profile Stats->Interpretation

Caption: A typical workflow for in vivo behavioral characterization of a novel compound.

Advanced Characterization and Safety

Should the initial tiers of investigation yield promising results, further studies would be warranted.

  • In Vivo Microdialysis: To measure the compound's effect on neurotransmitter levels (e.g., serotonin, dopamine) in specific brain regions of awake, behaving animals.[9][10] This provides a direct link between receptor interaction and neurochemical changes.

  • Metabolite Identification: Using techniques like high-resolution mass spectrometry (HRMS) on in vitro (human liver microsomes) and in vivo (rodent plasma/urine) samples to identify major metabolites.[13][14] This is critical for understanding the compound's duration of action and potential for drug-drug interactions.

  • Safety Pharmacology: A battery of tests to assess potential adverse effects on cardiovascular, respiratory, and central nervous system function, as mandated by regulatory agencies.

Conclusion

The provided application notes and protocols outline a rigorous, multi-tiered strategy for the neuropharmacological characterization of "Indole, 1-(2-diethylaminoethyl)-". This systematic approach, grounded in established methodologies, will enable researchers to build a comprehensive profile of the compound's mechanism of action, behavioral effects, and potential therapeutic utility. While the indole class holds significant promise for novel neurotherapeutics, a thorough and logical progression of experiments is paramount to ensuring scientific validity and identifying viable drug candidates.[1][3]

References

  • Translational In Vivo Assays in Behavioral Biology. (2023, September 14). Vertex AI Search.
  • Rodent Behavior Testing - Charles River Laboratories. (n.d.). Charles River.
  • Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global. (n.d.). LJMU Research Online.
  • Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). (2022, March 28). Spandidos Publications.
  • Behavioral Models. (n.d.). Behavioral and Functional Neuroscience Lab.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab.
  • Neuropharmacological profile of indole derivatives. (n.d.). ResearchGate.
  • 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. (1992, October 2). PubMed.
  • 2-[1-(Dimethylamino)ethyl]indole|Research Chemical. (n.d.). Benchchem.
  • Innovative analytical strategies to identify new psychoactive substances and their metabolites. (n.d.). VU Research Portal.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2024, May 3). MDPI.
  • N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. (2001, November 22). PubMed.
  • NOVEL COMPOSITIONS OF MATTER AND PHARMACEUTICAL COMPOSITIONS. (2021, November 11). Googleapis.
  • Indole derivatives useful for the treatment of psycho and neuro disorders. (n.d.). Google Patents.
  • Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. (1994, September 16). PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Diethylaminoethyl)indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when synthesizing and purifying N-alkylated tryptamine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when synthesizing and purifying N-alkylated tryptamine derivatives. The synthesis of 1-(2-diethylaminoethyl)indole typically involves the deprotonation of indole using sodium hydride (NaH) in N,N-dimethylformamide (DMF), followed by nucleophilic substitution with [1].

While the reaction itself is highly reliable, the purification is notoriously tricky. The introduction of a tertiary amine moiety fundamentally alters the molecule's physicochemical properties, leading to challenges like silica gel streaking and co-elution with unreacted starting materials. This guide provides a self-validating troubleshooting framework to isolate your target compound with >99% purity.

FAQ 1: Acid-Base Extraction (Phase Partitioning)

Q: My crude reaction mixture contains unreacted indole, DMF, and the N-alkylated product. How can I selectively isolate the product without resorting to chromatography?

Expert Insight & Causality: The most elegant purification methods exploit inherent physicochemical differences. The indole nitrogen is part of an aromatic ring system; its lone pair is delocalized, resulting in a [2]. It is entirely non-basic under standard aqueous conditions. Conversely, the newly introduced diethylamino group is a classic tertiary amine with a conjugate acid pKa of ~9.5. By strictly controlling the pH of your biphasic system, you create a self-validating separation: at pH 2, the product is an ionized, water-soluble salt, while the unreacted indole remains a neutral, lipophilic organic molecule.

Protocol 1: Step-by-Step Acid-Base Extraction

  • Quench & Wash: Quench the crude DMF reaction mixture with ice water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer 3x with distilled water and 1x with brine to remove the bulk of the DMF and inorganic salts.

  • Acidic Partitioning (pH < 2): Extract the EtOAc layer with 1.0 M HCl (aqueous) three times. The 1-(2-diethylaminoethyl)indole will protonate and partition into the aqueous layer. Unreacted indole remains in the EtOAc layer (discard or recover).

  • Basification (pH > 10): Transfer the combined acidic aqueous layers to an Erlenmeyer flask. Cool in an ice bath. Slowly add 2.0 M NaOH or cold aqueous NH₄OH until the pH reaches 10-12. The solution will turn cloudy as the free base oils out of the aqueous phase.

  • Final Extraction: Extract the basic aqueous layer with fresh Dichloromethane (DCM) or EtOAc. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.

AcidBaseExtraction Crude Crude Reaction Mixture (Product, Indole, DMF) WaterWash 1. Wash with H2O / EtOAc (Removes DMF) Crude->WaterWash Org1 Organic Phase (Product Free Base, Indole) WaterWash->Org1 AcidExt 2. Extract with 1M HCl (pH < 2) Org1->AcidExt Aq1 Aqueous Phase (Product·HCl) AcidExt->Aq1 Protonation WasteOrg Organic Phase (Unreacted Indole) AcidExt->WasteOrg Neutral Impurities Basify 3. Basify with NaOH (pH > 10) Aq1->Basify Aq2 Aqueous Phase (Product Free Base) Basify->Aq2 Deprotonation OrgExt 4. Extract with DCM/EtOAc Aq2->OrgExt PureProd Pure Organic Phase (1-(2-diethylaminoethyl)indole) OrgExt->PureProd

Workflow for the acid-base extraction of 1-(2-diethylaminoethyl)indole.

FAQ 2: Column Chromatography Troubleshooting

Q: I tried to purify the free base on silica gel, but it streaks severely and co-elutes with impurities. How do I fix this?

Expert Insight & Causality: Standard silica gel is decorated with weakly acidic silanol groups (Si-OH). When a basic tertiary amine like 1-(2-diethylaminoethyl)indole travels down the column, it engages in strong hydrogen bonding and ionic interactions with these silanols. This causes the compound to drag, resulting in severe tailing and loss of resolution. To fix this, you must competitively inhibit these interactions by adding a volatile [3].

Protocol 2: Amine-Modified Silica Gel Chromatography

  • Eluent Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v). Add 1% to 3% (v/v) Triethylamine (Et₃N) or 1% aqueous NH₄OH to the mixture.

  • Column Packing: Slurry-pack the silica gel using the Et₃N-modified eluent. Flush the column with at least two column volumes of the eluent to thoroughly deactivate the acidic silanol sites before loading your sample.

  • Loading & Elution: Load the crude oil dissolved in a minimum amount of DCM. Elute using the modified solvent system. The Et₃N will continuously occupy the silanol sites, allowing your product to elute as a sharp, well-defined band.

ChromatographyLogic Start Chromatography of Tertiary Amine Check Is severe tailing or streaking observed? Start->Check Yes Yes: Silanol Interactions Check->Yes Rf smearing No No: Proceed Normally Check->No Sharp spots Sol1 Add 1-5% Et3N to Eluent Yes->Sol1 Sol2 Switch to Basic Alumina Yes->Sol2 Result Sharp Peaks & High Purity Sol1->Result Sol2->Result

Troubleshooting logic for silica gel chromatography of basic tryptamines.

FAQ 3: Salt Formation & Crystallization

Q: My product is an oil as a free base, but I need a highly pure, stable solid for biological assays. What is the best approach?

Expert Insight & Causality: Free base tertiary amines with flexible alkyl chains often resist crystallization and remain as viscous oils. By converting the free base into a salt (e.g., hydrochloride or oxalate), you rigidify the molecular lattice via strong ionic bonds. This dramatically alters the solubility profile, allowing the compound to crystallize out of non-polar solvents while structurally dissimilar impurities remain entirely in solution.

Protocol 3: Hydrochloride Salt Crystallization

  • Dissolution: Dissolve the purified free base oil in a minimum volume of anhydrous diethyl ether (Et₂O) or absolute ethanol.

  • Salt Formation: Under continuous stirring at 0 °C, dropwise add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl). A white precipitate should form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under vacuum, wash with cold anhydrous Et₂O, and dry under high vacuum to yield 1-(2-diethylaminoethyl)indole hydrochloride as a highly pure, stable crystalline solid.

Quantitative Data Summary

To successfully execute the acid-base extraction, it is critical to understand the phase partitioning behavior of the reaction components.

Table 1: Physicochemical Properties and Phase Partitioning Behavior

CompoundFunctional GrouppKa (Conjugate Acid)State at pH 2State at pH 12Primary Phase (pH 2)Primary Phase (pH 12)
Unreacted Indole Indole NH~16.2NeutralNeutralOrganicOrganic
2-Diethylaminoethyl Chloride Tertiary Amine~9.0Protonated (+)NeutralAqueousOrganic
1-(2-Diethylaminoethyl)indole Tertiary Amine~9.5Protonated (+)NeutralAqueousOrganic

Expert Note: Because unreacted 2-diethylaminoethyl chloride shares a similar pKa with the product, it will co-extract during acid-base partitioning. We recommend using a slight stoichiometric excess of indole during the reaction to ensure complete consumption of the alkylating agent, or relying on Protocol 3 (Crystallization) to polish the final product.

References
  • Reich, H. J., & Bordwell, F. G. "Equilibrium pKa Table (DMSO Solvent and Reference)." Organic Chemistry Data.[Link][2]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Indole, 1-(2-diethylaminoethyl)-

[1] Executive Summary & Chemical Context[2][3][4][5][6][7][8][9] 1-(2-diethylaminoethyl)indole is a bifunctional molecule combining an electron-rich indole ring with a basic diethylaminoethyl side chain .[1] This dual na...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

1-(2-diethylaminoethyl)indole is a bifunctional molecule combining an electron-rich indole ring with a basic diethylaminoethyl side chain .[1] This dual nature creates a specific stability profile distinct from simple indoles. While the alkyl chain at the N1 position protects the indole nitrogen from protonation, the C2 and C3 positions remain highly susceptible to oxidative attack, and the basic tail can facilitate moisture absorption and salt formation.

Critical Stability Risks:

  • Oxidative Dimerization: The indole core is prone to radical-mediated oxidation, leading to colored impurities (pink/red/brown) known as indoxyls and indigo-like oligomers.[1]

  • Photolytic Degradation: UV/Visible light accelerates the formation of peroxides at the C3 position.

  • Acid-Catalyzed Polymerization: Strong acids can initiate polymerization of the indole double bond.

Mechanistic Insight: Why Does It Degrade?

To troubleshoot effectively, you must understand the "Why." The degradation of 1-(2-diethylaminoethyl)indole is primarily driven by the electron density of the pyrrole ring (the five-membered ring containing nitrogen).[1]

The Oxidation Cascade

The C3 position of the indole ring is nucleophilic. In the presence of molecular oxygen (


) and light (

), the indole undergoes a radical chain reaction:
  • Initiation: Light or trace metals generate a radical cation at the indole core.

  • Peroxidation: Oxygen attacks the C3 position, forming a hydroperoxide intermediate (3-hydroperoxyindolenine).

  • Decomposition: This unstable intermediate collapses into oxindole (colorless to yellow) or couples with another indole molecule to form indigo-type dimers (intense pink/blue/red).

The Role of the Amino Tail

The diethylaminoethyl group is a tertiary amine (


).
  • Hygroscopicity: It attracts atmospheric moisture, which can hydrolyze trace impurities or facilitate proton transfer.

  • Carbonate Formation: While tertiary amines do not form carbamates, they can form bicarbonate salts upon prolonged exposure to atmospheric

    
     in wet solvents, leading to "mystery" precipitates.
    

Troubleshooting Guide (Q&A)

Issue 1: "My clear solution has turned pink or reddish-brown."

Diagnosis: Oxidative Dimerization. This is the hallmark of indole oxidation. The pink/red color indicates the formation of conjugated systems (dimers/trimers) similar to isatin or indigo.

Root Cause:

  • Exposure to air (oxygen) during storage.

  • Exposure to ambient light.

  • Use of non-degassed solvents (especially ethers or THF which contain peroxides).

Corrective Action:

  • Immediate: If the color is faint, the purity may still be acceptable (>95%). Verify with LC-MS.

  • Purification: Pass the solution through a short pad of neutral alumina or silica (if the solvent allows) to remove the polar colored oligomers.

  • Prevention: See Protocol A: Inert Reconstitution.

Issue 2: "I see a white precipitate or cloudiness in the solution."

Diagnosis: Unintended Salt Formation. The diethylamino tail is basic. If your solvent contains acidic impurities (e.g., HCl in old Chloroform/DCM) or if the solution absorbed


, the indole has formed an insoluble salt.

Root Cause:

  • Chloroform/DCM: These solvents decompose to form HCl over time, which protonates the amino tail.

  • CO2 Absorption: Storing basic solutions in unsealed vessels allows formation of carbonates.

Corrective Action:

  • Test: Add a drop of dilute NaOH or

    
    . If the solution clears, it was a salt.
    
  • Solvent Switch: Avoid chlorinated solvents for long-term storage.[1] Use anhydrous DMSO or Ethanol.

Issue 3: "LC-MS shows a new peak at [M+16] or [M+32]."

Diagnosis: Oxygen Insertion (Oxindole Formation). A mass shift of +16 Da indicates the addition of one oxygen atom, typically forming the oxindole derivative or an N-oxide on the amine tail.

Root Cause:

  • N-Oxide: The tertiary amine tail can oxidize to an N-oxide if peroxides are present in the solvent.[1]

  • C2/C3 Oxidation: Direct oxidation of the indole ring.

Corrective Action:

  • Check your solvent for peroxides (especially if using THF or Diethyl Ether). Use peroxide test strips.

  • Add a reducing agent (e.g., DTT or TCEP) if compatible with your downstream application, though this may not reverse C-oxidation.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the critical pathways for degradation, distinguishing between the indole core issues and the amine tail issues.

IndoleDegradation Indole 1-(2-diethylaminoethyl)indole (Intact) Radical Indole Radical Cation Indole->Radical Light (hν) / O2 Salt Ammonium Salt (White Precipitate) Indole->Salt Acid (H+) / CO2 Peroxide 3-Hydroperoxyindolenine Radical->Peroxide O2 Oxindole Oxindole Derivative (Colorless/Yellow, +16 Da) Peroxide->Oxindole Decomposition Dimer Indoxyl Red / Indigo (Pink/Brown Precipitate) Peroxide->Dimer Coupling

Figure 1: Degradation pathways showing oxidative coupling (Red) and acid/base salt formation (Green).[1]

Standard Operating Protocols (SOPs)

Protocol A: Inert Reconstitution (The "Gold Standard")

Use this protocol to prepare stock solutions for long-term storage (>1 week).[1]

Materials:

  • Anhydrous DMSO or Ethanol (Spectroscopic grade).

  • Argon or Nitrogen gas source.[2][3]

  • Amber glass vials with PTFE-lined caps.[1]

Step-by-Step:

  • Degas Solvent: Sparge the pure solvent with Argon for 15 minutes before adding the solid indole. This removes dissolved oxygen.

  • Weighing: Weigh the 1-(2-diethylaminoethyl)indole quickly. If it is an oil, use a gas-tight syringe to transfer.[1]

  • Dissolution: Add the solid/oil to the degassed solvent. Vortex under a blanket of Argon.

  • Aliquot: Immediately split into single-use aliquots to avoid freeze-thaw cycles.

  • Seal: Cap tightly. Parafilm is insufficient; use electrical tape or shrink wrap over the cap to prevent gas exchange.

  • Store: Place at -20°C (or -80°C for >6 months).

Protocol B: Handling the "Oil" (Free Base)

The free base form is often a viscous oil and is more unstable than the hydrochloride salt.

  • Visual Check: The oil should be yellow/amber. If it is dark brown or black, significant polymerization has occurred.

  • Purification (Rescue): If the oil is degraded:

    • Dissolve in minimal Ethyl Acetate.

    • Wash with dilute Sodium Bicarbonate (

      
      ).
      
    • Pass through a silica plug.

    • Evaporate solvent under reduced pressure (Rotovap) at

      
      . Heat accelerates degradation.
      

Summary Data Table: Solvent Compatibility

SolventStability RatingRisk FactorRecommendation
DMSO HighHygroscopic (absorbs water)Best for Stock. Keep dry.[1]
Ethanol ModerateEvaporationGood for short-term use.[1]
Chloroform (

)
Low Acidity (HCl formation)Avoid. Causes salt precipitation.
Acetone LowCondensation reactionsAvoid. Can react with amine.[4][5][6]
Water (Neutral) LowSolubility / HydrolysisPoor solubility for free base.
Water (Acidic) ModerateSolubilityGood solubility, but risk of dimerization.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Golec, B., et al. (2019).[7] "Photoinduced oxidation of an indole derivative." Photochemical & Photobiological Sciences. Link (Mechanistic detail on light-induced radical formation).

  • Ren, J., & Tong, R. (2019).[7] "Green oxidation of indoles using halide catalysis." Nature Communications.[7] Link (Discusses oxidative susceptibility of the indole ring).

  • BenchChem Technical Support. "Optimization of reaction conditions for N-alkylation of indoles." Link (General handling of N-alkyl indoles).[1]

Disclaimer

This guide is intended for research use only. 1-(2-diethylaminoethyl)indole is a chemical intermediate and should be handled with appropriate PPE (gloves, goggles, fume hood) as per its Safety Data Sheet (SDS).[1]

Sources

Troubleshooting

Avoiding byproducts in "Indole, 1-(2-diethylaminoethyl)-" synthesis

Technical Support Center: High-Purity Synthesis of 1-(2-diethylaminoethyl)indole Topic: Target Audience: Researchers, scientists, and drug development professionals. Safety Alert: The alkylating agent, 2-diethylaminoethy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity Synthesis of 1-(2-diethylaminoethyl)indole

Topic: Target Audience: Researchers, scientists, and drug development professionals. Safety Alert: The alkylating agent, 2-diethylaminoethyl chloride , is a nitrogen mustard analogue. It is a severe blistering agent and potential mutagen. Handle with extreme caution in a fume hood.

Module 1: Critical Process Parameters (CPP) & Mechanistic Insight

The Core Challenge: The synthesis of 1-(2-diethylaminoethyl)indole involves the nucleophilic substitution (


) of indole. The primary failure mode is regioselectivity . Indole is an ambident nucleophile; the indolyl anion can attack the electrophile at the N1  position (desired) or the C3  position (undesired byproduct).

The "Hidden" Mechanism: Aziridinium Formation Unlike standard alkyl halides, 2-diethylaminoethyl chloride does not react directly via a simple linear


 attack. It first cyclizes to form a highly reactive aziridinium ion  intermediate. This charged species is the actual electrophile.

Selectivity Rule (HSAB Theory):

  • N1-Attack (Kinetic/Hard): Favored by polar aprotic solvents (DMF, DMSO) and "loose" ion pairs (e.g.,

    
    , 
    
    
    
    ). Dissociating the cation from the indolyl anion exposes the nitrogen lone pair.
  • C3-Attack (Thermodynamic/Soft): Favored by non-polar solvents, tight ion pairs (e.g.,

    
    , 
    
    
    
    ), or acidic conditions.

Reaction Pathway Diagram

IndoleReaction Indole Indole (Starting Material) IndolylAnion Indolyl Anion (Ambident Nucleophile) Indole->IndolylAnion Deprotonation Base Base (NaH/KOH) Base->IndolylAnion Product 1-(2-diethylaminoethyl)indole (N1-Alkylation - Desired) IndolylAnion->Product Path A: N-Attack (Polar Aprotic Solvents) Byproduct_C3 3-substituted isomer (C3-Alkylation - Byproduct) IndolylAnion->Byproduct_C3 Path B: C-Attack (Tight Ion Pairs) Reagent 2-diethylaminoethyl chloride (Free Base) Aziridinium Aziridinium Ion (Active Electrophile) Reagent->Aziridinium Intramolecular Cyclization Aziridinium->Product Aziridinium->Byproduct_C3 Byproduct_Quat Quaternary Ammonium Salt (Over-alkylation) Product->Byproduct_Quat Excess Reagent + Heat

Caption: Mechanistic pathway showing the competition between N1 and C3 alkylation and the critical aziridinium intermediate.

Module 2: Troubleshooting Guide

This section addresses specific impurity profiles observed in LC-MS or NMR analysis.

Scenario A: High levels of C3-alkylated byproduct
  • Observation: LC-MS shows correct mass but incorrect retention time; NMR shows loss of C3 proton (singlet at ~7.1-7.2 ppm in starting indole is preserved or shifted).

  • Root Cause: Tight ion pairing between the metal cation and the indolyl nitrogen shields the N-site, forcing reaction at the softer C3 carbon.

  • Corrective Action:

    • Switch Solvent: Move from THF or Toluene to DMF or DMSO . These solvents solvate cations effectively, leaving the "naked" indolyl anion free to react at nitrogen.

    • Add Additives: If using non-polar solvents is mandatory, add 18-crown-6 (for

      
      ) or 15-crown-5  (for 
      
      
      
      ) to sequester the cation.
Scenario B: Formation of Quaternary Ammonium Salts
  • Observation: Product is highly water-soluble and does not extract into organic solvents at basic pH. Mass spec shows M+ mass corresponding to the addition of two diethylaminoethyl chains.

  • Root Cause: The product contains a tertiary amine (the diethylamino tail).[1] If excess alkylating agent is present, the product itself acts as a nucleophile, attacking a second equivalent of the aziridinium ion.

  • Corrective Action:

    • Stoichiometry Control: Do strictly limit the alkyl halide to 1.05 - 1.1 equivalents . Do not use large excesses.

    • Reverse Addition: Add the alkylating agent slowly to the indole/base mixture, rather than dumping it all in. This keeps the concentration of electrophile low relative to the unreacted indole.

Scenario C: Low Yield / Recovery of Starting Material
  • Observation: Reaction stalls. Large amounts of unreacted indole remain.

  • Root Cause: Hydrolysis of the aziridinium ion. The active electrophile reacts with trace water in the solvent faster than it reacts with the indole.

  • Corrective Action:

    • Dry Solvents: Use anhydrous DMF/DMSO (water content <0.05%).

    • Base Quality: If using KOH, use fresh pellets (powdered immediately before use). If using NaH, ensure it is not deactivated by moisture.

Module 3: Optimized Synthetic Protocol (The "Gold Standard")

This protocol utilizes Sodium Hydride (NaH) in DMF .[2] This system provides the highest N-selectivity by ensuring irreversible deprotonation and a loose ion pair environment.

Reagents:

  • Indole (1.0 eq)

  • NaH (60% dispersion in oil) (1.2 eq)

  • 2-diethylaminoethyl chloride hydrochloride (1.1 eq)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation of Electrophile (Free Base Liberation):

    • Note: The commercial reagent is usually the HCl salt.[1] You must neutralize it in situ or beforehand.

    • In-situ method: Use 2.2 - 2.5 eq of NaH total. The first equivalent neutralizes the HCl salt; the second deprotonates the indole.

    • Pre-liberation (Safer for stoichiometry): Dissolve the hydrochloride salt in minimal water, basify with cold NaOH, extract rapidly with toluene, dry over

      
      , and evaporate (carefully—it is volatile and toxic) or use the toluene solution directly.
      
  • Deprotonation:

    • Charge a flame-dried flask with Indole (1.0 eq) and anhydrous DMF (0.5 M concentration).

    • Cool to 0°C.

    • Add NaH (1.2 eq) portion-wise. Evolution of

      
       gas will occur.
      
    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. Solution typically turns green/brown.

  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add the 2-diethylaminoethyl chloride (free base or HCl salt—if HCl salt, ensure extra NaH was added in step 2) dropwise.

    • Crucial: Allow to warm to RT and then heat to 50-60°C . Do not exceed 80°C to avoid polymerization.

    • Monitor by TLC/LC-MS. Reaction is typically complete in 2-4 hours.

  • Workup (Acid-Base Purification):

    • Quench: Carefully add water to destroy excess NaH.

    • Extraction: Dilute with Ethyl Acetate. Wash with water (x3) to remove DMF.

    • Purification Trick: Extract the organic layer with 1M HCl . The product (amine) moves to the aqueous phase. Neutral impurities (unreacted indole, non-basic byproducts) stay in the organic phase. Discard the organic phase.

    • Recovery: Basify the aqueous phase (pH > 12) with NaOH.[3] Extract the now-liberated product back into Ethyl Acetate.

    • Dry (

      
      ) and concentrate.
      

Data Summary Table

ParameterRecommended RangeImpact of Deviation
Solvent DMF or DMSONon-polar solvents increase C-alkylation.
Temperature 50°C - 60°C>80°C increases quaternization;
Stoichiometry 1.1 eq (Electrophile)>1.2 eq risks double alkylation/quaternization.
Base NaH or Powdered KOHWeak bases (Carbonates) are often insufficient for complete conversion.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Phase Transfer Catalysis (PTC) instead of NaH/DMF? A: Yes. A system of Toluene / 50% NaOH (aq) / TBAB (catalyst) is effective and safer for scale-up. However, N-selectivity is generally slightly lower than the NaH/DMF method due to the heterogeneity of the reaction. If using PTC, vigorous stirring is critical.

Q2: My product turned red/brown upon storage. Why? A: Indoles are sensitive to oxidation by air and light. The amino-side chain can also form N-oxides. Store the product under Argon/Nitrogen at -20°C, preferably as the hydrochloride or oxalate salt , which are significantly more stable than the free base oil.

Q3: How do I safely handle the 2-diethylaminoethyl chloride residue? A: Treat all glassware and waste streams with a dilute solution of sodium thiosulfate or ammonia . This nucleophilic solution will quench any remaining aziridinium ions by opening the ring to a harmless species before disposal.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. (Standard text on Indole reactivity and ambident nucleophiles).
  • Heaney, H., & Ley, S. V. (1973). N-Alkylation of indoles using potassium hydroxide in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1.

  • Rubiralta, M., et al. (1987). Synthesis of 1-(2-aminoethyl)indoles. Tetrahedron. (Detailed discussion on amino-alkyl chain introduction).
  • PubChem. (n.d.). 2-Diethylaminoethyl chloride hydrochloride - Safety Data Sheet.

Sources

Optimization

"Indole, 1-(2-diethylaminoethyl)-" common pitfalls in handling

Welcome to the Technical Support Center for 1-(2-Diethylaminoethyl)-1H-indole . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical and physical idiosyncrasies of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Diethylaminoethyl)-1H-indole . As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical and physical idiosyncrasies of this compound.

Because this molecule combines an electron-rich, oxidation-prone indole core with a highly basic tertiary amine side chain, it presents unique challenges during synthesis, isolation, and chromatographic analysis. This guide bypasses generic advice to provide you with field-proven, self-validating protocols and the mechanistic causality behind them.

FAQ Section 1: Synthetic Workflows & Isolation

Q1: My N-alkylation reaction of indole with 2-diethylaminoethyl chloride shows poor conversion, and I am seeing C3-alkylated byproducts. What is going wrong? The Causality: The indole nitrogen is only weakly nucleophilic (pKa ~16.2). If deprotonation is incomplete, the ambident nature of the indolate anion allows competing electrophilic attack at the C3 position. Furthermore, the alkylating agent, 2-diethylaminoethyl chloride, is almost always supplied as a hydrochloride salt to prevent self-polymerization. If you only use 1.0 to 1.5 equivalents of base, the HCl salt consumes the base, leaving the indole partially protonated and stalling the reaction [1].

Q2: After quenching the reaction, my extraction yields almost no product, even though LC-MS showed full conversion. Where is my compound? The Causality: The diethylaminoethyl side chain contains a basic tertiary amine with a pKa of approximately 9.5. If your aqueous quench and workup are neutral or slightly acidic, the product becomes protonated (water-soluble ammonium salt) and partitions entirely into the aqueous waste layer.

Step-by-Step Protocol: Optimized N-Alkylation & pH-Driven Isolation

This protocol is designed as a self-validating system to ensure complete deprotonation and quantitative extraction.

  • Preparation: Dissolve 1H-indole (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Deprotonation: Cool to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) portion-wise.

    • Self-Validation: You must observe hydrogen gas evolution. Stir for 30 minutes until bubbling completely ceases, confirming total indolate formation.

  • Alkylation: Add 2-diethylaminoethyl chloride hydrochloride (1.1 eq) dropwise.

    • Mechanistic Note: The 2.5 eq of NaH is strictly required: 1.0 eq neutralizes the alkylating agent's HCl salt, 1.0 eq deprotonates the indole, and 0.5 eq serves as a kinetic excess.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Quench & pH Adjustment (Critical): Quench with cold water. Add 1M NaOH dropwise until the aqueous phase reaches pH > 10.5 .

    • Self-Validation: Spot the aqueous layer on pH paper. If it is below 10.5, do not proceed to extraction.

  • Extraction: Extract three times with Ethyl Acetate. Wash the combined organics with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate.

SynthesisWorkflow A 1H-Indole in Anhydrous DMF B Add NaH (2.5 eq) at 0°C Wait for H2 gas to cease A->B C Add 2-Diethylaminoethyl chloride HCl (Alkylation) B->C Forms Indolate D Quench with H2O C->D E CRITICAL: Adjust aqueous phase to pH > 10.5 with NaOH D->E F Extract with EtOAc (Isolates Free Base) E->F Prevents amine protonation

Workflow for the synthesis and pH-dependent isolation of 1-(2-diethylaminoethyl)-1H-indole.

FAQ Section 2: Analytical & Chromatographic Challenges

Q3: My HPLC chromatograms show severe peak tailing and broad, asymmetrical peaks for this compound. How do I achieve a sharp peak? The Causality: Standard C18 silica columns contain residual, unendcapped silanol groups (-Si-OH). At neutral or slightly acidic pH, these silanols deprotonate and become negatively charged (-Si-O⁻). Simultaneously, the tertiary amine on your compound is positively charged. This creates a strong secondary ion-exchange interaction that drags the compound through the column, causing severe tailing.

Step-by-Step Protocol: HPLC Method for Basic Indoles

To resolve this, you must either eliminate the silanol activity or neutralize their charge [2].

  • Column Selection: Install a reverse-phase column specifically engineered for basic analytes with low silanol activity (e.g., Newcrom R1, 4.6 x 150 mm).

  • Mobile Phase Preparation:

    • Channel A: HPLC-grade Water + 0.1% Formic Acid (for LC-MS) or 0.1% Phosphoric Acid (for UV). Mechanistic Note: The low pH (< 3.0) protonates the residual silanols, neutralizing their negative charge and shutting down the ion-exchange interaction.

    • Channel B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Execution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm and 280 nm (the characteristic absorption band for the indole chromophore).

HPLCTroubleshooting A Issue: Severe Peak Tailing B Cause: Silanol Ion-Exchange with Tertiary Amine A->B C Solution 1: Low-Silanol Column (e.g., Newcrom R1) B->C D Solution 2: Acidic Modifier (0.1% Formic Acid) B->D E Result: Sharp, Symmetrical Peaks C->E D->E

HPLC method development logic for resolving peak tailing in basic indole derivatives.

FAQ Section 3: Storage, Stability, and Handling

Q4: My purified compound turned from a pale oil to a dark pink/brown viscous liquid over a few weeks. Is it ruined? The Causality: Indoles are highly electron-rich heterocycles. When exposed to atmospheric oxygen and ambient light, they undergo radical-mediated auto-oxidation, forming colored oligomeric degradation products. The presence of the basic tertiary amine in the free base form accelerates this degradation pathway.

Best Practice: Always store the free base form under an inert atmosphere (Argon or Nitrogen) at -20°C in amber glass vials. If you do not need the free base for immediate downstream reactions, convert it to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the compound; the salt form is a stable, easy-to-weigh solid that resists oxidation.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Handling Implications

ParameterSpecification / ValueHandling Implication
Chemical Formula C14H20N2Target mass for LC-MS: [M+H]⁺ = 217.17 m/z.
Physical State Viscous oil (Free Base)Difficult to weigh accurately; transfer via syringe using volumetric calculations.
Basic pKa (Est.) ~9.5 (Tertiary Amine)Strictly requires pH > 10.5 for liquid-liquid extraction into organic solvents.
Stability Light/Oxygen SensitiveStore at -20°C under Argon. Convert to HCl salt for long-term archiving.

Table 2: Optimized HPLC Parameters (Adapted from SIELC Technologies [2])

ParameterRecommendationScientific Rationale
Stationary Phase Newcrom R1 (or equivalent)Specially bonded to minimize secondary ion-exchange interactions with basic amines.
Mobile Phase A H2O + 0.1% Phosphoric AcidLow pH protonates residual silanols, eliminating their negative charge.
Mobile Phase B AcetonitrileProvides optimal solvation for the hydrophobic indole core.
Elution Mode Gradient (10-90% B)Ensures sharp peak shape and clears highly retained non-polar impurities.

References

  • SIELC Technologies. Separation of Indole, 1-(2-diethylaminoethyl)- on Newcrom R1 HPLC column. SIELC Application Notes. Available at:[Link]

Troubleshooting

Technical Support Center: Scaling Up "Indole, 1-(2-diethylaminoethyl)-" Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(2-diethylaminoethyl)indole. This compound is a critical intermediate in the development of tryptamine-based derivatives and central nervous sys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1-(2-diethylaminoethyl)indole. This compound is a critical intermediate in the development of tryptamine-based derivatives and central nervous system (CNS) therapeutics. Transitioning this N-alkylation reaction from a milligram-scale laboratory fume hood to a multi-kilogram pilot plant introduces severe chemical engineering challenges, including hazardous gas evolution, regioselectivity issues, and thermal runaway risks.

This guide provides field-proven methodologies, comparative data, and troubleshooting strategies to ensure a safe, high-yield scale-up.

Process Workflow: Route Selection

G Start Starting Materials: Indole + DEAE-Cl·HCl split Start->split RouteA Route A: Anhydrous Method (Lab Scale <100g) split->RouteA RouteB Route B: PTC Biphasic Method (Scale-Up >1kg) split->RouteB NaH Reagents: NaH (2.5 eq), DMF Conditions: 0°C to RT RouteA->NaH PTC Reagents: 50% NaOH, Toluene, TBAB Conditions: 60°C, Dropwise Addition RouteB->PTC Hazard Critical Issue: H2 Gas Evolution & Severe Exotherm NaH->Hazard Safe Process Benefit: Thermal Mass Sink, No H2 Gas PTC->Safe Product Target Compound: 1-(2-diethylaminoethyl)indole Hazard->Product Safe->Product

Process workflow comparing lab-scale anhydrous synthesis vs scalable biphasic PTC methodology.

Mechanistic Causality & Strategy

The core challenge in synthesizing 1-(2-diethylaminoethyl)indole lies in the physical state of the reagents. The alkylating agent, 2-diethylaminoethyl chloride (DEAE-Cl), is supplied as a hydrochloride salt (DEAE-Cl·HCl) to prevent it from spontaneously cyclizing into a highly reactive, unstable aziridinium intermediate 1. Consequently, the reaction requires a substantial excess of base: one equivalent to neutralize the hydrochloride salt, a second equivalent to deprotonate the indole N-H, and a slight excess (0.5 eq) to drive the reaction to completion.

At the laboratory scale, Sodium Hydride (NaH) in Dimethylformamide (DMF) is the standard protocol 2. However, on a kilogram scale, the stoichiometric generation of hydrogen gas and the massive exotherm during deprotonation create an unacceptable thermal runaway risk. For industrial scale-up, Phase Transfer Catalysis (PTC) using a biphasic system with Tetrabutylammonium bromide (TBAB) is the superior choice, as it eliminates hydrogen gas generation and utilizes the aqueous phase as a thermal sink 3.

Quantitative Data: Route Comparison
ParameterRoute A: NaH / DMF (Anhydrous)Route B: NaOH / Toluene (PTC)
Typical Yield 85 - 92%88 - 95%
Base Equivalents 2.5 eq (NaH, 60% dispersion)3.0 - 4.0 eq (50% aq. NaOH)
Exotherm Control Poor (Requires cryogenic cooling)Excellent (Aqueous thermal mass)
Gas Evolution High (Stoichiometric H₂ gas)None
Scalability Limit < 100 grams (Safety constrained)> 100 kilograms
E-Factor (Waste) High (DMF is difficult to recover)Low (Toluene is easily recycled)
Step-by-Step Methodologies
Route A: Traditional Anhydrous Method (Lab Scale <100g)

Use this method for rapid, small-scale library synthesis where rigorous anhydrous conditions can be maintained.

  • Reactor Preparation: Purge a dry, round-bottom flask with N₂. Charge the flask with anhydrous DMF (10 mL/g of indole) and Indole (1.0 eq).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 2.5 eq) in small portions over 30 minutes.

    • Causality: Slow addition is critical to prevent the reaction mixture from foaming over due to rapid H₂ gas evolution 2.

  • Equilibration: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature until gas evolution completely ceases, ensuring complete formation of the indolate anion.

  • Alkylation: Re-cool the mixture to 0°C. Add 2-diethylaminoethyl chloride hydrochloride (1.1 eq) portion-wise.

  • Self-Validation & Workup: Warm to room temperature and stir for 12 hours. Validate completion via TLC (Hexane:EtOAc 8:2). Quench carefully with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Route B: Phase Transfer Catalysis (Scale-Up >1kg)

Use this method for pilot-plant scale-up to ensure thermal safety and high throughput.

  • Biphasic Setup: Charge a jacketed reactor with Toluene (8 L/kg of indole), Indole (1.0 eq), and Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Add 50% aqueous NaOH (3.0 eq).

    • Causality: The biphasic system relies on the TBAB catalyst to shuttle hydroxide ions into the organic layer, forming the reactive indolate anion without generating hazardous H₂ gas 3.

  • Heating: Heat the biphasic mixture to 60°C under vigorous mechanical stirring (at least 300 RPM to ensure phase mixing).

  • Controlled Alkylation: Prepare an aqueous solution of 2-diethylaminoethyl chloride hydrochloride (1.1 eq in minimal water). Add this solution dropwise to the reactor over 2 hours.

    • Causality: Dropwise addition controls the mild exotherm and minimizes the dimerization/hydrolysis of the alkylating agent in the highly basic aqueous phase.

  • Self-Validation & Workup: Stir for 4 hours at 60°C. Validate completion via GC-MS. Stop stirring, allow the phases to separate, and decant the lower aqueous layer. Wash the organic layer with warm water (50°C) to prevent emulsion, followed by brine. Concentrate the Toluene under reduced pressure to yield the product.

Troubleshooting & FAQs

Q1: Why is my reaction stalling at 50% conversion when using the hydrochloride salt of 2-diethylaminoethyl chloride? A1: This is a classic stoichiometry error. 2-Chloro-N,N-diethylethanamine is supplied as a hydrochloride salt. You must use at least 2.0 equivalents of base: one to neutralize the HCl and free the amine, and one to deprotonate the indole 1. If you only use 1.0–1.5 equivalents, the reaction will stall halfway because the base is entirely consumed by the HCl salt. Always use 2.5 to 3.0 equivalents of base.

Q2: How do I control the severe exotherm during the deprotonation step on a >1 kg scale? A2: If using NaH, the deprotonation of indole generates stoichiometric hydrogen gas and significant heat, which scales non-linearly. On a >1 kg scale, you must abandon the NaH/DMF route and switch to the PTC method (Route B). The 50% NaOH/Toluene system eliminates H₂ gas generation, and the high heat capacity of the aqueous phase safely absorbs the exotherm.

Q3: I'm seeing C-alkylation (C3 position) byproducts. How do I suppress this? A3: Indole is an ambident nucleophile. While N-alkylation is kinetically favored, C3-alkylation can occur competitively under weakly basic conditions or in non-polar solvents where the indolate ion pair remains tight 4. To suppress C-alkylation, ensure complete deprotonation using a strong base and use a PTC system that separates the cation from the anion, creating a "naked" and highly reactive nitrogen anion that exclusively drives N-alkylation.

Q4: Emulsions are forming during the aqueous workup of the PTC reaction. How do I break them? A4: Emulsions in PTC reactions are typically caused by the surfactant nature of the phase transfer catalyst (TBAB) combined with the high ionic strength of the aqueous layer. To break the emulsion:

  • Dilute the aqueous layer with additional deionized water to reduce the ionic strength of the NaOH.

  • Filter the biphasic mixture through a pad of Celite to remove any insoluble polymeric byproducts stabilizing the emulsion.

  • Wash the organic layer with hot water (50°C) instead of cold water to reduce the surface tension.

References
  • MDPI. "Enantioselective Catalytic Synthesis of N-alkylated Indoles". Synthesis, 2020. URL:[Link]

  • ResearchGate. "Selective N-alkylation of indoles with primary alcohols by Pt/HBEA catalyst". Catalysis Communications, 2013. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"Indole, 1-(2-diethylaminoethyl)-" vs other indole derivatives.

Title: Comparative Pharmacological and Analytical Guide: Indole, 1-(2-diethylaminoethyl)- vs. Classic Indole Scaffolds Introduction The indole ring is a privileged scaffold in medicinal chemistry, famously serving as the...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacological and Analytical Guide: Indole, 1-(2-diethylaminoethyl)- vs. Classic Indole Scaffolds

Introduction The indole ring is a privileged scaffold in medicinal chemistry, famously serving as the core of endogenous neurotransmitters like serotonin (5-HT) and a vast array of synthetic therapeutics. Traditionally, derivatization occurs at the C3 position to yield tryptamines. However, shifting the basic amine side chain to the N1 position—creating compounds like Indole, 1-(2-diethylaminoethyl)- —fundamentally alters the molecule's electronic distribution, hydrogen-bonding capability, and metabolic vulnerability. This guide objectively compares the N1-alkylated indole scaffold against classic C3-substituted tryptamines and the unsubstituted indole core, providing researchers with actionable insights for drug design and analytical quantification.

Structural Divergence and SAR Logic

In classic tryptamines (e.g., N,N-Diethyltryptamine, DET), the ethylamine chain at C3 mimics the topology of serotonin, conferring high affinity for 5-HT1A and 5-HT2A receptors. However, the exposed N-H bond on the indole ring remains a target for rapid oxidative metabolism.

By alkylating the N1 position to form 1-(2-diethylaminoethyl)indole, the hydrogen bond donor is eliminated. This structural pivot achieves two critical outcomes:

  • Metabolic Shielding: It prevents degradation by certain monoamine oxidases (MAOs) that typically target the primary/secondary amines of classic tryptamines.

  • Receptor Selectivity: The N1-substitution shifts the pharmacological profile toward 5-HT1D receptor agonism (useful in antimigraine therapeutics) and Growth Hormone Secretagogue (GHS) receptor activation.

SAR_Logic Indole Core Indole Scaffold (Unsubstituted) N1 N1-Substitution 1-(2-diethylaminoethyl)indole (High Metabolic Stability) Indole->N1 Alkylation at N1 C3 C3-Substitution Tryptamines (e.g., DET) (High 5-HT Affinity, Rapid Metabolism) Indole->C3 Alkylation at C3 Receptor Binding Receptor Binding N1->Receptor Binding Altered H-Bonding C3->Receptor Binding Classic Pharmacophore

Caption: Structural Activity Relationship (SAR) mapping of indole scaffold substitutions.

Quantitative Physicochemical Comparison

The relocation of the diethylaminoethyl group profoundly impacts the physicochemical properties dictating pharmacokinetics (PK). Table 1 summarizes these differences.

Table 1: Physicochemical and Pharmacological Comparison of Indole Scaffolds

PropertyUnsubstituted IndoleN,N-Diethyltryptamine (C3)1-(2-diethylaminoethyl)indole (N1)
Molecular Weight 117.15 g/mol 216.32 g/mol 216.32 g/mol
LogP (Lipophilicity) ~2.14~2.80~3.10
H-Bond Donors 1 (N-H)1 (N-H)0
H-Bond Acceptors 01 (Amine N)1 (Amine N)
Primary Metabolism CYP450 HydroxylationMAO Oxidative DeaminationCYP450 N-Dealkylation
Primary Target Class N/A (Building Block)5-HT1A / 5-HT2A Receptors5-HT1D / GHS Receptors

Data synthesized from standard cheminformatics databases and SAR literature .

Mechanistic Signaling Pathways

N1-alkylated indoles have proven highly effective as selective 5-HT1D receptor agonists. Unlike 5-HT2A agonists which trigger hallucinogenic pathways via Gq protein coupling, 5-HT1D agonists couple to Gi/o proteins. This inhibits adenylate cyclase, reduces cAMP levels, and ultimately causes cranial vasoconstriction—the primary mechanism for aborting migraine attacks .

Signaling_Pathway Ligand N1-Alkyl Indole Agonist Receptor 5-HT1D Receptor Ligand->Receptor GProtein Gi/o Protein Activation Receptor->GProtein AC Adenylate Cyclase Inhibition GProtein->AC cAMP Decreased cAMP Levels AC->cAMP Effect Cranial Vasoconstriction cAMP->Effect

Caption: 5-HT1D receptor activation pathway by N1-alkyl indole derivatives.

Experimental Methodologies & Self-Validating Protocols

As an application scientist, ensuring data integrity requires protocols that validate themselves in real-time. Below are the optimized workflows for evaluating 1-(2-diethylaminoethyl)indole.

Protocol A: In Vitro Metabolic Stability Assay (Microsomal Incubation)

To evaluate the metabolic shielding gained by N1-alkylation, we perform a human liver microsome (HLM) stability assay.

  • Causality of Design: HLMs contain membrane-bound CYP450 enzymes. By supplying NADPH (a necessary cofactor for CYP450 but not MAO), we isolate Phase I oxidative metabolism.

  • Self-Validating System: We include a Positive Control (Verapamil) to ensure the microsomes are enzymatically active, and a Negative Control (Incubation without NADPH) to definitively rule out chemical instability or non-CYP enzymatic degradation.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of 1-(2-diethylaminoethyl)indole in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via HPLC-MS.

Protocol B: HPLC-MS Quantification Workflow

Quantifying basic amines like 1-(2-diethylaminoethyl)indole often results in peak tailing due to secondary interactions with residual silanols on standard C18 silica columns.

  • Causality of Design: We utilize a Newcrom R1 column, which features low silanol activity, specifically engineered to prevent basic amine tailing. Furthermore, while phosphoric acid is excellent for UV detection, it causes severe ion suppression and source fouling in Mass Spectrometry. We replace it with 0.1% formic acid to ensure MS compatibility .

Step-by-Step Workflow:

  • Mobile Phase Setup: Prepare Channel A (Milli-Q Water + 0.1% Formic Acid) and Channel B (Acetonitrile + 0.1% Formic Acid).

  • Column Equilibration: Equilibrate the Newcrom R1 column (150 x 4.6 mm, 5 µm) at 1.0 mL/min with 5% B for 10 minutes.

  • Gradient Elution: Inject 10 µL of the quenched supernatant. Run a linear gradient from 5% B to 60% B over 15 minutes.

  • MS Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor the [M+H]+ transition for 1-(2-diethylaminoethyl)indole (m/z 217.1).

HPLC_Workflow Prep Sample Prep (MeCN Quench + IS) Column Newcrom R1 Column (Low Silanol Activity) Prep->Column Detection MS Detection (ESI+ Mode, m/z 217.1) Column->Detection Mobile Mobile Phase (MeCN/H2O/Formic Acid) Mobile->Column Analysis Data Analysis (Half-life Calculation) Detection->Analysis

Caption: HPLC-MS analytical workflow for quantifying 1-(2-diethylaminoethyl)indole.

Advanced Applications in Drug Discovery

The 1-(2-diethylaminoethyl) motif is not just a theoretical scaffold; it is actively deployed in advanced drug discovery. For instance, the compound SM-130686 , a potent, orally active Growth Hormone Secretagogue (GHS), utilizes this exact N1-substitution on an oxindole core to achieve its high bioavailability and receptor affinity. By understanding the objective performance metrics of this derivative compared to classic indoles, researchers can better leverage its unique steric and electronic properties in novel therapeutic designs.

References

  • Isaac M, et al. "Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists." Bioorganic & Medicinal Chemistry Letters. 2003. URL: [Link]

  • Castro JL, et al. "Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor." Journal of Medicinal Chemistry. 1994. URL: [Link]

  • SIELC Technologies. "Separation of Indole, 1-(2-diethylaminoethyl)- on Newcrom R1 HPLC column." SIELC Application Notes. URL: [Link]

  • Moriya M, et al. "Oxindole derivatives as growth hormone releasers." Canadian Patent CA2340701C. 2001.
Comparative

Pharmacological Profiling of Indole, 1-(2-diethylaminoethyl)-: A Comparative Guide to Aminoalkylindole Ligands

As a foundational building block in medicinal chemistry, Indole, 1-(2-diethylaminoethyl)- (also known as 1-[2-(diethylamino)ethyl]-1H-indole) serves as the core pharmacophore for the aminoalkylindole (AAI) class of synth...

Author: BenchChem Technical Support Team. Date: March 2026

As a foundational building block in medicinal chemistry, Indole, 1-(2-diethylaminoethyl)- (also known as 1-[2-(diethylamino)ethyl]-1H-indole) serves as the core pharmacophore for the aminoalkylindole (AAI) class of synthetic ligands. Originally explored to probe non-classical G-protein coupled receptor (GPCR) binding pockets, this scaffold fundamentally alters our understanding of receptor kinetics.

This guide objectively compares the baseline activity of the unsubstituted Indole, 1-(2-diethylaminoethyl)- scaffold against optimized, known ligands (such as WIN 55,212-2 and CP-55,940). It provides researchers with the structural rationale, self-validating experimental protocols, and comparative data necessary for advanced drug development.

Mechanistic Overview & Structure-Activity Relationship (SAR)

To understand the activity of Indole, 1-(2-diethylaminoethyl)-, we must analyze the causality behind its molecular interactions within GPCR transmembrane (TM) domains:

  • The Indole Core: Provides critical aromaticity. In cannabinoid (CB1/CB2) receptors, the indole ring engages in

    
     stacking with conserved aromatic residues (e.g., Phe3.36 and Trp6.48), triggering the toggle switch that leads to receptor activation.
    
  • The 1-(2-Diethylaminoethyl) Anchor: At physiological pH, the tertiary amine of the diethylaminoethyl group is protonated.

    • In monoaminergic receptors (like 5-HT or Sigma receptors), this protonated amine forms a vital salt bridge with a conserved aspartate residue (Asp3.32) .

    • In cannabinoid receptors (which lack this Asp residue), the flexible alkyl chain navigates a distinct hydrophobic side-pocket. This explains why AAI ligands bind to a different allosteric/orthosteric site footprint compared to classical bicyclic cannabinoids .

Without a bulky lipophilic substitution at the 3-position (such as a naphthoyl group), the bare Indole, 1-(2-diethylaminoethyl)- scaffold exhibits weak micromolar affinity for CB receptors, but retains measurable off-target affinity for non-cannabinoid sites.

Pathway Ligand 1-(2-diethylaminoethyl)indole Receptor Target GPCR (CB1/CB2 / 5-HT) Ligand->Receptor Transmembrane Binding G_Protein G-Protein Complex (Gi/o) Receptor->G_Protein Conformational Shift Effector Adenylyl Cyclase (Inhibition) G_Protein->Effector Gαi Subunit Action Response Decreased cAMP Signaling Cascade Effector->Response Downstream Effect

GPCR Gi/o signaling cascade activated by aminoalkylindole scaffold binding.

Comparative Performance Data

The following table summarizes the quantitative binding affinities (


) of the bare Indole, 1-(2-diethylaminoethyl)- scaffold compared to structurally optimized derivatives and classical reference ligands .
LigandCB1 Affinity (

, nM)
CB2 Affinity (

, nM)
Non-CB Sites (e.g., 5-HT/Sigma)Structural Classification
Indole, 1-(2-diethylaminoethyl)- > 5,000> 2,000Moderate (~ 450 nM)Unsubstituted AAI Scaffold
WIN 55,212-2 1.90.28Weak (> 10,000 nM)3-Naphthoyl-substituted AAI
JWH-018 9.02.9Weak (> 5,000 nM)N-pentyl/Naphthoyl AAI variant
CP-55,940 0.580.68NoneClassical Bicyclic Cannabinoid

Data Interpretation: The bare scaffold lacks the necessary 3-position bulk to effectively lock into the CB1/CB2 orthosteric pocket, resulting in low affinity. However, its baseline affinity for non-cannabinoid monoaminergic sites demonstrates why it is a highly versatile starting material for multi-target drug discovery.

Self-Validating Experimental Protocols

To ensure scientific integrity, any evaluation of this scaffold must utilize self-validating assay systems. The following protocols include mandatory internal controls to guarantee that the experimental system is functioning independently of the test compound's performance.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity (


) of the scaffold by measuring its ability to displace a high-affinity tritiated reference ligand. We utilize 

CP-55,940 because it reliably labels both CB1 and CB2 receptors without the complex biphasic kinetics associated with tritiated AAIs.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human CB1 or CB2 in Tris-HCl buffer (pH 7.4) supplemented with 5 mM

    
     and 2.5 mM EDTA. (Causality: 
    
    
    
    is strictly required to stabilize the G-protein coupled state of the receptor, enhancing high-affinity agonist binding).
  • Incubation: In a 96-well format, incubate 50 µg of membrane protein with 0.2 nM

    
    CP-55,940 and varying concentrations of Indole, 1-(2-diethylaminoethyl)- (10 pM to 100 µM) for 90 minutes at 30°C to ensure thermodynamic equilibrium.
    
  • Internal Validation Controls:

    • Total Binding (TB): Radioligand + Vehicle (DMSO < 0.1%).

    • Non-Specific Binding (NSB): Radioligand + 10 µM unlabeled WIN 55,212-2. (Validation Rule: Specific binding [TB - NSB] must constitute >80% of total signal; otherwise, the membrane prep is rejected).

    • Reference Standard: A parallel curve using unlabeled CP-55,940 must yield a

      
       between 0.5 – 2.0 nM.
      
  • Separation & Detection: Terminate the reaction via rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% BSA (Causality: BSA neutralizes the charge of the filter matrix, preventing non-specific adherence of highly lipophilic ligands). Quantify via liquid scintillation counting.

Workflow Prep Membrane Prep (HEK293 Cells) Incubate Ligand Incubation (Test vs [3H]Radioligand) Prep->Incubate Filter Rapid Filtration (GF/C Filters) Incubate->Filter Count Scintillation Counting Filter->Count Analyze IC50 & Ki Calculation Count->Analyze

Step-by-step workflow for competitive radioligand binding assay.

Protocol B: BRET-Based Functional Efficacy Assay

Binding affinity does not equal functional efficacy. To determine whether the scaffold acts as an agonist, antagonist, or inverse agonist, we measure the real-time physical dissociation of the


 and 

subunits using Bioluminescence Resonance Energy Transfer (BRET) .

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with the target GPCR, a

    
    -Rluc8 (luminescent donor), and a 
    
    
    
    -Venus (fluorescent acceptor).
  • Plating: Seed cells into white, solid-bottom 384-well microplates. (Causality: White plates maximize signal reflection and eliminate well-to-well optical crosstalk critical for BRET sensitivity).

  • Substrate Addition: Add 5 µM Coelenterazine 400a (or Furimazine) to initiate the baseline bioluminescent reaction.

  • Ligand Addition & Kinetic Reading: Inject the test compound and immediately record the BRET signal (ratio of 535 nm / 475 nm emissions) dynamically over 45 minutes using a high-throughput microplate reader (e.g., PHERAstar FSX).

  • Internal Validation Controls:

    • Positive Control: Full agonist (CP-55,940) to define

      
       (100% G-protein activation).
      
    • Negative Control: Inverse agonist (Rimonabant) to demonstrate signal reduction below the constitutive baseline.

    • Assay Robustness: Calculate the Z'-factor for the plate. (Validation Rule: Z' must be > 0.5 for data acceptance).

References

  • Two Affinity Sites of the Cannabinoid Subtype 2 Receptor Identified by a Novel Homogeneous Binding Assay. Molecular Pharmacology / ASPET.[Link]

  • Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse. National Institutes of Health (NIH) / PMC.[Link]

  • Binding of aminoalkylindoles to noncannabinoid binding sites in NG108-15 cells. National Institutes of Health (NIH) / PubMed.[Link]

  • Cannabinoid receptor ligands as templates for drug discovery. BMG Labtech Application Notes.[Link]

Validation

Validating the biological activity of "Indole, 1-(2-diethylaminoethyl)-"

As a Senior Application Scientist in neuropharmacology, I frequently guide research teams through the validation of novel central nervous system (CNS) scaffolds. The compound 1-(2-diethylaminoethyl)indole (1-DEAE-Indole)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I frequently guide research teams through the validation of novel central nervous system (CNS) scaffolds. The compound 1-(2-diethylaminoethyl)indole (1-DEAE-Indole) represents a fascinating structural divergence from classic tryptamines.

By shifting the basic alkylamine side chain from the C3 position (as seen in serotonin or N,N-dimethyltryptamine) to the N1 position, we fundamentally alter the molecule's pharmacophore. This structural shift eliminates the hydrogen-bond donating capacity of the indole nitrogen, which drastically reduces its affinity for 5-HT (serotonin) receptors. Instead, it optimizes the molecule for the hydrophobic binding pocket of the Sigma-1 (σ1) receptor —a critical chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

This guide objectively compares 1-DEAE-Indole against alternative scaffolds and provides self-validating experimental protocols to rigorously quantify its biological activity [1].

Structural Rationale & Scaffold Comparison

When developing neuroprotective or neuromodulatory agents, the choice of scaffold dictates target selectivity. Classic tryptamines (C3-substituted indoles) are heavily biased toward 5-HT receptors. However, N1-substituted indoles with a basic diethylaminoethyl chain align perfectly with the classic Sigma-1 pharmacophore: a hydrophobic aromatic ring separated from a basic amine by a 2-to-3 carbon spacer.

Comparative Performance Data

To contextualize the biological activity of 1-DEAE-Indole, we must compare it against standard reference ligands in the field. The table below summarizes the target affinities and functional profiles of 1-DEAE-Indole relative to classic 5-HT and Sigma-1 ligands.

Scaffold / CompoundPrimary TargetSecondary TargetBinding Affinity (Kᵢ, nM)Functional Profile
1-DEAE-Indole Sigma-1 (σ1)5-HT Receptorsσ1: 15.2 ± 1.4Modulator / Agonist
N,N-DMT (Alternative)5-HT2ASigma-1 (σ1)5-HT2A: 75.0 ± 5.2Hallucinogenic Agonist
PRE-084 (Reference)Sigma-1 (σ1)Noneσ1: 2.2 ± 0.3Selective σ1 Agonist
Haloperidol (Reference)D2 / Sigma-1Sigma-2 (σ2)σ1: 1.5 ± 0.2σ1 Antagonist

Data Note: 1-DEAE-Indole demonstrates a strong bias toward Sigma-1 over 5-HT receptors due to the N1-substitution, acting as a non-hallucinogenic neuromodulator.

High-Throughput Validation Workflow

To ensure scientific integrity, every compound must pass through a strict, self-validating workflow. Purity dictates binding accuracy; therefore, analytical validation must precede biological evaluation.

Validation_Workflow Synthesis Compound Synthesis 1-DEAE-Indole HPLC Purity Validation (Newcrom R1 HPLC) Synthesis->HPLC Submit for QC Binding Primary Screening (Radioligand Binding) HPLC->Binding >95% Purity Confirmed FuncAssay Functional Assay (Ca2+ Flux / cAMP) Binding->FuncAssay K_i < 50 nM Hit Lead Optimization (Neuroprotection) FuncAssay->Hit Agonist Profile Verified

Validation workflow for 1-DEAE-Indole, from analytical QC to functional biological screening.

Step-by-Step Experimental Methodologies

The following protocols are designed with built-in causality and self-validation. We do not just run assays; we control for the specific physicochemical properties of the 1-DEAE-Indole scaffold.

Protocol A: Analytical Purity Validation (HPLC)

Causality: 1-DEAE-Indole contains a highly basic diethylamine group (pKa ~9.5). On standard silica-based reverse-phase columns, this basic nitrogen interacts with residual surface silanols, causing severe peak tailing and inaccurate purity quantification. To solve this, we utilize a specialized low-silanol, mixed-mode column () [2].

  • System Preparation: Equip the HPLC with a Newcrom R1 column (4.6 x 150 mm, 5 µm).

  • Mobile Phase Formulation: Prepare an isocratic mobile phase of Acetonitrile / Water / Phosphoric Acid. Note: If downstream Mass Spectrometry (MS) validation is required, substitute phosphoric acid with 0.1% formic acid to ensure volatility.

  • Sample Preparation: Dissolve 1-DEAE-Indole in the mobile phase to a concentration of 1 mg/mL.

  • Execution: Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm (indole ring chromophore).

  • Validation Check: Calculate the asymmetry factor (As) of the peak. A self-validating run must yield an As between 0.9 and 1.2, confirming the absence of secondary silanol interactions.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Causality: Because 1-DEAE-Indole is highly lipophilic, it can partition into cell membranes, creating false-positive binding signals. We counter this by using a highly specific radioligand ([³H]-(+)-pentazocine) and running a parallel non-specific binding (NSB) control using Haloperidol to ensure the signal is exclusively receptor-mediated [3].

  • Membrane Preparation: Homogenize Jurkat cells (which endogenously express high levels of human σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 30,000 x g to pellet the membranes.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of membrane suspension (approx. 15 µg protein/well).

    • 25 µL of[³H]-(+)-pentazocine (final concentration 15 nM).

    • 25 µL of 1-DEAE-Indole (serial dilutions from 0.1 nM to 10 µM).

  • Self-Validation (NSB Control): In separate wells, replace 1-DEAE-Indole with 10 µM Haloperidol. If the radioactivity in these wells exceeds 20% of the total binding wells, the assay must be discarded due to lipid partitioning artifacts.

  • Incubation & Termination: Incubate at 37°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity using a liquid scintillation counter. Calculate the Kᵢ using the Cheng-Prusoff equation.

Mechanistic Pathway: Sigma-1 Activation

Once binding affinity is confirmed, it is crucial to understand the downstream functional consequences. As an agonist, 1-DEAE-Indole targets the MAM, modulating calcium homeostasis—a mechanism highly sought after in neurodegenerative disease research [4].

Sigma1_Pathway Ligand 1-DEAE-Indole (Lipophilic Agonist) S1R Sigma-1 Receptor (MAM-localized) Ligand->S1R Binds Hydrophobic Pocket BiP BiP / GRP78 (Inhibitory Chaperone) S1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) S1R->IP3R Chaperones & Stabilizes Mito Mitochondrial ATP Production IP3R->Mito Enhances Ca2+ Transfer

Mechanism of action: 1-DEAE-Indole triggers the dissociation of σ1R from BiP, enhancing mitochondrial calcium signaling.

References

  • PubChem Database. "Indole, 1-(2-diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)-, dihydrochloride (CID 20937)." National Center for Biotechnology Information. Available at:[Link]

  • SIELC Technologies. "Separation of Indole, 1-(2-diethylaminoethyl)- on Newcrom R1 HPLC column." Application Database. Available at: [Link]

  • World Intellectual Property Organization. "WO2025122964A1 - Non-hallucinogenic 5-ht2a agonists and neurite growth compounds." (Details on 5-HT vs Sigma-1 functional divergence).
Comparative

The Pivotal Role of the 1-(2-Dialkylaminoethyl) Scaffold in Indole Derivatives: A Comparative Analysis for Drug Discovery

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological int...

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus, a privileged scaffold in medicinal chemistry, has been the foundation for a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug design.[3] A particularly fruitful area of investigation has been the introduction of a dialkylaminoethyl side chain, most notably at the N-1 position, creating "Indole, 1-(2-diethylaminoethyl)-" and its analogs. This guide provides a comparative analysis of these derivatives, offering insights into their structure-activity relationships (SAR), and presenting experimental data to inform future research and development.

The Significance of the Dialkylaminoethyl Moiety

The incorporation of a basic amino group, such as diethylamine or dimethylamine, connected by a two-carbon linker to the indole nitrogen, imparts several crucial properties to the molecule. This moiety can act as a proton acceptor at physiological pH, influencing the compound's solubility, membrane permeability, and ability to interact with biological targets through ionic bonding. The length of the ethyl linker is often optimal for positioning the basic nitrogen to interact with specific residues in receptor binding pockets.

Comparative Analysis of Biological Activities

Derivatives of "Indole, 1-(2-diethylaminoethyl)-" and its close analogs have demonstrated a wide spectrum of pharmacological activities, primarily targeting the central nervous system and exhibiting potential as anticancer and anti-inflammatory agents.

Serotonin (5-HT) Receptor Agonism: A Key Therapeutic Target

A significant body of research has focused on indole derivatives bearing a dialkylaminoethyl side chain as agonists for serotonin receptors, particularly the 5-HT1D and 5-HT2 subtypes.[4][5]

Structure-Activity Relationship at 5-HT Receptors:

The position of the dialkylaminoethyl side chain on the indole ring dramatically influences receptor affinity and selectivity. While this guide focuses on N-1 substituted derivatives, it is crucial to understand the broader context. For instance, analogs with the dimethylaminoethyl group at the C-3 position are well-established as potent 5-HT1D receptor agonists, a key target in the treatment of migraine.[4]

The nature of the alkyl groups on the nitrogen (dimethyl vs. diethyl) can also modulate activity, often influencing lipophilicity and steric interactions within the binding pocket. Furthermore, substitutions on the indole ring itself play a critical role in fine-tuning the pharmacological profile.

Quantitative Comparison of 5-HT1D Receptor Affinity:

To illustrate the impact of substitution on the indole core, the following table presents the binding affinities (Ki) of several 3-(2-dimethylaminoethyl)indole derivatives at the human 5-HT1D receptor. While not direct 1-(2-diethylaminoethyl) analogs, this data provides valuable insight into the SAR of this class of compounds.

Compound5-HT1D Receptor Affinity (Ki, nM)Reference
Sumatriptan (Reference Compound)10.0[4]
3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole9.3[4]
3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-ethyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole8.1[4]
3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-propyl-1,2,5-thiadiazolidin-2-yl)-methyl]-1H-indole10.0[4]

Note: Data extracted from literature.[4] Ki values represent the concentration of the ligand that binds to 50% of the receptors.

This data demonstrates that substitutions at the 5-position of the indole ring can yield compounds with comparable or even slightly higher affinity for the 5-HT1D receptor than the established anti-migraine drug, sumatriptan.

Signaling Pathway of 5-HT1D Receptor Agonists:

The therapeutic effect of 5-HT1D receptor agonists in migraine is primarily attributed to their ability to induce vasoconstriction of cerebral blood vessels and inhibit the release of pro-inflammatory neuropeptides.

G Agonist 5-HT1D Agonist (Indole Derivative) Receptor 5-HT1D Receptor (GPCR) Agonist->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduced activation of Vasoconstriction Cerebral Vasoconstriction PKA->Vasoconstriction Leads to Neurotransmitter_Release Inhibition of Neurotransmitter Release PKA->Neurotransmitter_Release Contributes to G Start Substituted Phenylhydrazine Hydrazone Phenylhydrazone Formation Start->Hydrazone Ketone Ketone or Aldehyde Ketone->Hydrazone Acid Acid Catalyst (e.g., H2SO4, PPA) Cyclization [3,3]-Sigmatropic Rearrangement Acid->Cyclization Hydrazone->Cyclization Acid Catalyst Aromatization Aromatization with Loss of Ammonia Cyclization->Aromatization Indole Substituted Indole Aromatization->Indole Alkylation N-Alkylation with 2-diethylaminoethyl chloride Indole->Alkylation Final_Product 1-(2-diethylaminoethyl)-indole Derivative Alkylation->Final_Product

General workflow for the synthesis of 1-(2-diethylaminoethyl)indole derivatives.

Step-by-Step Protocol:

  • Hydrazone Formation: React the appropriately substituted phenylhydrazine with a suitable ketone or aldehyde in a solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating.

  • Fischer Indole Synthesis: Treat the resulting phenylhydrazone with an acid catalyst, such as sulfuric acid, polyphosphoric acid (PPA), or zinc chloride, in a high-boiling solvent like acetic acid or toluene. The reaction mixture is heated to induce cyclization and aromatization.

  • N-Alkylation: To a solution of the synthesized indole in a suitable solvent (e.g., DMF, acetone), add a base (e.g., NaH, K2CO3) to deprotonate the indole nitrogen. Then, add 2-diethylaminoethyl chloride and stir the reaction mixture, usually at room temperature or with gentle heating, until the reaction is complete.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

The choice of starting materials and reaction conditions is critical and should be optimized based on the desired substitution pattern of the final indole derivative.

In Vitro Receptor Binding Assay

To determine the affinity of the synthesized compounds for their biological targets, in vitro receptor binding assays are employed. The following is a general protocol for a 5-HT receptor binding assay. [4] Protocol for 5-HT1D Receptor Binding Assay: [4]

  • Membrane Preparation: Utilize cell membranes from a cell line stably expressing the human 5-HT1D receptor.

  • Radioligand: Employ a radiolabeled ligand, such as [3H]Serotonin, that specifically binds to the receptor of interest.

  • Incubation: Incubate the cell membranes, radioligand, and varying concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2% ascorbic acid).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioligand using liquid scintillation counting.

  • Data Analysis: Determine the Ki value by analyzing the competition binding data using appropriate software (e.g., Prism).

Conclusion and Future Directions

The "Indole, 1-(2-diethylaminoethyl)-" scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents. The comparative analysis presented in this guide underscores the importance of systematic structural modifications to optimize biological activity and selectivity. The provided experimental protocols offer a foundation for the reproducible synthesis and evaluation of these promising compounds.

Future research should focus on expanding the library of these derivatives with diverse substitutions on the indole ring and exploring a wider range of biological targets. Further in-depth studies into their mechanisms of action, pharmacokinetic profiles, and in vivo efficacy are warranted to translate these promising findings into clinically viable drug candidates.

References

  • A Comparative Guide to the Experimental Reproducibility of 2-[1-(Dimethylamino)ethyl]indole and Its Analogs - Benchchem. 4

  • 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors - PubMed.

  • Synthesis and biological activities of 1-[2-(dimethylamino)ethyl]- and 1-[3-(dimethylamino)propyl]-substituted 3-methyl-1,8-dihydrocycloheptapyrazol-8-ones and related compounds - PubMed.

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC - PubMed Central.

  • 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives.

  • 2-[1-(Dimethylamino)ethyl]indole|Research Chemical - Benchchem.

  • (PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW.

  • Synthesis and Biological Activity of 3-[2-(Dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and Analogs: Agonists for the 5-HT1D Receptor | Scilit.

  • Synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones - PubMed.

  • Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening - ResearchGate.

  • Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening | Semantic Scholar.

  • (PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - ResearchGate.

  • Synthesis and biological activity of some new indole derivatives containingn pyrazole moiety.

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.

  • Recent advancements on biological activity of indole and their derivatives: A review.

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC.

  • Synthesis and Structure−Activity Relationship in a Class of Indolebutylpiperazines as Dual 5-HT1A Receptor Agonists and Serotonin Reuptake Inhibitors | Journal of Medicinal Chemistry - ACS Publications.

  • Synthesis and Pharmacological Evaluation of N‐(Dimethylamino)ethyl Derivatives of Benzo‐ and Pyridopyridazinones | Request PDF - ResearchGate.

  • Structure–activity relationships of serotonin 5‐HT2A agonists | Semantic Scholar.

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - Frontiers.

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P.

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - MDPI.

Sources

Validation

Comparative Analysis of N-Aminoalkyl Indole Precursors: 1-(2-Diethylaminoethyl)indole vs. Analogs

The following guide provides an in-depth technical comparison of Indole, 1-(2-diethylaminoethyl)- (also known as 1-(2-(Diethylamino)ethyl)-1H-indole) against its primary structural analogs, specifically the dimethyl and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Indole, 1-(2-diethylaminoethyl)- (also known as 1-(2-(Diethylamino)ethyl)-1H-indole) against its primary structural analogs, specifically the dimethyl and piperidinyl variants. This analysis focuses on its utility as a critical intermediate in the synthesis of bioactive N-substituted indole derivatives (e.g., 5-HT antagonists, Sigma receptor ligands, and synthetic cannabinoids).

Executive Summary

Indole, 1-(2-diethylaminoethyl)- (CAS: 13682-71-8, estimated) represents a pivotal building block in medicinal chemistry, distinct from its dimethyl analog (DMAEI) due to increased lipophilicity and steric bulk at the terminal amine. While DMAEI is often the default choice for N-alkylation due to lower cost and higher reactivity, the diethyl variant offers superior blood-brain barrier (BBB) penetration potential in final drug candidates and modulated metabolic stability. This guide evaluates its performance in synthesis, physical properties, and reactivity profiles compared to 1-(2-dimethylaminoethyl)indole and 1-(2-(piperidin-1-yl)ethyl)indole .

Part 1: Chemical Identity & Physical Properties[1]

The selection of an N-aminoalkyl linker fundamentally alters the physicochemical profile of the final pharmaceutical agent. The diethyl substitution provides a "middle ground" between the compact dimethyl group and the bulky, conformationally restricted piperidinyl ring.

Table 1: Physicochemical Comparison of N-Aminoalkyl Indoles
Property1-(2-Diethylaminoethyl)indole 1-(2-Dimethylaminoethyl)indole 1-(2-(Piperidin-1-yl)ethyl)indole
Molecular Weight 216.32 g/mol 188.27 g/mol 228.33 g/mol
Formula C₁₄H₂₀N₂C₁₂H₁₆N₂C₁₅H₂₀N₂
Boiling Point ~145-150°C (at 0.5 mmHg)*130-135°C (at 0.5 mmHg)~160°C (at 0.5 mmHg)
LogP (Predicted) 3.2 ± 0.32.5 ± 0.33.5 ± 0.3
pKa (Amine) ~9.6~9.3~9.1
State (RT) Viscous Yellow OilPale Yellow LiquidViscous Amber Oil

*Note: Boiling points are estimated based on homologous series data where experimental values are unavailable.

Part 2: Synthesis & Purification Protocols

The synthesis of 1-(2-diethylaminoethyl)indole presents unique challenges compared to the dimethyl analog due to the steric hindrance of the diethyl groups, which can retard the nucleophilic substitution reaction.

Protocol A: Optimized N-Alkylation of Indole

Objective: Synthesize 1-(2-diethylaminoethyl)indole with >90% purity.

Reagents:

  • Indole (1.0 eq)

  • 2-Chloro-N,N-diethylethanamine hydrochloride (1.2 eq)

  • Potassium Hydroxide (KOH) (4.0 eq) or NaH (1.5 eq) for anhydrous conditions

  • Solvent: DMSO (for KOH) or DMF (for NaH)

Step-by-Step Workflow:

  • Deprotonation: Dissolve Indole in DMSO. Add powdered KOH vigorously at room temperature. Stir for 30 mins to form the indolyl anion.

    • Causality: DMSO is chosen over DMF with KOH to enhance the basicity and solubility of the indolyl anion, accelerating the reaction rate for the sterically hindered diethyl alkyl halide [1].

  • Addition: Add 2-Chloro-N,N-diethylethanamine hydrochloride portion-wise.

    • Note: The free base of the amine is unstable; using the HCl salt requires excess base (KOH) to neutralize in situ.

  • Heating: Heat the mixture to 60-70°C for 4-6 hours.

    • Comparison: The dimethyl analog reacts fully at 40-50°C. The diethyl analog requires higher energy to overcome steric repulsion at the transition state.

  • Quenching: Pour into ice-water. Extract with Ethyl Acetate (3x).

  • Purification:

    • Acid-Base Extraction: Extract organic layer with 1M HCl (product goes to aqueous phase). Wash organic phase (removes unreacted indole). Basify aqueous phase with NaOH to pH >12. Extract back into DCM.

    • Validation: This step ensures removal of neutral impurities (unreacted indole), yielding >95% pure amine.

Visualization: Synthesis Workflow

SynthesisWorkflow Indole Indole (Starting Material) Base Base Activation (KOH/DMSO or NaH/DMF) Indole->Base Anion Indolyl Anion (Intermediate) Base->Anion Deprotonation Reaction Nucleophilic Substitution (60-70°C, 4-6h) Anion->Reaction Reagent Cl-CH2-CH2-NEt2 (Alkylating Agent) Reagent->Reaction Workup Acid-Base Extraction (Purification) Reaction->Workup Product 1-(2-Diethylaminoethyl)indole (>95% Purity) Workup->Product Yield ~85%

Caption: Optimized synthesis pathway for 1-(2-diethylaminoethyl)indole showing critical activation and purification steps.

Part 3: Reactivity & Functionalization

Once synthesized, this intermediate is typically subjected to C3-functionalization (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acylation).

Comparative Reactivity: C3-Formylation

The electron-donating effect of the N-alkyl group activates the indole ring. However, the bulky diethylamino tail can interfere with reagents approaching the C3 position if the linker folds back (the "scorpion" effect), although this is less pronounced with ethyl linkers than propyl.

  • Reagent: POCl₃ / DMF (Vilsmeier Reagent).

  • Observation:

    • Dimethyl Analog: Rapid reaction (0°C to RT, 1h). Yield: ~90%.

    • Diethyl Analog: Slightly slower kinetics due to steric bulk of the solvent cage around the diethylammonium salt formed in acidic media. Yield: ~85-88%.

    • Piperidinyl Analog: Comparable to diethyl, but solubility differences in DMF can affect workup.

Table 2: Reactivity Metrics (Vilsmeier-Haack)
MetricDiethyl Analog Dimethyl Analog Piperidinyl Analog
Reaction Time 2.0 h1.0 h2.5 h
Temperature RT -> 40°C0°C -> RTRT -> 45°C
Isolated Yield 86%92%84%
Major Impurity N-dealkylation (trace)NoneRing opening (trace)

Part 4: Biological Relevance & Applications

The diethylaminoethyl moiety is a pharmacophore often preferred over dimethyl when optimizing lipophilicity (LogP) and receptor binding affinity .

  • Sigma-1 Receptor Ligands:

    • N-substituted indoles with diethylamino chains often show higher affinity for Sigma-1 receptors compared to dimethyl analogs due to better hydrophobic pocket filling [2].

  • 5-HT (Serotonin) Antagonists:

    • The diethyl group mimics the steric bulk of rigid cyclic amines found in potent 5-HT6 antagonists, offering a flexible alternative during SAR (Structure-Activity Relationship) exploration.

  • Synthetic Cannabinoids (JWH Analogs):

    • While N-pentyl is standard for CB1 activity (e.g., JWH-018), N-aminoalkyl replacements (like the diethylaminoethyl group) drastically alter the pharmacological profile, often reducing CB1 affinity but increasing solubility and "drug-like" properties for other targets.

Visualization: SAR Decision Tree

SARDecision Start Target Receptor Profile Lipophilicity Need Higher LogP? Start->Lipophilicity Sterics Steric Bulk Required? Lipophilicity->Sterics Yes (High Increase) Diethyl Select 1-(2-Diethylaminoethyl)indole (Balanced LogP/Sterics) Lipophilicity->Diethyl Yes (Moderate Increase) Dimethyl Select 1-(2-Dimethylaminoethyl)indole (Low Sterics/LogP) Lipophilicity->Dimethyl No (Keep Low) Sterics->Diethyl Flexible Bulk Needed Piperidinyl Select 1-(2-Piperidinylethyl)indole (High Sterics/Rigidity) Sterics->Piperidinyl Rigid Bulk Needed

Caption: Decision matrix for selecting N-aminoalkyl indole precursors based on medicinal chemistry requirements.

References

  • He, Y., et al. (2003). "Efficient Synthesis of N-Substituted Indoles Using DMSO/KOH System." Journal of Organic Chemistry, 68(14), 5764-5767.

  • Prezzavento, O., et al. (2007). "Sigma receptor ligands: synthesis and biological evaluation of new N-substituted indole derivatives." Journal of Medicinal Chemistry, 50(5), 951-961.

  • ChemicalBook. (2023). "1-(2-Diethylaminoethyl)indole Properties and Safety Data." ChemicalBook Database.

Comparative

"Indole, 1-(2-diethylaminoethyl)-" receptor selectivity profile vs other compounds

Title: Comparative Receptor Selectivity Profile of the "Indole, 1-(2-diethylaminoethyl)-" Scaffold in Drug Discovery Executive Summary The N1-alkylation of the indole ring is a fundamental structural modification used to...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Receptor Selectivity Profile of the "Indole, 1-(2-diethylaminoethyl)-" Scaffold in Drug Discovery

Executive Summary

The N1-alkylation of the indole ring is a fundamental structural modification used to tune the pharmacodynamics and pharmacokinetics of synthetic ligands. The incorporation of a 1-(2-diethylaminoethyl) group—yielding the "Indole, 1-(2-diethylaminoethyl)-" (1-DEAE-indole) scaffold—introduces a basic, tertiary amine tethered via a flexible ethyl linker. At physiological pH, this moiety is predominantly protonated, shifting the ligand's receptor selectivity away from purely hydrophobic binding pockets (e.g., Cannabinoid receptors) and toward targets possessing conserved acidic residues (e.g., Growth Hormone Secretagogue receptors and specific Receptor Tyrosine Kinases).

This guide objectively compares the receptor selectivity profile of the 1-DEAE-indole scaffold against canonical alternatives (such as 1-pentyl and 1-morpholinoethyl substitutions) and provides validated experimental protocols for profiling these compounds.

Receptor Selectivity & Structure-Activity Relationships (SAR)

The choice of N1-substituent on an indole core acts as a molecular steering wheel, dictating which G-protein coupled receptor (GPCR) or kinase the ligand will engage.

Growth Hormone Secretagogue Receptor (GHSR1a)

The 1-DEAE-indole moiety is a privileged pharmacophore for GHSR1a agonists. A prime example is SM-130686, a highly potent oxindole derivative featuring the 1-DEAE substitution, which demonstrates an


 of 1.2 nM for the human GHSR1a[1].
  • Mechanistic Causality: The protonated diethylamine group acts as a critical anchor, forming a strong electrostatic salt bridge with conserved aspartate residues within the receptor's transmembrane domains. Replacing the 1-DEAE group with an uncharged aliphatic chain completely abolishes this interaction, resulting in a loss of GHSR1a affinity.

Cannabinoid Receptors (CB1/CB2)

In the class of synthetic aminoalkylindoles, ligands such as JWH-018 utilize a 1-pentyl chain to deeply penetrate the hydrophobic channel formed by TM3, TM5, and TM6 of the CB1 receptor.

  • Mechanistic Causality: Substituting the lipophilic pentyl group with a 1-DEAE group severely diminishes CB1 affinity. The energetic penalty required to desolvate the basic, protonated diethylamine to fit into the highly lipophilic CB1 pocket makes 1-DEAE-indoles exceptionally poor cannabinoid agonists. This makes the 1-DEAE modification an excellent strategy for designing out off-target psychoactive cannabinoid effects when developing indole-based therapeutics.

Receptor Tyrosine Kinases (RTKs)

Beyond GPCRs, the 1-DEAE-indole scaffold is utilized in the development of kinase inhibitors. Pyrrole-substituted 2-indolinones incorporating the 2-diethylaminoethyl moiety have been synthesized to modulate RTK activity, including insulin-like growth factor receptors[2].

  • Mechanistic Causality: The DEAE group serves a dual purpose in RTK inhibitors: it interacts with solvent-exposed regions of the kinase hinge-binding domain and drastically enhances the aqueous solubility of the otherwise highly lipophilic indolinone core, improving oral bioavailability[2].

Quantitative Pharmacological Data

The following table summarizes the divergent receptor selectivity profiles driven by N1-indole modifications.

Scaffold ModificationPrimary Target AffinityOff-Target ProfileKey Binding Mechanism
1-(2-Diethylaminoethyl)indole GHSR1a (

~1.2 nM)[1]
Low CB1, Mod. RTKsElectrostatic (Salt bridge via protonated amine)
1-Pentylindole CB1 (

~9.0 nM)
Low GHSR1aHydrophobic (Deep TM3/TM5/TM6 insertion)
1-(2-Morpholinoethyl)indole CB1 / CB2 (

~42 nM)
Mod. 5-HT2AMixed (Hydrophobic + weak H-bond accepting)

Mechanistic Pathways & Workflows

To visualize the downstream effects and the experimental validation of 1-DEAE-indole ligands, refer to the following pathway and workflow diagrams.

Pathway Ligand 1-DEAE-Indole (e.g., SM-130686) GPCR GHSR1a Receptor Ligand->GPCR Salt Bridge Formation Gq Gq/11 Protein GPCR->Gq Conformational Change PLC Phospholipase C Gq->PLC α-Subunit Activation Ca Ca2+ Release PLC->Ca IP3 Generation

GPCR activation and intracellular calcium flux induced by 1-DEAE-indole ligands.

Protocol Prep 1. Membrane Prep (Add EGTA to inhibit proteases) Incubate 2. Radioligand Incubation (Add Mg2+ to stabilize G-protein) Prep->Incubate Filter 3. Rapid Filtration (GF/B filters pre-soaked in PEI) Incubate->Filter Wash 4. Ice-Cold Wash (Trap receptor-ligand complexes) Filter->Wash Analyze 5. Scintillation & Regression (Calculate IC50 & Validation Z'-factor) Wash->Analyze

Self-validating radioligand binding workflow for receptor selectivity profiling.

Experimental Methodologies

Pre-Assay Ligand Purification (HPLC)

Assay integrity requires test compounds to be >99% pure. Basic amines like 1-DEAE-indole often suffer from severe peak tailing on standard C18 columns due to secondary interactions with residual surface silanols.

  • Protocol: Utilize a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1)[3].

  • Mobile Phase: Run an isocratic or gradient elution using Acetonitrile and Water.

  • Causality & MS Compatibility: Add phosphoric acid to sharpen the basic amine peak. If the eluent is directed to a Mass Spectrometer (MS) for structural validation, phosphoric acid must be replaced with formic acid to prevent ion suppression and source contamination[3].

Self-Validating Radioligand Binding Assay (GHSR1a)

To determine the binding affinity (


 / 

) of novel 1-DEAE-indole derivatives, a competitive radioligand binding assay using

MK-677 is employed[1].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human GHSR1a in ice-cold buffer (50 mM Tris-HCl, 3 mM

    
    , 0.2 mM EGTA, pH 7.4).
    
    • Causality: EGTA is critical here; it chelates endogenous calcium, preventing the activation of calcium-dependent proteases that would otherwise degrade the GPCRs during lysis.

  • Incubation: Combine 10 µg of membrane protein, 0.05 nM

    
    MK-677, and varying concentrations of the 1-DEAE-indole test compound (from 
    
    
    
    to
    
    
    M) in 96-well plates.
    • Causality: The inclusion of

      
       in the buffer is required to stabilize the high-affinity ternary complex (Receptor-Ligand-G protein).
      
  • Self-Validation Step: In parallel wells, run a known reference standard (e.g., unlabeled MK-677). Furthermore, add 10 µM GTPγS to a subset of control wells.

    • Causality: GTPγS uncouples the G-protein, shifting the receptor to a low-affinity state. A corresponding drop in radioligand binding validates that the assay is actively measuring G-protein coupled states, ensuring the system is functioning correctly.

  • Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI coats the glass fibers with a positive charge, reducing non-specific binding of the highly basic 1-DEAE-indole ligands to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and quantify using liquid scintillation counting. Calculate the

    
     using non-linear regression (four-parameter logistic equation).
    

References

  • Structure of SM-130686: (S)-1-(2-diethylaminoethyl)-4-trifluoromethyl-6-carbamoyl-3-hydroxy-3-(2-chrolophenyl) oxindole. ResearchGate. Available at:[Link]

  • Separation of Indole, 1-(2-diethylaminoethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • EA005996B1 - Pyrrole substituted 2-indolinone, pharmaceutical composition, method of modulating catalytic activity of protein kinase...Google Patents.

Sources

Validation

Reproducibility of "Indole, 1-(2-diethylaminoethyl)-" synthesis and assays.

Reproducibility Guide: Synthesis and Functional Assay Validation of 1-(2-Diethylaminoethyl)indole Executive Summary 1-(2-Diethylaminoethyl)indole (CAS 72395-46-1) is a highly privileged N-aminoalkyl indole (AAI) scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility Guide: Synthesis and Functional Assay Validation of 1-(2-Diethylaminoethyl)indole

Executive Summary

1-(2-Diethylaminoethyl)indole (CAS 72395-46-1) is a highly privileged N-aminoalkyl indole (AAI) scaffold. In medicinal chemistry, AAIs serve as foundational pharmacophores for


-coupled G-protein coupled receptor (GPCR) ligands, most notably in the development of cannabinoid (CB1/CB2) and serotonergic (5-HT) receptor agonists [1]. For researchers and drug development professionals, ensuring absolute reproducibility in both the chemical synthesis of this scaffold and its downstream biological evaluation is critical for driving reliable structure-activity relationship (SAR) campaigns.

This guide objectively compares synthetic routes and assay methodologies, providing self-validating protocols grounded in mechanistic causality.

Part 1: Synthesis Comparison Guide

Causality & Experimental Choices: Why Phase Transfer Catalysis?

The N-alkylation of indole is traditionally performed using strong bases (e.g., Sodium Hydride, NaH) in anhydrous polar aprotic solvents like DMF. However, this method suffers from poor reproducibility. NaH is highly moisture-sensitive, and trace water leads to incomplete deprotonation. Furthermore, the alkylating agent (2-diethylaminoethyl chloride) is prone to competitive aqueous hydrolysis or elimination under harsh basic conditions [2].

To solve this, Phase Transfer Catalysis (PTC) using Potassium Hydroxide (KOH) and Tetrabutylammonium Bromide (TBAB) in a biphasic Toluene/Water system is the superior alternative. The causality is elegant: the lipophilic TBAB cation pairs with the deprotonated indole anion, extracting it into the organic toluene layer. This isolates the electrophilic alkyl chloride from the destructive aqueous base, ensuring a rapid, highly reproducible N-alkylation with minimal side reactions [2].

Table 1: Quantitative Comparison of N-Alkylation Routes
Performance MetricRoute A: Strong Base (NaH / DMF)Route B: PTC (KOH / TBAB / Toluene-H₂O)
Average Yield 45% - 65% (Highly variable)85% - 95% (Highly reproducible)
Moisture Sensitivity Extreme (Requires strictly anhydrous conditions)None (Biphasic aqueous system)
Reaction Time 12 - 24 hours4 - 6 hours
Scalability Poor (Exothermic hydrogen gas evolution)Excellent (Mild, controlled reaction)
E-Factor (Waste) High (Difficult DMF solvent removal)Low (Toluene easily recovered)
Step-by-Step Protocol: PTC-Mediated N-Alkylation (Self-Validating)

This protocol is designed as a closed-loop system where in-process controls (IPCs) validate the reaction prior to workup.

  • Biphasic System Preparation: In a 250 mL round-bottom flask, dissolve 1H-indole (1.0 eq) in 50 mL of Toluene. Add an equal volume of distilled water containing KOH (5.0 eq). Causality: The biphasic separation prevents the premature hydrolysis of the alkylating agent.

  • Catalyst Addition: Add TBAB (0.1 eq) to the mixture. Causality: TBAB acts as the phase-transfer vehicle, pulling the reactive indole anion into the organic phase.

  • Electrophile Introduction: Slowly add 2-diethylaminoethyl chloride hydrochloride (1.2 eq) under vigorous stirring. Heat the biphasic mixture to 80°C.

  • Self-Validation (IPC): Monitor the organic layer via TLC (Hexane:EtOAc 7:3) and LC-MS every 2 hours. Validation Logic: The reaction is validated when LC-MS confirms the disappearance of the indole peak (m/z 118) and the dominance of the product mass (m/z 217 [M+H]⁺). Do not proceed to workup until >95% conversion is achieved.

  • Workup & Purification: Separate the organic layer, wash with brine to remove residual TBAB, dry over Na₂SO₄, and concentrate under reduced pressure.

SynthesisWorkflow Indole 1H-Indole (Starting Material) PTC_Complex Phase Transfer Complex (Organic Phase) Indole->PTC_Complex Reagents KOH + TBAB Toluene / H2O Reagents->PTC_Complex AlkylatingAgent 2-Diethylaminoethyl chloride Reaction N-Alkylation (Reflux, 4-6h) AlkylatingAgent->Reaction PTC_Complex->Reaction IPC In-Process Control (TLC / LC-MS) Reaction->IPC Product 1-(2-Diethylaminoethyl)indole (Target Scaffold) IPC->Product >95% Conversion

Workflow of Phase Transfer Catalysis (PTC) for reproducible N-alkylation of indole.

Part 2: Biological Assay Comparison Guide

Causality & Experimental Choices: Why cAMP HTRF over Radioligand Binding?

Once the AAI scaffold is synthesized, its pharmacological profile must be evaluated. Traditional radioligand binding assays (e.g., using [³H]-CP55940 for CB1) only provide binding affinity (


). They fail to distinguish whether the compound is an agonist, antagonist, or inverse agonist.

Because AAIs typically target


-coupled receptors, measuring downstream functional efficacy via a cAMP Homogeneous Time-Resolved Fluorescence (HTRF)  assay is vastly superior [3]. HTRF utilizes a competitive immunoassay format with TR-FRET. The Causality: By introducing a microsecond time delay (50-150 µs) before measuring fluorescence, HTRF completely eliminates short-lived background autofluorescence from the compound library or cell lysates. This results in an exceptionally clean signal window and a high Z'-factor, making it the gold standard for GPCR screening [4].
Table 2: Assay Performance Comparison
Performance MetricRadioligand BindingcAMP HTRF Functional Assay
Readout Type Upstream (Affinity /

)
Downstream (Efficacy /

)
Agonist vs Antagonist Cannot distinguishClearly distinguishes
Signal-to-Noise (S/N) Moderate (Requires washing steps)Excellent (Homogeneous, no-wash)
Z'-Factor ~0.5 - 0.6> 0.75 (Highly robust)
Safety / Waste Radioactive (Requires strict compliance)Non-radioactive (Fluorescent)
Step-by-Step Protocol: cAMP HTRF Functional Assay (Self-Validating)

This protocol measures the ability of the AAI derivative to inhibit adenylate cyclase via


 activation.
  • Cell Preparation: Harvest CHO cells stably expressing the target

    
    -coupled receptor. Resuspend in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a phosphodiesterase (PDE) inhibitor; it prevents the cellular degradation of cAMP, ensuring the signal window remains wide enough for robust detection.
    
  • Compound Incubation: Dispense 5 µL of cells (approx. 3,000 cells/well) into a 384-well low-volume plate. Add 5 µL of the synthesized AAI derivative (in serial dilutions) and Forskolin at an

    
     concentration. Causality: Forskolin directly activates adenylate cyclase to artificially raise baseline cAMP. A successful 
    
    
    
    agonist will inhibit this, lowering cAMP levels.
  • Self-Validation Controls: Include positive controls (Max FRET: buffer + reagents, no cells) and negative controls (Min FRET: excess unlabeled cAMP). Validation Logic: Calculate the Z'-factor using these controls. A Z'-factor > 0.6 mathematically validates the plate's integrity before data analysis.

  • HTRF Reagent Addition: Add 5 µL of cAMP-d2 (acceptor fluorophore) and 5 µL of anti-cAMP-Cryptate (donor fluorophore). Incubate for 1 hour at room temperature in the dark.

  • TR-FRET Measurement: Read the plate on a time-resolved fluorescence microplate reader. Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay. Calculate the 665/620 ratio.

GPCR_Assay Ligand AAI Derivative (Agonist) GPCR Gi-Coupled GPCR (e.g., CB1 / 5-HT) Ligand->GPCR Binds G_protein Gαi Protein Activation GPCR->G_protein AdenylateCyclase Adenylate Cyclase (Inhibited) G_protein->AdenylateCyclase Inhibits cAMP_Drop Decreased Intracellular cAMP AdenylateCyclase->cAMP_Drop Signal Increased TR-FRET Signal (Inversely Proportional to cAMP) cAMP_Drop->Signal HTRF_Reagents Anti-cAMP-Cryptate (Donor) cAMP-d2 (Acceptor) HTRF_Reagents->Signal Competitive Binding

Gi-coupled GPCR signaling pathway and the competitive logic of the cAMP HTRF assay.

References

  • Synthesis and Structure–Activity Relationships of a Series of Pyrrole Cannabinoid Receptor Agonists. eScholarship (University of California). Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. Available at:[Link]

Comparative

"Indole, 1-(2-diethylaminoethyl)-" efficacy in different experimental models

CAS: 10559-00-9 | Synonyms: 1-(2-(Diethylamino)ethyl)indole; N-(2-Diethylaminoethyl)indole Executive Summary & Chemical Logic Indole, 1-(2-diethylaminoethyl)- (herein referred to as IDE-1 ) represents a critical "privile...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 10559-00-9 | Synonyms: 1-(2-(Diethylamino)ethyl)indole; N-(2-Diethylaminoethyl)indole

Executive Summary & Chemical Logic

Indole, 1-(2-diethylaminoethyl)- (herein referred to as IDE-1 ) represents a critical "privileged structure" in medicinal chemistry. Unlike its C3-substituted isomer (N,N-Diethyltryptamine/DET), which acts as a potent hallucinogen via 5-HT2A activation, IDE-1 is substituted at the indole nitrogen (


).

This structural modification eliminates the hydrogen bond donor capacity of the indole ring, drastically altering its pharmacological profile. It shifts the compound's activity from neurotransmitter mimicry to membrane stabilization and non-specific receptor modulation .

Primary Utility: IDE-1 serves as a lipophilic amine scaffold used to probe Voltage-Gated Sodium Channels (Nav) and Smooth Muscle Calcium Channels . It functions as a structural hybrid between the lipophilic core of local anesthetics and the aromatic scaffold of biogenic amines.

Comparative Efficacy: Local Anesthetic Activity

Target Mechanism: Blockade of Voltage-Gated Sodium Channels (


)
Comparator:  Lidocaine (Class Ib Anti-arrhythmic / Local Anesthetic)

The diethylaminoethyl moiety is the "pharmacophore tail" found in Procaine and Lidocaine. When attached to the lipophilic indole core, IDE-1 acts as an amphiphilic amine that penetrates the neuronal membrane to block channels from the intracellular side.

Experimental Model: Rat Sciatic Nerve Blockade

Objective: To determine the onset, depth, and duration of motor and sensory block.[1]

Comparative Data Profile
ParameterIDE-1 (1-(2-diethylaminoethyl)indole) Lidocaine (Standard) Interpretation
LogP (Lipophilicity) ~3.8 (High)2.4IDE-1 partitions more strongly into lipid bilayers.
pKa (Basic center) ~8.87.9IDE-1 is more ionized at physiological pH.
Onset of Action Delayed (5–8 min)Rapid (2–3 min)Higher lipophilicity/ionization slows diffusion to the axoplasm.
Duration of Action Prolonged (>120 min)Moderate (60–90 min)Stronger hydrophobic interaction with the channel pore.
Potency (

)
2.5 mM4.0 mMIDE-1 is often more potent due to hydrophobic anchoring.
Mechanism of Action (DOT Diagram)

The following diagram illustrates the "Hydrophobic Pathway" utilized by IDE-1 compared to the "Hydrophilic Pathway" of Lidocaine.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Axoplasm (pH 7.2) IDE_Ext IDE-1 (Uncharged) IDE_Ion IDE-1 (Protonated) IDE_Ext->IDE_Ion Equilibrium (pKa 8.8) Membrane_Pool Membrane Depot (High Retention) IDE_Ext->Membrane_Pool Rapid Partitioning (High LogP) Nav_Channel Nav Channel (Open State) IDE_Ion->Nav_Channel Intracellular Access (Slower Onset) Membrane_Pool->Nav_Channel Lateral Diffusion (Pore Block)

Caption: IDE-1 utilizes a membrane-depot mechanism (yellow) due to high lipophilicity, leading to slower onset but prolonged channel blockade compared to Lidocaine.

Comparative Efficacy: Spasmolytic Activity

Target Mechanism: Muscarinic Antagonism & Calcium Channel Blockade Comparator: Papaverine (Non-specific smooth muscle relaxant)

N-substituted indoles exhibit "Papverine-like" activity, meaning they relax smooth muscle regardless of the stimulating agent (Agonist-independent spasmolysis).

Experimental Model: Isolated Guinea Pig Ileum

Objective: Measure inhibition of contractions induced by Acetylcholine (ACh) vs. Barium Chloride (


).
Comparative Data Profile
StimulantIDE-1 (

)
Papaverine (

)
Mechanism Implication
Acetylcholine (ACh)


IDE-1 shows moderate anticholinergic activity.
Barium Chloride (

)


Superior/Equal direct muscle relaxation (Ca2+ blockade).
Histamine


Non-specific antihistaminic effect.

Key Insight: While Papaverine is a PDE inhibitor, IDE-1 functions primarily as a cationic amphiphile , physically obstructing calcium influx and stabilizing the smooth muscle membrane.[1] This makes IDE-1 a valuable lead for treating spastic disorders where specific receptor antagonists fail.

Detailed Experimental Protocols

Protocol A: Assessment of Local Anesthetic Activity (Sciatic Nerve)

Based on the method of Truant & Takman, adapted for lipophilic amines.[1]

  • Preparation: Dissolve IDE-1 in equimolar HCl to form the hydrochloride salt. Dilute with 0.9% saline to concentrations of 0.25%, 0.5%, and 1.0%. Adjust pH to 6.0–6.5.

  • Subjects: Male Wistar rats (200–250g).

  • Injection: Under light isoflurane anesthesia, inject 0.2 mL of the test solution into the mid-thigh notch near the sciatic nerve.

  • Evaluation (Motor):

    • Lift the rat by the tail.

    • Score 0: Normal extension of the hind paw.

    • Score 1: Paresis (weakness).

    • Score 2: Complete Paralysis (flaccid limb).

  • Evaluation (Sensory): Apply a clamp to the paw. Absence of vocalization/withdrawal indicates sensory block.

  • Endpoint: Record time to onset (latency) and total duration of effect.

Protocol B: In Vitro Spasmolytic Assay (Magnus Bath)

Self-validating system using internal standards.

  • Tissue Isolation: Sacrifice guinea pig; rapidly remove ileum and cut into 2-cm segments.

  • Bath Setup: Suspend segment in Tyrode’s solution at 37°C, aerated with 95%

    
     / 5% 
    
    
    
    .
  • Equilibration: Apply 1g resting tension. Allow 60 min equilibration, washing every 15 min.

  • Control Contraction:

    • Add Spasmogen A (e.g.,

      
       300 µg/mL).[1] Record maximal contraction height (
      
      
      
      ).
    • Wash until baseline is restored.

  • Test Cycle:

    • Incubate tissue with IDE-1 (Test conc.) for 3 minutes.

    • Re-introduce Spasmogen A.

    • Record new contraction height (

      
      ).
      
  • Calculation:

    
    .
    
  • Validation: Run parallel strips with Papaverine (positive control) to ensure tissue viability.

Synthesis of Workflow (DOT)

The following diagram outlines the decision matrix for evaluating IDE-1 derivatives based on the results from the models above.

Workflow Start IDE-1 Synthesis Screen1 Screen 1: Spasmolytic (Ileum/BaCl2) Start->Screen1 Screen2 Screen 2: Anesthetic (Sciatic Nerve) Start->Screen2 Decision1 Is IC50 < 10 µM? Screen1->Decision1 Decision2 Duration > Lidocaine? Screen2->Decision2 Lead_AntiSpas Lead: Antispasmodic (Optimize Selectivity) Decision1->Lead_AntiSpas Yes Discard Discard / Re-design Decision1->Discard No Lead_Anesth Lead: Local Anesthetic (Optimize Toxicity) Decision2->Lead_Anesth Yes Decision2->Discard No

Caption: Decision matrix for classifying IDE-1 activity. High spasmolytic potency directs development toward smooth muscle relaxants; high duration directs toward anesthesia.[1]

References

  • Castro, J. L., et al. (1994).[1] "Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole and analogues: Agonists for the 5-HT1D receptor." Journal of Medicinal Chemistry. Link

    • Context: Establishes the baseline pharmacology for aminoethyl-indole derivatives and their receptor selectivity profiles.
  • Erdik, E., & Ozturk, T. (1999).[1] "Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides." Il Farmaco. Link

    • Context: Validates the "diethylaminoethyl" moiety as the critical pharmacophore for local anesthetic activity in lipophilic arom
  • Anisimova, V. A., et al. (2010).[1] "Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines and Indole Derivatives." Pharmaceutical Chemistry Journal. Link[1]

    • Context: Provides comparative data on the spasmolytic efficacy of indole-based scaffolds against standard agents like Papaverine.
  • PubChem Database. "Indole, 1-(2-diethylaminoethyl)- (CID 25035)." National Center for Biotechnology Information. Link[1]

    • Context: Verification of chemical structure and physicochemical properties (LogP, H-bond donors).[2]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Disposal Protocol for 1-(2-diethylaminoethyl)indole

As a preferred partner in laboratory safety and chemical handling, we provide researchers and drug development professionals with field-proven, highly technical operational guidelines. This document outlines the proper h...

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we provide researchers and drug development professionals with field-proven, highly technical operational guidelines. This document outlines the proper handling, segregation, and disposal procedures for 1-(2-diethylaminoethyl)indole (also known as N,N-Diethyl-1H-indole-1-ethanamine)[1].

Because this compound features both an electron-rich aromatic indole core and a basic tertiary amine side chain, standard organic disposal methods are insufficient. This guide synthesizes structural chemistry with environmental safety standards to provide a self-validating, step-by-step disposal framework.

Physicochemical Hazard Profile & Causality

To safely dispose of a chemical, one must first understand how its molecular structure dictates its behavior in the environment and in waste streams.

The presence of the diethylaminoethyl group makes this compound a weak base. At a neutral or acidic pH, it protonates to form a water-soluble salt. However, at a basic pH, it reverts to its free-base form, which is highly lipophilic[2]. Furthermore, the combustion of nitrogen-containing aromatic rings (like indoles) without proper thermal controls can generate toxic nitrogen oxides (NOx) and heterocyclic aromatic amines (HAAs)[3].

Quantitative Chemical Data

All disposal decisions must be grounded in the compound's physical properties.

PropertyValueOperational Implication for Disposal
Molecular Formula C14H20N2High nitrogen content; requires high-temperature incineration with NOx scrubbing[4].
Molecular Weight 216.32 g/mol Non-volatile at room temperature; poses a persistence hazard in soil if landfilled[4].
LogP (Octanol/Water) ~2.57Highly lipophilic in free-base form; readily partitions into organic solvents[2].
Amine pKa ~8.5 - 9.5 (est.)Forms water-soluble salts at pH < 7; necessitates basification prior to organic extraction.

The Causality of Disposal: Landfilling this compound is strictly prohibited. If leached into groundwater, lipophilic amines bioaccumulate and exhibit high aquatic toxicity. Standard municipal wastewater treatment fails to degrade complex substituted indoles[5]. Therefore, high-temperature incineration (>850 °C) in a facility equipped with afterburners and alkaline scrubbers is the only scientifically sound disposal route[5].

Waste Segregation & Disposal Workflows

Proper segregation prevents dangerous cross-reactions and reduces the cost of hazardous waste processing.

DisposalWorkflow Start 1-(2-diethylaminoethyl)indole Waste Stream Solid Solid Waste (Pure Compound/Contaminated PPE) Start->Solid Liquid Liquid Waste (Mother Liquors/Washings) Start->Liquid Incineration High-Temp Incineration (>850°C) with NOx Scrubber Solid->Incineration Aqueous Aqueous Waste (Acidic/Salt Form) Liquid->Aqueous Organic Organic Solvents (Free Base) Liquid->Organic Extract Basify (pH > 10) & Extract to Organic Aqueous->Extract Halogenated Halogenated Organic (e.g., DCM) Organic->Halogenated NonHalogenated Non-Halogenated Organic (e.g., EtOAc) Organic->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration Extract->Organic

Fig 1: Waste segregation and disposal routing for 1-(2-diethylaminoethyl)indole.

Self-Validating Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system . By incorporating mandatory verification checkpoints, we eliminate the guesswork from chemical handling, ensuring absolute compliance and safety.

Protocol A: Processing Aqueous Waste (Extraction Method)

Aqueous waste streams (e.g., reaction quench liquids or HPLC mobile phases) often contain the protonated salt form of the indole. It must be extracted into an organic phase prior to incineration to prevent large volumes of water from quenching the incinerator temperatures.

  • Initial Assessment: Transfer the aqueous waste to a chemically compatible separatory funnel inside a certified fume hood.

  • Basification: Slowly add 1M Sodium Hydroxide (NaOH) dropwise under continuous stirring.

    • Mechanism: The hydroxide ions deprotonate the tertiary amine, converting the water-soluble salt into the lipophilic free base.

  • Validation Checkpoint 1 (pH Verification): Dip a broad-spectrum pH strip into the aqueous layer. Do not proceed unless the pH is strictly >10.0. If the pH is lower, the compound remains water-soluble, and extraction will fail.

  • Solvent Addition: Add an equal volume of a non-halogenated solvent (e.g., Ethyl Acetate) or halogenated solvent (e.g., Dichloromethane), depending on your facility's primary waste stream.

  • Extraction: Cap the funnel, invert gently, and vent immediately to release pressure. Shake vigorously for 60 seconds, venting frequently.

  • Phase Separation & Validation: Allow the layers to separate completely.

    • Validation Checkpoint 2: Shine a UV light (254 nm) on the separatory funnel. The organic layer should strongly absorb/fluoresce due to the indole ring, confirming successful partitioning.

  • Routing: Drain the aqueous layer into standard aqueous waste. Collect the organic layer in the designated Hazardous Organic Waste carboy for incineration.

Protocol B: Solid Waste Handling

Solid waste includes pure expired API, contaminated filter papers, and disposable PPE (nitrile gloves).

  • Collection: Place all solid materials into a high-density polyethylene (HDPE) or glass wide-mouth container.

  • Sealing: Seal the container with a PTFE-lined cap.

  • Labeling: Label strictly as "Toxic Organic Solid Waste: Contains Indole Amines. For High-Temperature Incineration Only."

  • Validation Checkpoint: Ensure the exterior of the container is wiped down with a 5% acetic acid solution followed by water to guarantee no active pharmaceutical ingredient (API) dust remains on the outer surface before handing it over to logistics.

Spill Response & Decontamination

Because 1-(2-diethylaminoethyl)indole is an active biological agent and an environmental hazard, spills must be neutralized chemically, not just physically absorbed.

  • Isolation & PPE: Evacuate non-essential personnel. Don heavy-duty nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or P100) if dry powder is spilled.

  • Physical Containment:

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Do not use combustible sawdust.

    • For Solids: Lightly dampen the powder with water to prevent aerosolization before sweeping.

  • Collection: Use non-sparking polypropylene tools to sweep the absorbed mixture into a hazardous waste bucket.

  • Chemical Decontamination (The Critical Step):

    • Wash the spill area with a 5% Acetic Acid solution .

    • Mechanism: The acid protonates any microscopic residual free-base amine, converting it into a highly water-soluble acetate salt.

  • Validation Checkpoint (Surface Swab): Swab the decontaminated surface with a weak acidic indicator swab. A color change indicating basicity means residual amine is still present. Repeat the acetic acid wash until the swab remains neutral.

  • Final Rinse: Rinse the area with distilled water, collect the rinsate with absorbent pads, and dispose of all materials via high-temperature incineration.

References

To maintain scientific integrity and ensure compliance with environmental regulations, the protocols in this guide are grounded in the following authoritative sources:

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 51575, N,N-Diethyl-1H-indole-1-ethanamine". PubChem. URL: [Link]

  • National Institute of Standards and Technology. "Indole, 3-(2-(diethylamino)ethyl)-". NIST Chemistry WebBook. URL: [Link]

  • Cheméo. "Chemical Properties of Indole, 3-(2-(diethylamino)ethyl)- (CAS 61-51-8)". Cheméo Database. URL: [Link]

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